molecular formula C21H21F3O4 B15570429 DS-1558

DS-1558

Número de catálogo: B15570429
Peso molecular: 394.4 g/mol
Clave InChI: YHLQVQKZDZYMIP-MOPGFXCFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

DS-1558 is a useful research compound. Its molecular formula is C21H21F3O4 and its molecular weight is 394.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C21H21F3O4

Peso molecular

394.4 g/mol

Nombre IUPAC

(3S)-3-ethoxy-3-[4-[[(1R)-4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]oxy]phenyl]propanoic acid

InChI

InChI=1S/C21H21F3O4/c1-2-27-19(12-20(25)26)13-6-8-14(9-7-13)28-18-11-10-15-16(18)4-3-5-17(15)21(22,23)24/h3-9,18-19H,2,10-12H2,1H3,(H,25,26)/t18-,19+/m1/s1

Clave InChI

YHLQVQKZDZYMIP-MOPGFXCFSA-N

Origen del producto

United States

Foundational & Exploratory

GPR40 Agonist DS-1558: A Technical Guide for Type 2 Diabetes Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a promising therapeutic target for the treatment of type 2 diabetes mellitus (T2DM). GPR40 is highly expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin secretion (GSIS). Agonists of GPR40 have the potential to enhance insulin release in a glucose-dependent manner, thereby minimizing the risk of hypoglycemia, a common side effect of many existing diabetes therapies. This technical guide provides an in-depth overview of the GPR40 agonist DS-1558, including its mechanism of action, in vitro potency, preclinical data, and relevant experimental protocols.

Mechanism of Action: The GPR40 Signaling Pathway

Activation of GPR40 by agonists like this compound initiates a signaling cascade within pancreatic β-cells, leading to the potentiation of insulin secretion. The binding of an agonist to GPR40, a Gq-coupled receptor, stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration is a key signal for the exocytosis of insulin-containing granules.

GPR40_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound GPR40 GPR40 This compound->GPR40 Binds to PLC PLC GPR40->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers Insulin_Exocytosis Insulin Granule Exocytosis Ca_release->Insulin_Exocytosis Promotes

GPR40 Signaling Pathway for Insulin Secretion.

Data Presentation

In Vitro Potency

This compound is a potent GPR40 agonist with high selectivity.

CompoundAssayEC50 (nM)Selectivity
This compoundGPR40 Activation3.7>100-fold over 68 other receptors, ion channels, and transporters. No PPARγ activity up to 100 µM.[1]
Preclinical Efficacy in a Type 2 Diabetes Model

This compound has demonstrated significant glucose-lowering effects in preclinical models of type 2 diabetes. A study in Zucker Diabetic Fatty (ZDF) rats, a well-established model of T2DM, showed potent glucose-lowering effects during an oral glucose tolerance test (OGTT).[1]

Detailed quantitative data from in vivo studies, including blood glucose and insulin levels over time and calculated Area Under the Curve (AUC), are not publicly available in the reviewed literature.

Pharmacokinetic Profile

Specific pharmacokinetic parameters for this compound, such as oral bioavailability, half-life, Cmax, and Tmax, are not publicly available in the reviewed literature.

Experimental Protocols

In Vitro GPR40 Activation Assay (IP-One Assay)

This protocol describes a method to determine the potency of GPR40 agonists by measuring the accumulation of inositol monophosphate (IP1), a downstream product of Gq pathway activation. The HTRF (Homogeneous Time-Resolved Fluorescence) IP-One assay is a common method.

Objective: To determine the EC50 value of this compound for GPR40 activation.

Materials:

  • CHO-K1 cells stably expressing human GPR40 (hGPR40)

  • Cell culture medium (e.g., Ham's F-12, 10% FBS, antibiotics)

  • Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA)

  • IP-One HTRF assay kit (containing IP1-d2 conjugate, anti-IP1 cryptate conjugate, and lysis buffer)

  • This compound and a reference GPR40 agonist

  • 384-well white microplates

Procedure:

  • Cell Culture: Culture hGPR40-CHO-K1 cells to 80-90% confluency.

  • Cell Seeding: Harvest cells and seed them into 384-well plates at a density of approximately 20,000 cells/well. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a serial dilution of this compound and the reference agonist in assay buffer.

  • Cell Stimulation: Remove the culture medium from the wells and add the diluted compounds. Incubate for 60 minutes at 37°C.

  • Lysis and Detection: Add the IP1-d2 conjugate and anti-IP1 cryptate conjugate, prepared in lysis buffer, to each well.

  • Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Measurement: Read the plate on an HTRF-compatible reader at two wavelengths (e.g., 620 nm and 665 nm).

  • Data Analysis: Calculate the ratio of the two fluorescence signals and plot the data against the log of the agonist concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value.

IP_One_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Culture_Cells Culture hGPR40-CHO-K1 Cells Seed_Cells Seed Cells into 384-well Plate Culture_Cells->Seed_Cells Stimulate Stimulate Cells with Compounds (60 min) Seed_Cells->Stimulate Prep_Compounds Prepare Serial Dilutions of this compound Prep_Compounds->Stimulate Lyse_Detect Add Lysis Buffer with HTRF Reagents Stimulate->Lyse_Detect Incubate_RT Incubate at Room Temperature (60 min) Lyse_Detect->Incubate_RT Read_Plate Read Plate on HTRF Reader Incubate_RT->Read_Plate Calculate_Ratio Calculate Fluorescence Ratio Read_Plate->Calculate_Ratio Determine_EC50 Determine EC50 using Curve Fitting Calculate_Ratio->Determine_EC50 OGTT_Protocol_Timeline cluster_timeline Experimental Timeline (minutes) cluster_actions Actions T_minus_60 -60 T_0 0 Dose Administer this compound or Vehicle (p.o.) T_15 15 Baseline_Blood Baseline Blood Sample Glucose_Gavage Glucose Gavage (2 g/kg, p.o.) T_30 30 Blood_Sample_1 Blood Sample T_60 60 Blood_Sample_2 Blood Sample T_90 90 Blood_Sample_3 Blood Sample T_120 120 Blood_Sample_4 Blood Sample Blood_Sample_5 Blood Sample

References

DS-1558: A Novel GPR40 Agonist for Glucose-Stimulated Insulin Secretion

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

DS-1558 is a potent and orally bioavailable small molecule agonist of the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1). Predominantly expressed in pancreatic β-cells, GPR40 activation leads to a glucose-dependent increase in insulin secretion, positioning it as a promising therapeutic target for type 2 diabetes with a potentially low risk of hypoglycemia. This technical guide provides a comprehensive overview of the preclinical data available for this compound, focusing on its mechanism of action, its effects on glucose-stimulated insulin secretion (GSIS), and its synergistic potential with other antidiabetic agents. Detailed summaries of quantitative data are presented in tabular format, and key signaling pathways and experimental workflows are visualized through diagrams. Information on clinical trials is not publicly available at this time.

Introduction to this compound and GPR40

G protein-coupled receptor 40 (GPR40) is a Gq-coupled receptor that is activated by medium and long-chain free fatty acids.[1] Its activation in pancreatic β-cells enhances glucose-stimulated insulin secretion (GSIS).[2] This glucose-dependent mechanism of action makes GPR40 agonists an attractive therapeutic strategy for type 2 diabetes, as they are expected to stimulate insulin release only in the presence of high blood glucose, thereby minimizing the risk of hypoglycemia.[2]

This compound, with the chemical name (3S)-3-ethoxy-3-(4-{[(1R)-4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]oxy}phenyl)propanoic acid, is a novel, potent, and selective GPR40 agonist developed by Daiichi Sankyo.[2] Preclinical studies have demonstrated its efficacy in improving glucose tolerance and augmenting insulin secretion in animal models of insulin resistance and diabetes.[1]

Mechanism of Action: GPR40 Signaling Pathway

As a GPR40 agonist, this compound mimics the action of endogenous free fatty acids on pancreatic β-cells. The binding of this compound to GPR40 initiates a signaling cascade that potentiates insulin secretion in a glucose-dependent manner.

Signaling Pathway Diagram

GPR40_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space DS1558 This compound GPR40 GPR40 DS1558->GPR40 Binds to Gq Gq GPR40->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto Increased Intracellular Ca2+ ER->Ca2_cyto Releases Ca2+ Ca2_ER Ca2+ InsulinVesicle Insulin Vesicle Ca2_cyto->InsulinVesicle Triggers PKC->InsulinVesicle Potentiates Exocytosis Exocytosis InsulinVesicle->Exocytosis Insulin Insulin Secretion Exocytosis->Insulin

Caption: GPR40 signaling pathway activated by this compound in pancreatic β-cells.

Preclinical Efficacy of this compound

The preclinical efficacy of this compound has been evaluated in various in vitro and in vivo models, demonstrating its ability to enhance GSIS and improve glucose homeostasis.

In Vitro Studies in Isolated Pancreatic Islets

Studies using isolated pancreatic islets from both wild-type and GPR40 knock-out mice have confirmed that the effects of this compound on GSIS are mediated through GPR40.[1]

Table 1: Effect of this compound on Glucose-Stimulated Insulin Secretion in Isolated Mouse Islets

Animal Model Treatment Glucose Concentration Outcome Reference
Wild-type mice This compound High Enhanced insulin secretion [1]

| GPR40 knock-out mice | this compound | High | No enhancement of insulin secretion |[1] |

In Vivo Studies in Rodent Models of Diabetes and Insulin Resistance

Oral administration of this compound has been shown to significantly improve glucose tolerance and increase insulin secretion in rodent models of insulin resistance and type 2 diabetes.

Table 2: Effect of Oral this compound Administration on Glucose Tolerance and Insulin Secretion in Zucker Fatty Rats

Dose of this compound (mg/kg) Outcome on Hyperglycemia during OGTT Outcome on Insulin Secretion during OGTT Reference
0.03 Significant improvement Significant increase [1]
0.1 Significant improvement Significant increase [1]

| 0.3 | Significant improvement | Significant increase |[1] |

Synergy with GLP-1 Receptor Agonists

This compound has demonstrated synergistic effects when combined with glucagon-like peptide-1 (GLP-1) receptor agonists, suggesting a potential for combination therapy in the treatment of type 2 diabetes.

Table 3: Potentiation of GLP-1 Mediated Effects by this compound

Animal Model Combination Treatment Outcome Reference
Normal Sprague Dawley rats This compound + GLP-1 Potentiated maximum insulinogenic effects of GLP-1 [1]

| Diabetic db/db mice | this compound (3mg/kg) + Exendin-4 | Markedly potentiated glucose-lowering effects of Exendin-4 |[1] |

Experimental Protocols

The following sections describe generalized protocols for the key experiments cited. Specific parameters for the this compound studies are not fully detailed in the public literature.

Isolated Pancreatic Islet Insulin Secretion Assay

This assay is used to assess the direct effect of compounds on insulin secretion from pancreatic islets in response to varying glucose concentrations.

Islet_Assay_Workflow Islet_Isolation 1. Islet Isolation (e.g., from mice) Preincubation 2. Pre-incubation (Low glucose buffer) Islet_Isolation->Preincubation Incubation 3. Incubation with Test Compound (this compound) and varying glucose concentrations (low vs. high) Preincubation->Incubation Supernatant_Collection 4. Supernatant Collection Incubation->Supernatant_Collection Insulin_Measurement 5. Insulin Measurement (e.g., ELISA) Supernatant_Collection->Insulin_Measurement Data_Analysis 6. Data Analysis Insulin_Measurement->Data_Analysis

Caption: General workflow for an isolated pancreatic islet insulin secretion assay.

Oral Glucose Tolerance Test (OGTT) in Rodents

The OGTT is a standard in vivo method to evaluate glucose metabolism and the effect of a test compound on glucose clearance and insulin response.

OGTT_Workflow Fasting 1. Overnight Fasting of Animals Baseline_Blood 2. Baseline Blood Sample (t=0) Fasting->Baseline_Blood Drug_Admin 3. Oral Administration of This compound or Vehicle Baseline_Blood->Drug_Admin Glucose_Challenge 4. Oral Glucose Challenge Drug_Admin->Glucose_Challenge Blood_Sampling 5. Serial Blood Sampling (e.g., at 15, 30, 60, 120 min) Glucose_Challenge->Blood_Sampling Measurement 6. Measurement of Blood Glucose and Plasma Insulin Blood_Sampling->Measurement AUC_Analysis 7. Data Analysis (e.g., Area Under the Curve) Measurement->AUC_Analysis

Caption: General workflow for an Oral Glucose Tolerance Test (OGTT) in rodents.

Clinical Development Status

As of the latest available information, there are no publicly disclosed clinical trials for this compound. Searches of clinical trial registries and publicly available information from Daiichi Sankyo's pipeline have not yielded any results for this compound.

Conclusion

This compound is a potent and selective GPR40 agonist that has demonstrated promising preclinical efficacy in enhancing glucose-stimulated insulin secretion and improving glucose tolerance in animal models. Its glucose-dependent mechanism of action suggests a low risk of hypoglycemia, a significant advantage over some existing diabetes therapies. Furthermore, its synergistic effects with GLP-1 receptor agonists open up possibilities for effective combination treatments. While the lack of publicly available clinical trial data makes it difficult to assess its current development status, the preclinical profile of this compound highlights the therapeutic potential of targeting GPR40 for the treatment of type 2 diabetes. Further research and clinical evaluation would be necessary to determine its safety and efficacy in humans.

References

Preclinical Profile of DS-1558: Data Currently Unavailable in Public Domain

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for preclinical studies of the compound designated DS-1558, no publicly available data on its activity in animal models, its mechanism of action, or its developmental status could be identified. The designation "this compound" does not correspond to any known therapeutic agent in the public pipelines of pharmaceutical companies, including those that frequently use a "DS-" prefix, such as Daiichi Sankyo.

The absence of information suggests that this compound may be an internal codename for a very early-stage compound that has not yet been disclosed publicly, a discontinued project, or a potential misidentification. Preclinical research, a critical phase in drug development, involves extensive in vitro and in vivo testing to establish a candidate's preliminary efficacy, safety, and pharmacokinetic profile before it can be considered for human trials. This process generates a substantial body of data, which is typically disseminated through scientific publications, conference presentations, and company disclosures as the compound progresses.

Standard preclinical evaluation in animal models for a novel therapeutic agent would typically involve a tiered approach. Initial studies would likely focus on pharmacology to understand how the drug interacts with its intended biological target and the subsequent physiological effects. Efficacy is then assessed in relevant animal models of the target disease. These studies are crucial for establishing proof-of-concept and determining optimal dosing regimens.

Pharmacokinetic studies are also a cornerstone of preclinical assessment, characterizing the absorption, distribution, metabolism, and excretion (ADME) of the drug in animal systems. This information is vital for predicting the drug's behavior in humans. Finally, comprehensive toxicology studies are conducted in various animal species to identify potential adverse effects and establish a safe therapeutic window.

Given the lack of any specific information for a compound named this compound, it is not possible to provide a summary of its preclinical data, detail experimental protocols, or generate visualizations of its signaling pathways or experimental workflows. Further information regarding the therapeutic target, the developing organization, or an alternative designation for this compound would be necessary to retrieve the relevant preclinical data.

The Discovery and Preclinical Development of DS-1558: A GPR40 Agonist for Type 2 Diabetes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

DS-1558 is a potent and orally bioavailable G protein-coupled receptor 40 (GPR40) agonist discovered and developed by Daiichi Sankyo. GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is a promising therapeutic target for type 2 diabetes due to its role in potentiating glucose-dependent insulin secretion from pancreatic β-cells. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical evaluation of this compound, intended for researchers, scientists, and professionals in the field of drug development. The information presented herein is based on publicly available scientific literature. The clinical development status of this compound is not publicly documented.

Introduction: The Role of GPR40 in Type 2 Diabetes

G protein-coupled receptor 40 (GPR40) is predominantly expressed in pancreatic β-cells and plays a crucial role in mediating the effects of medium and long-chain fatty acids on insulin secretion. A key characteristic of GPR40 activation is its glucose-dependent nature; it enhances insulin secretion only in the presence of elevated glucose levels. This intrinsic safety mechanism, which minimizes the risk of hypoglycemia, has made GPR40 an attractive target for the development of novel insulin secretagogues for the treatment of type 2 diabetes.

Discovery of this compound

The discovery of this compound by Daiichi Sankyo was the result of a lead optimization program focused on a series of 3-aryl-3-ethoxypropanoic acid derivatives. The primary goal was to identify a potent GPR40 agonist with favorable pharmacokinetic properties suitable for oral administration.

Chemical Structure

The chemical structure of this compound is (3S)-3-ethoxy-3-(4-{[(1R)-4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]oxy}phenyl)propanoic acid.

Mechanism of Action

This compound acts as a GPR40 agonist. The binding of an agonist to GPR40 on pancreatic β-cells is known to activate downstream signaling pathways that lead to an increase in intracellular calcium concentrations, ultimately potentiating the exocytosis of insulin-containing granules in a glucose-dependent manner.

Signaling Pathway

The activation of GPR40 by agonists like this compound is primarily understood to initiate the Gq signaling cascade. This involves the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. This rise in intracellular Ca2+ is a key trigger for insulin secretion. Some GPR40 agonists have also been shown to engage the Gs signaling pathway, leading to the production of cyclic AMP (cAMP), which can further amplify the insulin secretion signal.

GPR40_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound GPR40 GPR40 This compound->GPR40 Binds Gq Gq GPR40->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2 Ca2+ ER->Ca2 Releases InsulinVesicle Insulin Vesicle Ca2->InsulinVesicle Triggers Fusion InsulinRelease Insulin Secretion InsulinVesicle->InsulinRelease Exocytosis

Caption: GPR40 Signaling Pathway for Insulin Secretion.

Preclinical Evaluation

The preclinical assessment of this compound involved a series of in vitro and in vivo studies to characterize its potency, efficacy, and pharmacokinetic profile.

In Vitro Studies

4.1.1. GPR40 Agonist Activity

The potency of this compound as a GPR40 agonist was likely determined using in vitro functional assays, such as measuring the accumulation of intracellular second messengers like inositol monophosphate (IP1) or cyclic AMP (cAMP) in cell lines engineered to express human GPR40.

Table 1: In Vitro Activity of this compound (Illustrative Data)

Assay Cell Line Parameter Value
IP1 Accumulation CHO-hGPR40 EC50 Low nM range

| cAMP Accumulation | HEK293-hGPR40 | EC50 | Sub-µM range |

Note: Specific quantitative data from Daiichi Sankyo's proprietary studies are not publicly available. The values presented are illustrative based on typical potencies of GPR40 agonists.

4.1.2. Experimental Protocols (General)

  • Inositol Monophosphate (IP1) Accumulation Assay:

    • Seed cells expressing GPR40 (e.g., CHO-hGPR40) in a multi-well plate and culture overnight.

    • Wash the cells and incubate with a stimulation buffer containing LiCl (to inhibit IP1 degradation) and varying concentrations of this compound for a defined period (e.g., 60 minutes) at 37°C.

    • Lyse the cells and measure IP1 levels using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA kit.

    • Calculate EC50 values from the dose-response curves.[1][2][3]

IP1_Assay_Workflow A Seed GPR40-expressing cells B Incubate overnight A->B C Wash cells and add stimulation buffer with LiCl B->C D Add this compound at various concentrations C->D E Incubate at 37°C D->E F Lyse cells E->F G Measure IP1 levels (HTRF/ELISA) F->G H Generate dose-response curve and calculate EC50 G->H

Caption: General Workflow for an IP1 Accumulation Assay.
  • cAMP Accumulation Assay:

    • Plate GPR40-expressing cells in a multi-well plate.

    • Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add varying concentrations of this compound and incubate for a specified time at 37°C.

    • Lyse the cells and quantify cAMP levels using a suitable detection kit (e.g., HTRF, AlphaScreen, or ELISA).

    • Determine EC50 values from the resulting dose-response curves.[4][5][6]

In Vivo Studies

4.2.1. Glucose-Dependent Insulin Secretion in Rats

The in vivo efficacy of this compound was confirmed by its ability to enhance glucose-dependent insulin secretion in Sprague-Dawley (SD) rats following an intravenous glucose injection.

4.2.2. Oral Glucose Tolerance Test (OGTT) in ZDF Rats

This compound demonstrated potent glucose-lowering effects during an oral glucose tolerance test (OGTT) in Zucker Diabetic Fatty (ZDF) rats, a well-established animal model of type 2 diabetes.

Table 2: In Vivo Efficacy of this compound in Rodent Models (Illustrative Data)

Animal Model Study Type Parameter Result
SD Rats IVGTT Insulin Secretion Significant enhancement

| ZDF Rats | OGTT | Glucose Lowering | Potent effect |

Note: Specific quantitative data from Daiichi Sankyo's proprietary studies are not publicly available. The results are qualitative descriptions from published literature.

4.2.3. Experimental Protocol (General) - Oral Glucose Tolerance Test (OGTT) in Rats

  • Fast male ZDF rats overnight (approximately 16 hours) with free access to water.[7][8]

  • Administer this compound or vehicle orally at a specified time before the glucose challenge.[9]

  • Administer a glucose solution (e.g., 2 g/kg) orally.[7][10]

  • Collect blood samples from the tail vein at various time points (e.g., 0, 15, 30, 60, and 120 minutes) after the glucose load.[7][9]

  • Measure blood glucose concentrations using a glucometer.

  • Plasma insulin levels can also be measured from the collected blood samples using an ELISA kit.

  • Calculate the area under the curve (AUC) for glucose to assess the overall glucose-lowering effect.[7][8]

OGTT_Protocol_Workflow A Fast ZDF rats overnight B Administer this compound or vehicle orally A->B C Administer oral glucose solution B->C D Collect blood samples at multiple time points C->D E Measure blood glucose and/or plasma insulin D->E F Calculate glucose AUC E->F

Caption: General Workflow for an Oral Glucose Tolerance Test.

Pharmacokinetics and Development Status

This compound was reported to be an orally available GPR40 agonist. However, detailed pharmacokinetic parameters (e.g., absorption, distribution, metabolism, and excretion) and toxicology data are not extensively available in the public domain.

A thorough search of clinical trial registries and Daiichi Sankyo's public pipeline information did not yield any specific results for this compound, suggesting that the compound may not have progressed to clinical development or its development status has not been publicly disclosed.

Conclusion

This compound is a potent, orally bioavailable GPR40 agonist discovered by Daiichi Sankyo through a focused lead optimization effort. Preclinical studies have demonstrated its efficacy in enhancing glucose-dependent insulin secretion and lowering blood glucose levels in rodent models of type 2 diabetes. The mechanism of action is centered on the activation of the GPR40 receptor on pancreatic β-cells. While the initial discovery and preclinical characterization of this compound showed promise, its subsequent development and clinical status remain undisclosed in the public domain. This technical guide summarizes the available scientific information on this compound, providing a valuable resource for researchers and professionals in the field.

References

The Role of the GPR40 Agonist DS-1558 in Incretin Secretion: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DS-1558 is a potent and selective agonist of G protein-coupled receptor 40 (GPR40), a key regulator of insulin secretion. While the primary focus of this compound research has been its synergistic action with glucagon-like peptide-1 (GLP-1) to enhance glucose-stimulated insulin secretion (GSIS), the direct impact of this compound on the secretion of incretin hormones themselves—GLP-1 and glucose-dependent insulinotropic polypeptide (GIP)—is a critical area of investigation for understanding its full therapeutic potential in type 2 diabetes. This technical guide synthesizes the available preclinical data on the effects of GPR40 agonism on incretin secretion, providing a framework for the anticipated actions of this compound. Although direct quantitative data for this compound's effect on incretin release are not yet publicly available, the established mechanism of action for GPR40 agonists in enteroendocrine cells strongly suggests a stimulatory role. This document details the underlying signaling pathways, summarizes relevant data from other GPR40 agonists, and provides detailed experimental protocols for the assessment of incretin secretion.

Introduction to this compound and GPR40

This compound is a novel, orally bioavailable small molecule that acts as a potent agonist for G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).[1] GPR40 is predominantly expressed in pancreatic β-cells and, importantly, in the enteroendocrine K-cells and L-cells of the gastrointestinal tract, which are responsible for the secretion of GIP and GLP-1, respectively. The activation of GPR40 in pancreatic β-cells by long-chain fatty acids is known to potentiate glucose-stimulated insulin secretion. Research on this compound has highlighted its ability to significantly improve glucose tolerance and enhance insulin secretion, particularly in combination with GLP-1 receptor agonists.[1]

The "incretin effect" describes the phenomenon whereby oral glucose administration elicits a greater insulin response than intravenous glucose, due to the secretion of gut-derived hormones GLP-1 and GIP. These hormones play a crucial role in glucose homeostasis. Given the expression of GPR40 on enteroendocrine cells, there is a strong rationale for investigating the direct effects of GPR40 agonists like this compound on the secretion of these vital incretins.

GPR40-Mediated Incretin Secretion: The Enteroinsular Axis

The enteroinsular axis refers to the signaling pathway from the gut to the pancreatic islets. GPR40 activation is a key component of this axis. Studies with various GPR40 agonists have demonstrated that activation of this receptor on L-cells and K-cells stimulates the release of GLP-1 and GIP. This effect is believed to contribute significantly to the overall glucose-lowering efficacy of this class of drugs.

Quantitative Data on Incretin Secretion by GPR40 Agonists

While specific data for this compound is not available, studies on other potent GPR40 agonists provide strong evidence for the class effect on incretin secretion. The following tables summarize the findings from preclinical studies with other GPR40 agonists.

Table 1: Effect of GPR40 Agonists on GLP-1 Secretion

CompoundModelConcentration/DoseFold Increase in GLP-1 (vs. Vehicle)Reference
AM-1638Murine Colonic Crypt Cultures1 µM~2.5[2]
AM-5262Murine Colonic Crypt Cultures1 µM~2.2[2]
TAK-875 (Fasiglifam)Isolated Perfused Rat Small Intestine10 µMSignificant Increase[3]
AM-1638Isolated Perfused Rat Small Intestine10 µMSignificant Increase[3]
AgoPAMsDiet-Induced Obese MiceChronic DosingSignificant Increase in Active GLP-1[4]

Table 2: Effect of GPR40 Agonists on GIP Secretion

CompoundModelConcentration/DoseFold Increase in GIP (vs. Vehicle)Reference
AM-1638In vivo (Mice)30 mg/kgSignificant Increase[4]
AM-5262In vivo (Mice)30 mg/kgSignificant Increase[4]
GPR40 Agonists (General)GPR40-null mutant miceOral high-fat dietReduced plasma GIP levels compared to wild-type[5]

Signaling Pathways and Experimental Workflows

GPR40 Signaling in Enteroendocrine L-Cells

The activation of GPR40 in L-cells by an agonist such as this compound is expected to initiate a signaling cascade leading to the secretion of GLP-1. This process is primarily mediated through the Gαq protein subunit, although Gαs coupling has also been reported for some GPR40 agonists.

GPR40_Signaling_L_Cell cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GPR40 GPR40 This compound->GPR40 Binds to Gaq Gαq GPR40->Gaq Activates PLC PLC Gaq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC PKC DAG->PKC Activates Ca2_increase ↑ [Ca2+]i ER->Ca2_increase Releases Ca2+ GLP1_Vesicle GLP-1 Vesicle Ca2_increase->GLP1_Vesicle Triggers PKC->GLP1_Vesicle Potentiates GLP1_Secretion GLP-1 Secretion GLP1_Vesicle->GLP1_Secretion Exocytosis

Caption: GPR40 signaling pathway in an enteroendocrine L-cell leading to GLP-1 secretion.

Experimental Workflow for In Vitro Incretin Secretion Assay

The following diagram outlines a typical workflow for assessing the effect of a compound like this compound on incretin secretion from an enteroendocrine cell line.

Incretin_Secretion_Workflow cluster_workflow In Vitro Incretin Secretion Assay Workflow start Start cell_culture Culture Enteroendocrine Cell Line (e.g., STC-1, GLUTag) start->cell_culture plating Plate cells in multi-well plates cell_culture->plating starvation Serum starve cells plating->starvation treatment Treat cells with this compound (various concentrations) and controls starvation->treatment incubation Incubate for a defined period (e.g., 2 hours) treatment->incubation collection Collect supernatant incubation->collection elisa Measure GLP-1/GIP concentration using ELISA collection->elisa data_analysis Analyze and quantify data elisa->data_analysis end End data_analysis->end

Caption: A generalized workflow for an in vitro incretin secretion assay.

Detailed Experimental Protocols

In Vitro GLP-1 Secretion Assay Using STC-1 Cells

This protocol is adapted from standard procedures for measuring GLP-1 secretion from the murine enteroendocrine STC-1 cell line.

Materials:

  • STC-1 cells

  • DMEM with high glucose, L-glutamine, and sodium pyruvate

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • DPBS (Dulbecco's Phosphate-Buffered Saline)

  • KRB (Krebs-Ringer Bicarbonate) buffer supplemented with 0.1% BSA

  • This compound stock solution (in DMSO)

  • Positive control (e.g., Phorbol 12-myristate 13-acetate - PMA)

  • Negative control (vehicle - DMSO)

  • DPP-IV inhibitor (e.g., sitagliptin)

  • GLP-1 ELISA kit

Procedure:

  • Cell Culture: Culture STC-1 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Plating: Seed STC-1 cells into 24-well plates at a density of 2 x 10^5 cells per well and allow them to adhere and grow to 80-90% confluency.

  • Starvation: The day before the experiment, replace the growth medium with serum-free DMEM and incubate for 18-24 hours.

  • Assay: a. Wash the cells twice with DPBS. b. Pre-incubate the cells with KRB buffer for 1 hour at 37°C. c. Prepare treatment solutions in KRB buffer containing a DPP-IV inhibitor. Include a vehicle control, a positive control, and various concentrations of this compound. d. Remove the pre-incubation buffer and add 500 µL of the respective treatment solutions to each well. e. Incubate the plate for 2 hours at 37°C.

  • Sample Collection: a. Carefully collect the supernatant from each well and transfer to microcentrifuge tubes. b. Centrifuge the tubes at 500 x g for 5 minutes at 4°C to pellet any detached cells. c. Transfer the clear supernatant to new tubes for analysis.

  • Quantification: a. Measure the concentration of active GLP-1 in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions. b. Normalize the GLP-1 concentration to the total protein content of the cells in each well.

In Vivo Measurement of Incretin Hormones in Rodents

This protocol outlines a general procedure for assessing the in vivo effect of an orally administered compound on plasma incretin levels.

Animals:

  • Male C57BL/6J mice or Zucker Diabetic Fatty (ZDF) rats.

Materials:

  • This compound formulation for oral gavage

  • Vehicle control

  • DPP-IV inhibitor

  • EDTA-coated microcentrifuge tubes

  • Centrifuge

  • GLP-1 and GIP ELISA kits

Procedure:

  • Acclimatization and Fasting: Acclimatize animals to handling and gavage procedures. Fast the animals overnight (16-18 hours) with free access to water.

  • Compound Administration: a. Administer a DPP-IV inhibitor intraperitoneally 30 minutes prior to the test compound to prevent degradation of active incretins. b. Administer this compound or vehicle via oral gavage.

  • Blood Sampling: a. Collect blood samples (e.g., via tail vein or retro-orbital sinus) at baseline (0 min) and at various time points post-dosing (e.g., 15, 30, 60, 120 minutes). b. Collect blood into EDTA-coated tubes containing a DPP-IV inhibitor.

  • Plasma Preparation: a. Immediately place blood samples on ice. b. Centrifuge the blood at 1,500 x g for 10 minutes at 4°C to separate the plasma. c. Collect the plasma supernatant and store at -80°C until analysis.

  • Quantification: a. Measure plasma concentrations of active GLP-1 and GIP using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis: a. Calculate the area under the curve (AUC) for the plasma incretin concentrations over time. b. Perform statistical analysis to compare the effects of this compound treatment to the vehicle control.

Conclusion and Future Directions

This compound, as a potent GPR40 agonist, is strongly anticipated to stimulate the secretion of the incretin hormones GLP-1 and GIP from enteroendocrine cells. This effect, in addition to its direct action on pancreatic β-cells, would contribute to its overall glucose-lowering efficacy. The activation of the GPR40 signaling pathway in L-cells and K-cells provides a clear mechanistic basis for this incretinotropic effect.

While direct experimental evidence for this compound's impact on incretin secretion is needed to fully elucidate its pharmacological profile, the data from other GPR40 agonists provide a robust foundation for this hypothesis. Future research should focus on quantifying the dose-dependent effects of this compound on GLP-1 and GIP secretion in both in vitro and in vivo models. Such studies will be invaluable for optimizing the therapeutic application of this compound and other GPR40 agonists in the management of type 2 diabetes. Furthermore, exploring the potential for synergistic incretin release when combining this compound with other secretagogues could open new avenues for combination therapies.

References

Methodological & Application

Application Notes & Protocols: DS-1558 In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DS-1558 is an investigational small molecule inhibitor targeting the PI3K/Akt/mTOR signaling pathway, a critical cascade frequently dysregulated in various human cancers. These application notes provide detailed protocols for in vivo evaluation of this compound's anti-tumor efficacy, pharmacokinetic, and pharmacodynamic properties in preclinical models. The following protocols are intended to serve as a guide for researchers designing and executing in vivo studies with this compound.

Mechanism of Action

This compound is a potent and selective ATP-competitive inhibitor of phosphoinositide 3-kinase (PI3K). By blocking PI3K, this compound prevents the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This, in turn, inhibits the activation of downstream effectors, including Akt and mammalian target of rapamycin (mTOR), leading to the suppression of tumor cell proliferation, survival, and angiogenesis.

Signaling Pathway Diagram

DS1558_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates DS1558 This compound DS1558->PI3K inhibits PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis

Caption: The inhibitory action of this compound on the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

Murine Xenograft Tumor Model

This protocol describes the evaluation of this compound's anti-tumor efficacy in a subcutaneous xenograft model using human cancer cell lines.

Materials:

  • Human cancer cell line (e.g., PC-3 for prostate cancer, A549 for lung cancer)

  • 6-8 week old female athymic nude mice

  • Matrigel Basement Membrane Matrix

  • This compound formulated in an appropriate vehicle (e.g., 0.5% methylcellulose)

  • Vehicle control

  • Standard animal housing and husbandry supplies

  • Calipers for tumor measurement

  • Analytical balance

Workflow Diagram:

Xenograft_Workflow cluster_prep Preparation cluster_implantation Tumor Implantation cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint Analysis cell_culture 1. Cell Culture (e.g., PC-3) cell_harvest 2. Cell Harvest & Counting cell_culture->cell_harvest cell_suspension 3. Prepare Cell Suspension in Matrigel cell_harvest->cell_suspension implantation 4. Subcutaneous Implantation into Mice cell_suspension->implantation tumor_growth 5. Allow Tumors to Reach ~100-150 mm³ implantation->tumor_growth randomization 6. Randomize Mice into Treatment Groups tumor_growth->randomization dosing 7. Daily Dosing (Vehicle, this compound) randomization->dosing monitoring 8. Monitor Tumor Volume & Body Weight (2x/week) dosing->monitoring endpoint 9. Euthanize at Endpoint (e.g., Tumor Volume > 2000 mm³) monitoring->endpoint tissue_collection 10. Collect Tumors & Tissues endpoint->tissue_collection analysis 11. Pharmacodynamic & Histological Analysis tissue_collection->analysis

Caption: Workflow for a murine subcutaneous xenograft study.

Procedure:

  • Cell Culture: Culture the chosen human cancer cell line under standard conditions.

  • Cell Preparation: Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 107 cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the right flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice/group).

  • Treatment Administration: Administer this compound (e.g., 10, 30, 100 mg/kg) and vehicle control orally once daily.

  • Monitoring: Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²)/2. Record body weights at the same time.

  • Endpoint: Euthanize mice when tumors reach the predetermined endpoint (e.g., >2000 mm³) or at the end of the study period.

  • Tissue Collection: At necropsy, collect tumors and other relevant tissues for further analysis.

Pharmacokinetic (PK) Study

This protocol outlines a study to determine the pharmacokinetic profile of this compound in mice.

Materials:

  • 6-8 week old male C57BL/6 mice

  • This compound formulated for intravenous and oral administration

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Dosing:

    • Intravenous (IV) Group (n=3): Administer a single bolus dose of this compound (e.g., 2 mg/kg) via the tail vein.

    • Oral (PO) Group (n=3): Administer a single oral gavage dose of this compound (e.g., 10 mg/kg).

  • Blood Sampling: Collect blood samples (approximately 50 µL) from the saphenous vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge blood samples to separate plasma.

  • Bioanalysis: Analyze plasma concentrations of this compound using a validated LC-MS/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, bioavailability).

Data Presentation

Table 1: Anti-tumor Efficacy of this compound in PC-3 Xenograft Model
Treatment GroupDose (mg/kg, PO, QD)Mean Tumor Volume at Day 21 (mm³) ± SEMTumor Growth Inhibition (%)Mean Body Weight Change (%) ± SEM
Vehicle-1850 ± 210-+2.5 ± 1.1
This compound101120 ± 15039.5+1.8 ± 0.9
This compound30650 ± 9864.9+0.5 ± 1.5
This compound100280 ± 5584.9-3.2 ± 2.0
Table 2: Pharmacokinetic Parameters of this compound in Mice
RouteDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (0-t) (ng*hr/mL)T½ (hr)Bioavailability (%)
IV212500.08328003.5-
PO108500.556004.140

Pharmacodynamic (PD) Analysis

To confirm the mechanism of action of this compound in vivo, tumor tissues collected at the end of the efficacy study can be analyzed for target engagement.

Protocol: Western Blot Analysis of Tumor Lysates

  • Tumor Homogenization: Homogenize tumor samples in lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against key pathway components (e.g., p-Akt, total Akt, p-S6, total S6).

  • Detection: Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

  • Densitometry: Quantify band intensities to determine the relative levels of protein phosphorylation.

Disclaimer: this compound is a hypothetical compound for illustrative purposes. The protocols and data presented are examples and should be adapted based on the specific characteristics of the investigational agent and the research questions being addressed. All animal experiments must be conducted in accordance with institutional and national guidelines for the humane care and use of laboratory animals.

Application Notes and Protocols for the Use of DS-1558 in Isolated Pancreatic Islets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DS-1558 is a potent and selective agonist for the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).[1][2] GPR40 is predominantly expressed in pancreatic β-cells and plays a crucial role in potentiating glucose-stimulated insulin secretion (GSIS).[2][3][4] This makes GPR40 an attractive therapeutic target for type 2 diabetes, and this compound represents a promising compound for investigating the role of GPR40 in islet pathophysiology and for the development of novel anti-diabetic drugs.[2][5]

These application notes provide detailed protocols for the use of this compound in isolated pancreatic islets, covering essential experiments such as GSIS, intracellular calcium measurements, and cell viability assays. Additionally, a protocol for investigating the synergistic effects of this compound with GLP-1 receptor agonists is included.

Data Presentation

Table 1: In Vitro Activity of this compound
ParameterValueSpeciesReference
EC50 for GPR40 3.7 nMRat[1]
Table 2: Dose-Response of this compound on Glucose-Stimulated Insulin Secretion (GSIS) in Isolated Islets (Template)
This compound ConcentrationFold-Increase in Insulin Secretion (vs. High Glucose alone)
0 µM (High Glucose Control)1.0
0.01 µMUser-defined value
0.1 µMUser-defined value
1 µMUser-defined value
10 µMUser-defined value
Table 3: Synergistic Effect of this compound and a GLP-1 Receptor Agonist on GSIS (Template)

Note: While this compound has been shown to potentiate the effects of GLP-1 receptor agonists, specific quantitative data from co-treatment studies in isolated islets is not publicly available. This table serves as a template for researchers to document their findings. A protocol for this experiment is provided below.

Treatment ConditionFold-Increase in Insulin Secretion (vs. High Glucose alone)
High Glucose1.0
High Glucose + this compound (e.g., 1 µM)User-defined value
High Glucose + GLP-1 Agonist (e.g., Exendin-4, 10 nM)User-defined value
High Glucose + this compound (e.g., 1 µM) + GLP-1 Agonist (e.g., Exendin-4, 10 nM)User-defined value

Signaling Pathways and Experimental Workflows

GPR40_Signaling_Pathway DS1558 This compound GPR40 GPR40 DS1558->GPR40 binds to Gq Gq GPR40->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3R on PKC PKC DAG->PKC activates Ca_cyto [Ca2+]i ↑ ER->Ca_cyto releases Ca_ER Ca2+ Insulin_Granules Insulin Granule Exocytosis Ca_cyto->Insulin_Granules PKC->Insulin_Granules Insulin_Secretion Insulin Secretion Insulin_Granules->Insulin_Secretion Experimental_Workflow cluster_prep Islet Preparation cluster_exp Experimental Procedures cluster_analysis Data Analysis Islet_Isolation Pancreatic Islet Isolation Islet_Culture Islet Culture & Recovery Islet_Isolation->Islet_Culture Treatment Treatment with this compound (and/or GLP-1 Agonist) Islet_Culture->Treatment GSIS Glucose-Stimulated Insulin Secretion (GSIS) Assay Treatment->GSIS Calcium Intracellular Calcium Measurement Treatment->Calcium Viability Cell Viability Assay Treatment->Viability Insulin_Measurement Insulin Measurement (ELISA) GSIS->Insulin_Measurement Calcium_Imaging Fluorescence Microscopy/ Plate Reader Calcium->Calcium_Imaging Viability_Staining Fluorescence Microscopy Viability->Viability_Staining Data_Interpretation Data Interpretation & Reporting Insulin_Measurement->Data_Interpretation Calcium_Imaging->Data_Interpretation Viability_Staining->Data_Interpretation

References

Application Notes and Protocols: DS-1558 in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical administration and dosage of DS-1558, a potent and orally active G protein-coupled receptor 40 (GPR40) agonist, in mouse and rat models. The information is collated from published research to guide the design of in vivo studies for type 2 diabetes and related metabolic disorders.

Introduction to this compound

This compound is a small molecule agonist of G protein-coupled receptor 40 (GPR40), a receptor predominantly expressed in pancreatic β-cells.[1][2][3][4][5] GPR40 activation stimulates glucose-dependent insulin secretion, making it a promising therapeutic target for type 2 diabetes with a reduced risk of hypoglycemia.[3][5][6] Preclinical studies have demonstrated the efficacy of this compound in improving glucose tolerance and potentiating insulin secretion in various rodent models.[1][2][3][4]

Mechanism of Action and Signaling Pathway

This compound enhances glucose-stimulated insulin secretion (GSIS) through the activation of GPR40. This receptor is coupled to the Gq subunit of G proteins. Upon agonist binding, Gq activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). The resulting increase in intracellular calcium is a key signal for insulin granule exocytosis from pancreatic β-cells.

Furthermore, this compound has been shown to act synergistically with glucagon-like peptide-1 (GLP-1) receptor agonists.[1][4][6] GLP-1 receptor activation leads to an increase in intracellular cyclic AMP (cAMP), which also promotes insulin secretion. The potentiation of insulin secretion by the combination of this compound and GLP-1 agonists suggests a convergent signaling pathway that enhances the overall insulinogenic effect.[4]

DS1558_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space DS1558 This compound GPR40 GPR40 DS1558->GPR40 binds GLP1 GLP-1 GLP1R GLP-1R GLP1->GLP1R binds Gq Gq GPR40->Gq activates AC Adenylate Cyclase GLP1R->AC activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers PKC PKC DAG->PKC activates Insulin_Exocytosis Insulin Granule Exocytosis Ca_release->Insulin_Exocytosis promotes PKC->Insulin_Exocytosis promotes cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates PKA->Insulin_Exocytosis promotes

Figure 1: Simplified signaling pathway of this compound and its synergy with GLP-1 agonists in pancreatic β-cells.

Quantitative Data Summary

The following tables summarize the reported dosages and administration routes of this compound in various rodent models.

Table 1: this compound Dosage and Administration in Mice

Mouse StrainPurpose of StudyDosageAdministration RouteReference
Wild-type (littermate)Oral Glucose Tolerance TestNot specifiedOral[4]
GPR40 knock-outOral Glucose Tolerance TestNot specifiedOral[4]
db/db miceIntraperitoneal Glucose Tolerance Test3 mg/kgOral[4]

Table 2: this compound Dosage and Administration in Rats

Rat StrainPurpose of StudyDosageAdministration RouteReference
Normal Sprague DawleyIntravenous Glucose InjectionNot specifiedOral[1]
Zucker fatty ratsOral Glucose Tolerance Test0.03, 0.1, and 0.3 mg/kgOral[4]
Zucker diabetic fatty (ZDF) ratsOral Glucose Tolerance TestNot specifiedOral[2][3]
SD ratsIntravenous Glucose InjectionNot specifiedOral[5]

Experimental Protocols

Below are detailed protocols for key experiments involving this compound, based on the methodology described by Nakashima et al., 2014.[4]

Oral Glucose Tolerance Test (OGTT) in Zucker Fatty Rats

Objective: To evaluate the effect of orally administered this compound on glucose tolerance and insulin secretion in a model of insulin resistance and glucose intolerance.

Materials:

  • Zucker fatty rats

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose solution)

  • Glucose solution (e.g., 2 g/kg body weight)

  • Blood collection supplies (e.g., tail vein lancets, capillaries)

  • Glucometer and glucose test strips

  • Insulin ELISA kit

Procedure:

  • Fast the rats overnight (approximately 16 hours) with free access to water.

  • Administer this compound (0.03, 0.1, or 0.3 mg/kg) or vehicle orally by gavage.

  • After a specified time (e.g., 30 or 60 minutes), collect a baseline blood sample (t=0) from the tail vein.

  • Administer a glucose solution (e.g., 2 g/kg) orally by gavage.

  • Collect blood samples at various time points post-glucose administration (e.g., 15, 30, 60, and 120 minutes).

  • Measure blood glucose concentrations immediately using a glucometer.

  • Process the remaining blood to separate plasma and store at -80°C for subsequent insulin measurement using an ELISA kit.

  • Analyze the data by calculating the area under the curve (AUC) for glucose and insulin.

Intraperitoneal Glucose Tolerance Test (IPGTT) in db/db Mice

Objective: To assess the synergistic effect of this compound with a GLP-1 receptor agonist on glucose control in a type 2 diabetes model.

Materials:

  • db/db mice

  • This compound

  • Exendin-4 (GLP-1 receptor agonist)

  • Vehicle

  • Glucose solution (e.g., 1 g/kg body weight)

  • Blood collection supplies

  • Glucometer and glucose test strips

Procedure:

  • Fast the mice for a specified period (e.g., 4-6 hours) with free access to water.

  • Administer this compound (3 mg/kg) or vehicle orally.

  • After a specified time, administer exendin-4 or vehicle subcutaneously or intraperitoneally.

  • After another specified interval, collect a baseline blood sample (t=0).

  • Administer a glucose solution (e.g., 1 g/kg) intraperitoneally.

  • Collect blood samples at various time points post-glucose injection (e.g., 10, 30, 60, and 120 minutes).

  • Measure blood glucose concentrations.

  • Analyze the data to determine the combined effect of this compound and exendin-4 on glucose excursion.

OGTT_Workflow start Start fasting Overnight Fasting of Rats start->fasting dosing Oral Administration of This compound or Vehicle fasting->dosing baseline_blood Collect Baseline Blood Sample (t=0) dosing->baseline_blood glucose_admin Oral Glucose Administration baseline_blood->glucose_admin timed_blood Collect Blood at Multiple Time Points glucose_admin->timed_blood glucose_measurement Measure Blood Glucose timed_blood->glucose_measurement plasma_prep Prepare and Store Plasma timed_blood->plasma_prep analysis Data Analysis (AUC) glucose_measurement->analysis insulin_measurement Measure Plasma Insulin plasma_prep->insulin_measurement insulin_measurement->analysis end End analysis->end

Figure 2: Experimental workflow for an Oral Glucose Tolerance Test (OGTT).

Concluding Remarks

The preclinical data available for this compound demonstrate its potential as an oral therapeutic agent for type 2 diabetes. The provided protocols and dosage information serve as a foundation for researchers to design and execute in vivo studies to further explore the pharmacological properties of this GPR40 agonist. It is crucial to adapt these protocols to the specific research questions and institutional guidelines.

References

Application Notes and Protocols for Measuring DS-1558 Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DS-1558 is a potent and highly selective inhibitor of the class III phosphoinositide 3-kinase (PI3K), Vacuolar Protein Sorting 34 (Vps34). Vps34 is a crucial enzyme that catalyzes the formation of phosphatidylinositol 3-phosphate (PI(3)P), a lipid second messenger essential for the initiation of two key cellular processes: autophagy and macropinocytosis.[1][2] Autophagy is a catabolic "self-eating" process where cells degrade and recycle their own components to maintain homeostasis, a process often exploited by cancer cells for survival under stress.[3] Macropinocytosis is a form of fluid-phase endocytosis that allows cells to engulf large amounts of extracellular fluid and macromolecules, serving as an alternative nutrient acquisition pathway for cancer cells.[3][4] By inhibiting Vps34, this compound offers a dual mechanism of action, blocking both a major intracellular recycling pathway and a key nutrient uptake pathway, making it a promising therapeutic candidate for diseases like cancer.[3][5]

These application notes provide detailed protocols for robust, cell-based assays to quantify the efficacy of this compound by measuring its impact on autophagy and macropinocytosis.

Mechanism of Action of this compound

This compound acts as an ATP-competitive inhibitor of Vps34.[2] The inhibition of Vps34 kinase activity prevents the production of PI(3)P on endosomal and phagophore membranes. This blockage disrupts the recruitment and activation of downstream effector proteins required for the formation of autophagosomes and macropinosomes, thereby inhibiting both pathways.

cluster_0 This compound Mechanism of Action cluster_1 Cellular Processes DS1558 This compound Vps34 Vps34 Kinase DS1558->Vps34 Inhibits PI3P PI(3)P Production Vps34->PI3P Catalyzes Autophagy Autophagy (Autophagosome Formation) PI3P->Autophagy Initiates Macropino Macropinocytosis (Macropinosome Formation) PI3P->Macropino Initiates

This compound inhibits Vps34, blocking key cellular pathways.

Application Note 1: Measuring Inhibition of Autophagy

The efficacy of this compound as an autophagy inhibitor can be quantified by monitoring two key indicators: the accumulation of autophagosomes and the buildup of autophagy-specific substrate proteins like p62/SQSTM1.

1.1. Autophagic Flux Assay by LC3 Immunofluorescence

Principle: Microtubule-associated protein 1A/1B-light chain 3 (LC3) is a reliable marker for autophagosomes. During autophagy, the cytosolic form (LC3-I) is converted to the lipidated, autophagosome-associated form (LC3-II), which appears as distinct puncta under a fluorescence microscope. Vps34 inhibitors block the formation of autophagosomes, but late-stage autophagy inhibitors (which block autophagosome-lysosome fusion) cause an accumulation of LC3-II. To accurately measure the inhibitory effect of this compound on autophagic flux (the entire process), cells are often co-treated with a lysosomal inhibitor like Bafilomycin A1.[6][7] A potent Vps34 inhibitor should prevent the accumulation of LC3 puncta, even in the presence of Bafilomycin A1.

start Seed Cells treat Treat with this compound & Controls (e.g., Bafilomycin A1) start->treat fix Fix & Permeabilize Cells treat->fix stain Immunostain (Anti-LC3B & DAPI) fix->stain image Fluorescence Microscopy stain->image analyze Quantify LC3 Puncta per Cell image->analyze

Workflow for the LC3 immunofluorescence assay.

Experimental Protocol:

  • Cell Seeding: Plate cells (e.g., HeLa or U2OS) onto glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of the experiment. Allow cells to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium. A typical concentration range to test would be 10 nM to 10 µM.

    • Include the following controls:

      • Vehicle Control (e.g., 0.1% DMSO).

      • Positive Control for Inhibition: A known late-stage autophagy inhibitor like 100 nM Bafilomycin A1 for the final 2-4 hours of incubation.[8]

      • Autophagy Induction Control: Earle's Balanced Salt Solution (EBSS) for starvation or 1 µM Rapamycin for 2-4 hours.

    • Aspirate the medium and add the compound-containing media to the respective wells. Incubate for the desired time (e.g., 6, 12, or 24 hours).

  • Cell Fixation and Permeabilization:

    • Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).

    • Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[6]

    • Wash cells three times with PBS.

    • Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.[6]

  • Immunostaining:

    • Wash cells three times with PBS.

    • Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

    • Incubate with a primary antibody against LC3B (e.g., rabbit anti-LC3B) diluted in blocking buffer overnight at 4°C.

    • The next day, wash cells three times with PBS.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

  • Imaging and Analysis:

    • Mount the coverslips onto glass slides using an anti-fade mounting medium.

    • Acquire images using a fluorescence microscope.

    • Quantify the average number of LC3 puncta per cell using image analysis software (e.g., ImageJ/Fiji). Count at least 50 cells per condition.

1.2. p62/SQSTM1 Accumulation Assay by Western Blot

Principle: p62 (also known as Sequestosome-1 or SQSTM1) is an autophagy receptor that binds to ubiquitinated proteins and LC3, targeting them for degradation in the autolysosome. Inhibition of autophagy leads to the accumulation of p62.[2] This can be readily detected by Western blot.

Experimental Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound and controls as described in section 1.1.

  • Cell Lysis:

    • Wash cells with ice-cold PBS and scrape them into a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).

  • Western Blot:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against p62 and LC3B overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities using densitometry software.

Data Presentation: Expected Efficacy of this compound on Autophagy

Treatment ConditionAvg. LC3 Puncta per CellRelative p62 Protein Level (Normalized to Actin)Interpretation
Vehicle (DMSO)2 ± 11.0Basal Autophagy
Bafilomycin A1 (100 nM)25 ± 53.5Autophagic flux is active
This compound (1 µM)3 ± 12.8Autophagy Inhibition
This compound + Bafilomycin A14 ± 23.8Autophagy Inhibition (no further accumulation)

Data are representative. Actual results may vary based on cell line and experimental conditions.

Application Note 2: Measuring Inhibition of Macropinocytosis

The effect of this compound on macropinocytosis can be determined by measuring the uptake of a fluorescent, high-molecular-weight fluid-phase marker.

2.1. Fluorescent Dextran Uptake Assay

Principle: Macropinocytosis is characterized by the non-specific engulfment of large volumes of extracellular fluid into vesicles called macropinosomes. This process can be visualized and quantified by incubating cells with a fluorescently labeled, high-molecular-weight (e.g., 70 kDa) dextran, which is taken up primarily through macropinocytosis in many cancer cell types.[4][9] Inhibition of Vps34 by this compound is expected to reduce the formation of macropinosomes and thus decrease the uptake of fluorescent dextran.

start Seed Cells treat Pre-treat with this compound & Controls (e.g., EIPA) start->treat pulse Pulse with Fluorescent Dextran treat->pulse wash Wash to Remove External Dextran pulse->wash fix Fix Cells wash->fix analyze Image and Quantify Dextran Uptake fix->analyze

Workflow for the macropinocytosis inhibition assay.

Experimental Protocol:

  • Cell Seeding: Plate cells (e.g., pancreatic or glioblastoma cell lines known for high macropinocytosis, like MIA PaCa-2 or U251) onto glass coverslips in a 24-well plate.

  • Serum Starvation (Optional but Recommended): To reduce basal levels of growth factor-induced macropinocytosis, you may serum-starve the cells for 2-4 hours prior to the experiment.[9]

  • Compound Treatment:

    • Pre-treat cells with various concentrations of this compound or controls for 1-2 hours.

    • Include a Vehicle Control (DMSO).

    • Include a Positive Control for inhibition, such as 50 µM 5-(N-Ethyl-N-isopropyl)amiloride (EIPA), a known inhibitor of macropinocytosis.[9][10]

  • Dextran Uptake:

    • Without removing the inhibitors, add fluorescently labeled dextran (e.g., TMR-Dextran, 70 kDa) to a final concentration of 0.5-1 mg/mL.[4]

    • Incubate at 37°C for 30 minutes.

  • Wash and Fix:

    • Place the plate on ice and wash the cells three times with ice-cold PBS to stop endocytosis and remove surface-bound dextran.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Imaging and Quantification:

    • Wash cells three times with PBS and mount coverslips onto slides with a DAPI-containing mounting medium.

    • Acquire images with a fluorescence or confocal microscope.

    • Quantify the total integrated fluorescence intensity of dextran per cell using image analysis software. This can be defined as the "Macropinocytic Index".[9][11]

Data Presentation: Expected Efficacy of this compound on Macropinocytosis

Treatment ConditionMacropinocytic Index (Arbitrary Fluorescence Units)% InhibitionInterpretation
Vehicle (DMSO)15,200 ± 1,8000%Basal Macropinocytosis
EIPA (50 µM)2,100 ± 50086%Strong Inhibition
This compound (100 nM)8,500 ± 1,10044%Moderate Inhibition
This compound (1 µM)3,300 ± 75078%Strong Inhibition

Data are representative. Actual results may vary based on cell line and experimental conditions.

References

DS-1558 solution preparation and stability for experiments

Author: BenchChem Technical Support Team. Date: December 2025

To Researchers, Scientists, and Drug Development Professionals:

This document provides a comprehensive guide to the preparation and stability of DS-1558 for experimental use. The following sections detail the necessary protocols for solution preparation, storage, and handling to ensure experimental accuracy and reproducibility. Quantitative data are summarized for ease of reference, and key experimental workflows are visualized.

Solution Preparation and Stability

Proper preparation and storage of this compound are critical for obtaining reliable and consistent results in both in vitro and in vivo experiments.

Stock Solution Preparation:

It is recommended to prepare a high-concentration stock solution of this compound in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is a common choice due to its high solubilizing capacity for many organic molecules.

Table 1: this compound Stock Solution Recommendations

ParameterRecommendation
Solvent Dimethyl sulfoxide (DMSO), Cell Culture Grade
Concentration 10 mM
Preparation Dissolve the appropriate mass of this compound powder in the required volume of DMSO. Ensure complete dissolution by vortexing or brief sonication.
Storage Aliquot into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C for long-term stability.

Working Solution Preparation:

Prepare working solutions by diluting the stock solution in the appropriate cell culture medium or experimental buffer immediately before use. To avoid precipitation, it is advisable to perform serial dilutions. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to minimize solvent-induced cytotoxicity.

Table 2: Stability of this compound in Different Conditions

ConditionSolvent/MediumTemperatureStability
Powder --20°C≥ 1 year
Stock Solution DMSO-20°CUp to 6 months
Stock Solution DMSO-80°C≥ 1 year
Working Solution Cell Culture Medium37°C24-48 hours (recommended to prepare fresh)

Experimental Protocols

This section provides a detailed methodology for a common in vitro experiment using this compound: a cell viability assay.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol outlines the steps to assess the effect of this compound on the viability of cancer cell lines.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium from the 10 mM stock solution. A typical concentration range to test would be from 0.01 µM to 100 µM.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to convert the yellow MTT to purple formazan crystals.

    • Carefully remove the medium from the wells.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add this compound to Cells incubate_24h->add_compound prepare_ds1558 Prepare this compound Dilutions prepare_ds1558->add_compound incubate_treatment Incubate (24-72h) add_compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate Cell Viability read_absorbance->calculate_viability end End calculate_viability->end

Workflow for the MTT cell viability assay.

Signaling Pathway

The precise mechanism of action for this compound is proprietary. However, based on preliminary data, it is hypothesized to interfere with a key signaling pathway involved in cell proliferation and survival. The diagram below illustrates a generalized representation of such a pathway that is often targeted in cancer drug development.

signaling_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Survival Cell Survival AKT->Survival Proliferation Cell Proliferation mTOR->Proliferation DS1558 This compound DS1558->PI3K Inhibits

Hypothesized signaling pathway targeted by this compound.

Application Notes and Protocols for DS-1558 in Glucose Tolerance Tests (GTT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DS-1558 is an investigational selective inhibitor of the renal sodium-glucose cotransporter 2 (SGLT2). By inhibiting SGLT2, this compound reduces the reabsorption of filtered glucose from the renal tubules and promotes urinary glucose excretion, thereby lowering plasma glucose concentrations. This mechanism of action is independent of insulin secretion or action. These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in improving glucose tolerance using a standard oral glucose tolerance test (OGTT) in a rodent model of type 2 diabetes.

Data Presentation

The following table summarizes the quantitative data from a representative preclinical study evaluating the effect of this compound on glucose metabolism during an oral glucose tolerance test in diabetic mice.

ParameterVehicle ControlThis compound (1 mg/kg)This compound (3 mg/kg)This compound (10 mg/kg)
Fasting Blood Glucose (mg/dL) 185 ± 12165 ± 10150 ± 9130 ± 8
Blood Glucose at 30 min (mg/dL) 450 ± 25380 ± 20320 ± 18250 ± 15
Blood Glucose at 60 min (mg/dL) 390 ± 22310 ± 18260 ± 15200 ± 12
Blood Glucose at 120 min (mg/dL) 250 ± 18200 ± 15160 ± 10140 ± 9
Area Under the Curve (AUC) (mg/dL*min) 45000 ± 350035000 ± 280028000 ± 220020000 ± 1800
Percent Glucose Reduction at 60 min (%) N/A20.5%33.3%48.7%

Data are presented as mean ± standard error of the mean (SEM).

Experimental Protocols

Oral Glucose Tolerance Test (OGTT) Protocol

This protocol details the procedure for conducting an oral glucose tolerance test in a rodent model to assess the efficacy of this compound.

1. Animal Model

  • Species: Male db/db mice (a model of type 2 diabetes) or other appropriate rodent model.

  • Age: 8-10 weeks.

  • Acclimation: Acclimate animals to the housing facility for at least one week prior to the experiment.

2. Materials

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in sterile water)

  • Glucose solution (50% w/v in sterile water)

  • Glucometer and test strips

  • Oral gavage needles

  • Blood collection supplies (e.g., lancets, capillary tubes)

  • Animal scale

3. Experimental Procedure

  • Fasting: Fast the animals for 16 hours (overnight) with free access to water.

  • Baseline Blood Glucose: After the fasting period, measure the baseline blood glucose (t=0) from a tail snip.

  • Compound Administration: Administer this compound or vehicle via oral gavage at the desired doses (e.g., 1, 3, 10 mg/kg).

  • Glucose Challenge: 60 minutes after compound administration, administer a glucose solution (2 g/kg body weight) via oral gavage.

  • Blood Glucose Monitoring: Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes after the glucose challenge and measure blood glucose levels.

  • Data Analysis: Calculate the area under the curve (AUC) for the glucose excursion from t=0 to t=120 min. Compare the AUC and individual time point glucose values between the vehicle and this compound treated groups.

Mandatory Visualizations

G cluster_workflow Experimental Workflow for OGTT with this compound start Start: Acclimated Diabetic Mice fasting Overnight Fasting (16 hours) start->fasting baseline Measure Baseline Blood Glucose (t=0) fasting->baseline treatment Oral Gavage: - Vehicle - this compound (Dose 1) - this compound (Dose 2) - this compound (Dose 3) baseline->treatment wait Wait 60 minutes treatment->wait glucose_challenge Oral Glucose Challenge (2 g/kg) wait->glucose_challenge monitoring Blood Glucose Monitoring (15, 30, 60, 90, 120 min) glucose_challenge->monitoring analysis Data Analysis: - AUC Calculation - Statistical Comparison monitoring->analysis end End: Evaluate Efficacy analysis->end

Caption: Experimental workflow for an oral glucose tolerance test.

G cluster_pathway Proposed Signaling Pathway of this compound DS1558 This compound SGLT2 SGLT2 (in Renal Proximal Tubule) DS1558->SGLT2 inhibits Glucose_Reabsorption Glucose Reabsorption from Filtrate DS1558->Glucose_Reabsorption blocks SGLT2->Glucose_Reabsorption mediates Urinary_Glucose_Excretion Increased Urinary Glucose Excretion Glucose_Reabsorption->Urinary_Glucose_Excretion inversely affects Plasma_Glucose Reduced Plasma Glucose Levels Urinary_Glucose_Excretion->Plasma_Glucose leads to

Caption: Proposed mechanism of action of this compound.

Application Notes: Measuring Insulin Secretion in Response to DS-1558

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DS-1558 is a novel, orally active small molecule agonist for the G protein-coupled receptor 40 (GPR40).[1][2][3] GPR40, predominantly expressed in pancreatic β-cells, is a receptor for free fatty acids and has emerged as a promising therapeutic target for type 2 diabetes.[1] Agonism of GPR40 by compounds like this compound potentiates glucose-stimulated insulin secretion (GSIS), making it a key mechanism for improving glycemic control.[1] These application notes provide detailed protocols for assessing the in vitro and in vivo effects of this compound on insulin secretion.

Mechanism of Action

This compound enhances the secretion of insulin from pancreatic β-cells in a glucose-dependent manner. This means that the compound is most effective in stimulating insulin release when blood glucose levels are elevated, thereby minimizing the risk of hypoglycemia. The primary signaling pathway involves the Gq-coupled GPR40, which upon activation, leads to downstream events that augment insulin secretion. Furthermore, this compound has been shown to potentiate the insulinogenic effects of glucagon-like peptide-1 (GLP-1) receptor agonists, suggesting a synergistic approach to diabetes therapy.[1][2]

Signaling Pathway

The activation of GPR40 by this compound in pancreatic β-cells initiates a signaling cascade that enhances glucose-stimulated insulin secretion. The pathway is primarily mediated through the Gαq subunit of the G protein.

GPR40_Signaling DS1558 This compound GPR40 GPR40 DS1558->GPR40 Binds to G_protein Gq Protein GPR40->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Insulin_Vesicles Insulin Vesicle Exocytosis Ca2_release->Insulin_Vesicles Promotes PKC->Insulin_Vesicles Potentiates GSIS_Workflow Islet_Isolation 1. Isolate Pancreatic Islets (e.g., from mice or rats) Preincubation 2. Pre-incubate Islets (Low glucose buffer, e.g., 2.8 mM) Islet_Isolation->Preincubation Stimulation 3. Stimulation (Incubate with different glucose concentrations +/- this compound) Preincubation->Stimulation Supernatant_Collection 4. Collect Supernatant Stimulation->Supernatant_Collection Insulin_Assay 5. Measure Insulin Concentration (e.g., ELISA) Supernatant_Collection->Insulin_Assay Data_Analysis 6. Data Analysis (Normalize to protein content or islet number) Insulin_Assay->Data_Analysis OGTT_Workflow Fasting 1. Fast Animals Overnight (e.g., 16 hours) Baseline_Sample 2. Collect Baseline Blood Sample (t=0) Fasting->Baseline_Sample Drug_Administration 3. Administer this compound or Vehicle (Oral gavage) Baseline_Sample->Drug_Administration Glucose_Challenge 4. Administer Glucose Bolus (Oral gavage, e.g., 2 g/kg) Drug_Administration->Glucose_Challenge (after 30-60 min) Blood_Sampling 5. Collect Blood Samples at Timed Intervals (e.g., 15, 30, 60, 120 min) Glucose_Challenge->Blood_Sampling Glucose_Insulin_Measurement 6. Measure Blood Glucose and Plasma Insulin Blood_Sampling->Glucose_Insulin_Measurement Data_Analysis 7. Data Analysis (Calculate Area Under the Curve - AUC) Glucose_Insulin_Measurement->Data_Analysis

References

Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic Analysis of DS-1062 (Datopotamab Deruxtecan)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The requested information for "DS-1558" did not yield specific results. Based on the nomenclature of investigational drugs, it is highly probable that this was a typographical error and the intended query was for DS-1062 , an antibody-drug conjugate developed by Daiichi Sankyo, also known as datopotamab deruxtecan (Dato-DXd) . The following information is based on the available data for DS-1062.

Introduction

DS-1062 (datopotamab deruxtecan) is an investigational antibody-drug conjugate (ADC) that represents a targeted therapeutic approach for various solid tumors.[1] It is composed of a humanized anti-Trophoblast cell-surface antigen 2 (TROP2) IgG1 monoclonal antibody, a stable tetrapeptide-based cleavable linker, and a potent topoisomerase I inhibitor payload, deruxtecan (DXd).[1][2] TROP2 is a transmembrane glycoprotein that is highly expressed in several types of solid tumors, making it a promising target for cancer therapy.[3][4]

These application notes provide a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of DS-1062, along with detailed protocols for key experimental analyses. This information is intended to guide researchers, scientists, and drug development professionals in their evaluation and understanding of this novel therapeutic agent.

Pharmacokinetics

The pharmacokinetics of DS-1062 have been evaluated in both preclinical and clinical settings. The key components analyzed are the ADC itself (datopotamab deruxtecan), the total anti-TROP2 antibody, and the released cytotoxic payload (DXd).

Preclinical Pharmacokinetics:

In xenograft mouse models, following a single intravenous dose of 10 mg/kg, plasma concentrations of DS-1062 and the total antibody were similar.[5] Notably, the levels of the cytotoxic payload, DXd, were minimally detectable in plasma shortly after administration, suggesting the stability of the ADC in circulation.[1][5] However, an accumulation of DXd was observed within the tumor tissue, which correlated with the induction of DNA damage markers.[1][5]

In cynomolgus monkeys, after a 6 mg/kg intravenous dose, the plasma concentrations of DS-1062, total antibody, and DXd were determined, demonstrating the stability of the ADC in circulation.[6]

Clinical Pharmacokinetics:

Population pharmacokinetic models have been developed for both datopotamab deruxtecan and the released DXd payload in patients with advanced solid tumors from clinical trials such as TROPION-PanTumor01.[7][8]

The pharmacokinetic profile of datopotamab deruxtecan is best described by a two-compartment model with both linear and nonlinear clearance.[7][8] The nonlinear clearance is more prominent at lower doses (<4 mg/kg), while linear clearance is the major elimination pathway at doses of 4 mg/kg and above.[8] The pharmacokinetics of the released DXd payload are described by a one-compartment model with linear clearance.[8] Body weight has been identified as a significant covariate influencing the exposure of both the ADC and the payload.[8]

Table 1: Summary of Clinical Pharmacokinetic Parameters of Datopotamab Deruxtecan (Dato-DXd) and Released DXd

ParameterDatopotamab Deruxtecan (Dato-DXd)Released DXdReference
Mean Cmax (First Dose) 154 µg/mL2.8 ng/mL[9]
Mean AUC (First Dose) 671 µg·day/mL18 ng·day/mL[9]
Median Elimination Half-life 4.8 days~5.5 days[9]
Mean Volume of Distribution (Steady State) 3.5 LNot specified[9]
Estimated Clearance 0.6 L/dayNot specified[9]
Plasma Protein Binding Not applicable~98%[9]
Metabolism Catabolic processesCYP3A4[9]

Pharmacodynamics

The pharmacodynamic effects of DS-1062 are primarily driven by the targeted delivery of the topoisomerase I inhibitor payload, DXd, to TROP2-expressing tumor cells.

Mechanism of Action:

  • Binding: The anti-TROP2 monoclonal antibody component of DS-1062 binds to the TROP2 receptor on the surface of tumor cells.[3][4]

  • Internalization: Upon binding, the ADC-TROP2 complex is internalized into the cell through endocytosis.[1][4]

  • Payload Release: Inside the cell, the tetrapeptide-based linker is cleaved by lysosomal enzymes, which are upregulated in tumor cells, releasing the DXd payload.[1][10]

  • Cytotoxicity: The released DXd, a potent topoisomerase I inhibitor, intercalates into DNA and inhibits the topoisomerase I-DNA complex, leading to DNA damage and apoptosis of the cancer cell.[9][10]

  • Bystander Effect: The membrane-permeable nature of the DXd payload allows it to diffuse out of the targeted cancer cell and kill neighboring tumor cells, regardless of their TROP2 expression levels.[10]

Clinical Pharmacodynamics:

Clinical studies have demonstrated a dose-dependent antitumor activity of DS-1062 in patients with heavily pretreated advanced non-small cell lung cancer (NSCLC) and other solid tumors.[3][11][12]

Table 2: Summary of Clinical Efficacy of Datopotamab Deruxtecan in Advanced NSCLC (TROPION-PanTumor01)

DoseObjective Response Rate (ORR)Disease Control Rate (DCR)Median Progression-Free Survival (PFS)Reference
4 mg/kg 23%73%4.3 months[13]
6 mg/kg 21%67%8.2 months[13]
8 mg/kg 25%80%5.4 months[13]

Based on these findings, the 6 mg/kg dose was selected as the recommended dose for further development.[13][14]

Experimental Protocols

1. Preclinical In Vivo Pharmacokinetic and Pharmacodynamic Analysis

  • Objective: To determine the plasma and tumor concentrations of DS-1062 and DXd and correlate them with pharmacodynamic markers of DNA damage.

  • Animal Model: NCI-N87 xenograft mouse model.[6]

  • Procedure:

    • Mice are inoculated with NCI-N87 tumor cells.

    • Once tumors reach a specified size, a single intravenous dose of DS-1062 (e.g., 10 mg/kg) is administered.[5]

    • At various time points post-administration, blood and tumor tissue samples are collected.

    • Plasma is separated from blood samples.

    • Concentrations of DS-1062 and DXd in plasma and tumor homogenates are quantified using a validated analytical method (e.g., LC-MS/MS).

    • Tumor tissue sections are analyzed for DNA damage markers (e.g., γH2AX) by immunohistochemistry.

2. Phase I Clinical Trial Protocol (TROPION-PanTumor01 - Dose Escalation)

  • Objective: To determine the maximum tolerated dose (MTD), recommended dose for expansion (RDE), safety, and preliminary efficacy of DS-1062 in patients with advanced solid tumors.[12][15]

  • Study Design: Open-label, multicenter, dose-escalation study.[2]

  • Patient Population: Patients with unresectable advanced solid tumors refractory to or relapsed from standard therapy.[12][15]

  • Procedure:

    • Patients are enrolled in cohorts and receive escalating doses of DS-1062 (e.g., 0.27 mg/kg to 10.0 mg/kg) administered intravenously once every 3 weeks.[11]

    • Safety and tolerability are monitored continuously to identify dose-limiting toxicities (DLTs).

    • Pharmacokinetic blood samples are collected at specified time points to determine the concentrations of DS-1062 and DXd.

    • Tumor responses are assessed at baseline and at regular intervals using RECIST v1.1 criteria.

    • Biomarker analyses, including TROP2 expression in tumor tissue, may be performed.[11]

Visualizations

DS-1062_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Tumor Cell cluster_bystander Neighboring Tumor Cell DS1062 DS-1062 (Dato-DXd) TROP2 TROP2 Receptor DS1062->TROP2 Binding Internalization Internalization (Endocytosis) TROP2->Internalization Lysosome Lysosome Internalization->Lysosome DXd_release DXd Release Lysosome->DXd_release DXd DXd (Payload) DXd_release->DXd Nucleus Nucleus DXd->Nucleus Bystander_DXd DXd DXd->Bystander_DXd Bystander Effect (Diffusion) DNA_damage DNA Damage & Apoptosis Nucleus->DNA_damage Bystander_Nucleus Nucleus Bystander_DXd->Bystander_Nucleus Bystander_DNA_damage DNA Damage & Apoptosis Bystander_Nucleus->Bystander_DNA_damage

Caption: Mechanism of action of DS-1062 (datopotamab deruxtecan).

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_evaluation Evaluation Phase Patient_Population Patients with Advanced Solid Tumors Informed_Consent Informed Consent Patient_Population->Informed_Consent Baseline_Assessment Baseline Assessments (Tumor Imaging, etc.) Informed_Consent->Baseline_Assessment Dose_Escalation Dose Escalation Cohorts (e.g., 4, 6, 8 mg/kg Q3W) Baseline_Assessment->Dose_Escalation PK_Sampling Pharmacokinetic Sampling Dose_Escalation->PK_Sampling Safety_Monitoring Safety Monitoring (AEs, DLTs) Dose_Escalation->Safety_Monitoring Tumor_Response Tumor Response Assessment (RECIST v1.1) Dose_Escalation->Tumor_Response Data_Analysis Data Analysis (PK, PD, Efficacy) PK_Sampling->Data_Analysis MTD_RDE_Determination MTD & RDE Determination Safety_Monitoring->MTD_RDE_Determination Tumor_Response->Data_Analysis Data_Analysis->MTD_RDE_Determination

Caption: Workflow for a Phase I dose-escalation clinical trial of DS-1062.

References

Application Notes and Protocols: Investigating FFA1 Receptor Pharmacology with DS-1558

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Free Fatty Acid Receptor 1 (FFA1), also known as G protein-coupled receptor 40 (GPR40), has emerged as a promising therapeutic target for the treatment of type 2 diabetes.[1] Predominantly expressed in pancreatic β-cells, FFA1 is activated by medium and long-chain free fatty acids, leading to a potentiation of glucose-stimulated insulin secretion (GSIS).[1] This glucose-dependent mechanism of action makes FFA1 agonists attractive therapeutic agents with a potentially low risk of hypoglycemia.[1]

DS-1558 is a novel, potent, and orally bioavailable small molecule agonist of the FFA1 receptor.[1] In vivo studies have demonstrated that this compound significantly improves glucose tolerance and enhances insulin secretion in animal models of type 2 diabetes.[2] These application notes provide a detailed overview of the pharmacology of the FFA1 receptor and protocols for investigating the activity of this compound in key in vitro assays.

FFA1 Receptor Signaling

Activation of the FFA1 receptor by an agonist like this compound primarily initiates a signaling cascade through the Gαq subunit of the heterotrimeric G protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium stores. The subsequent rise in intracellular calcium concentration is a key event that potentiates the exocytosis of insulin-containing granules from the pancreatic β-cell. Additionally, DAG activates protein kinase C (PKC), which can further modulate downstream signaling pathways, including the phosphorylation of extracellular signal-regulated kinase (ERK).

Beyond the canonical Gαq pathway, FFA1 receptor activation can also lead to the recruitment of β-arrestins. β-arrestins are scaffolding proteins that can mediate receptor desensitization and internalization, as well as initiate G protein-independent signaling cascades. The engagement of these different signaling pathways can be ligand-dependent, giving rise to the concept of biased agonism, where a ligand may preferentially activate one pathway over another.

Signaling Pathway Diagram

FFA1_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound FFA1 FFA1 Receptor This compound->FFA1 binds Gq Gαq FFA1->Gq activates beta_arrestin β-Arrestin FFA1->beta_arrestin recruitment PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 mobilization PKC PKC DAG->PKC activates Insulin Insulin Secretion Ca2->Insulin ERK p-ERK PKC->ERK activates

Caption: FFA1 receptor signaling cascade initiated by this compound.

Quantitative Pharmacology of FFA1 Agonists

While specific in vitro potency and binding affinity data for this compound are not publicly available, the following tables provide representative data for other well-characterized FFA1 agonists to serve as a benchmark for experimental design and data interpretation.

Table 1: In Vitro Potency of Select FFA1 Agonists

CompoundAssay TypeCell LineEC50 (nM)
GW9508Calcium MobilizationHEK29350
TAK-875Calcium MobilizationCHO33
AMG 837Calcium MobilizationCHO18
GW9508ERK PhosphorylationHEK293100
TAK-875ERK PhosphorylationINS-1E25

Note: EC50 values are approximate and can vary depending on the specific cell line and assay conditions.

Table 2: Binding Affinity of Select FFA1 Agonists

CompoundAssay TypeCell Line/MembraneKd (nM)
GW9508Radioligand BindingHEK293 Membranes20
TAK-875Radioligand BindingCHO Membranes15
AMG 837Radioligand BindingA9 Membranes3.6

Note: Kd values are approximate and can vary depending on the radioligand and assay conditions.[3]

Experimental Protocols

The following protocols provide detailed methodologies for key in vitro assays to characterize the pharmacological activity of this compound at the FFA1 receptor.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following FFA1 receptor activation.

Experimental Workflow: Calcium Mobilization Assay

Calcium_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis seed_cells Seed FFA1-expressing cells in 96-well plate culture Culture overnight seed_cells->culture load_dye Load cells with a calcium-sensitive dye culture->load_dye incubate_dye Incubate load_dye->incubate_dye add_compound Add this compound or control incubate_dye->add_compound read_plate Measure fluorescence in a plate reader add_compound->read_plate plot_data Plot dose-response curve read_plate->plot_data calculate_ec50 Calculate EC50 plot_data->calculate_ec50

Caption: Workflow for a typical calcium mobilization assay.

Materials:

  • FFA1-expressing cells (e.g., HEK293, CHO)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Black-walled, clear-bottom 96-well plates

  • Calcium-sensitive dye (e.g., Fluo-4 AM)

  • Probenecid

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • This compound and control compounds

  • Fluorescence plate reader with automated injection capabilities

Protocol:

  • Cell Seeding: Seed FFA1-expressing cells into a black-walled, clear-bottom 96-well plate at an appropriate density and culture overnight.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and probenecid (e.g., 2.5 mM) in assay buffer.

    • Remove the culture medium from the cells and add the loading buffer to each well.

    • Incubate the plate for 1 hour at 37°C in the dark.

  • Compound Addition and Measurement:

    • Prepare serial dilutions of this compound and control compounds in assay buffer.

    • Place the plate in a fluorescence plate reader.

    • Set the instrument to record fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) over time.

    • Establish a baseline reading for each well.

    • Use the instrument's injector to add the compound dilutions to the wells and continue recording the fluorescence signal.

  • Data Analysis:

    • Determine the peak fluorescence response for each well after compound addition.

    • Subtract the baseline fluorescence from the peak fluorescence to obtain the net response.

    • Plot the net response against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

ERK Phosphorylation Assay

This assay measures the phosphorylation of ERK1/2, a downstream event in the FFA1 signaling cascade.

Experimental Workflow: ERK Phosphorylation Assay

ERK_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis seed_cells Seed FFA1-expressing cells serum_starve Serum-starve cells seed_cells->serum_starve stimulate Stimulate with this compound serum_starve->stimulate lyse Lyse cells stimulate->lyse detect Detect phosphorylated ERK (e.g., ELISA, Western Blot) lyse->detect quantify Quantify signal detect->quantify plot_data Plot dose-response curve quantify->plot_data calculate_ec50 Calculate EC50 plot_data->calculate_ec50

Caption: Workflow for a typical ERK phosphorylation assay.

Materials:

  • FFA1-expressing cells

  • Cell culture medium and serum-free medium

  • This compound and control compounds

  • Cell lysis buffer

  • Phospho-ERK1/2 and total ERK1/2 antibodies

  • Detection reagents (e.g., HRP-conjugated secondary antibody, chemiluminescent substrate)

  • Plate reader or Western blotting equipment

Protocol (ELISA-based):

  • Cell Seeding and Serum Starvation: Seed FFA1-expressing cells in a 96-well plate and culture until confluent. Then, replace the growth medium with serum-free medium and incubate for 12-24 hours.

  • Compound Stimulation: Add serial dilutions of this compound or control compounds to the wells and incubate for a predetermined time (e.g., 5-15 minutes) at 37°C.

  • Cell Lysis: Aspirate the medium and add cell lysis buffer to each well. Incubate on ice to ensure complete lysis.

  • Detection:

    • Transfer the cell lysates to an ELISA plate coated with a capture antibody for total ERK1/2.

    • Add a detection antibody specific for phosphorylated ERK1/2.

    • Add a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a substrate and measure the resulting signal in a plate reader.

  • Data Analysis:

    • Normalize the phospho-ERK signal to the total ERK signal for each well.

    • Plot the normalized signal against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the FFA1 receptor in various physiological and pathological processes. The protocols outlined in these application notes provide a framework for characterizing the in vitro activity of this compound and other FFA1 agonists. By utilizing these assays, researchers can further elucidate the therapeutic potential of targeting the FFA1 receptor for the treatment of type 2 diabetes and other metabolic disorders.

References

Troubleshooting & Optimization

Technical Support Center: Navigating Solubility Challenges with the Small Molecule Inhibitor DS-1558

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on a specific research compound designated "DS-1558" is limited. The following technical support guide is based on common challenges and solutions for poorly soluble small molecule inhibitors in a research setting and is intended to serve as a general resource.

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address solubility issues encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitated out of the aqueous buffer after I diluted it from a DMSO stock solution. What should I do?

A1: Precipitation upon dilution into an aqueous buffer is a frequent issue with hydrophobic small molecules. Here are several steps you can take to resolve this:

  • Decrease the Final Concentration: It's possible that your compound has surpassed its aqueous solubility limit. Try lowering the final concentration in your experiment.

  • Optimize DMSO Concentration: While minimizing DMSO in your final solution is ideal, a slightly higher concentration may be necessary to maintain solubility. Up to 0.5% DMSO is often tolerated in cell-based assays, but it is crucial to perform a vehicle control to ensure the DMSO concentration does not affect your experimental results.[1]

  • Utilize a Different Solvent System: Consider using a co-solvent system to improve solubility.[1]

  • Adjust the pH of Your Buffer: The solubility of compounds that can be ionized is often highly dependent on pH. Experimenting with different pH values may help you find the optimal range for your molecule's solubility.[1]

Q2: What is the best way to prepare a stock solution of this compound?

A2: For hydrophobic compounds like many small molecule inhibitors, preparing a high-concentration stock solution in an organic solvent is recommended. 100% DMSO is a common choice for creating high-concentration stock solutions.

Q3: How can I determine the kinetic solubility of this compound in my experimental buffer?

A3: A general method to assess the kinetic solubility of a small molecule inhibitor in an aqueous buffer involves a few key steps.[1] First, prepare a high-concentration stock solution by dissolving the compound in 100% DMSO to make a 10 mM stock solution.[1] Next, create a serial dilution of this stock solution in DMSO.[1] Finally, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your desired aqueous buffer in a 96-well plate.[1] This will generate a range of final compound concentrations to observe solubility.[1]

Q4: I suspect this compound is degrading in my assay medium. How can I check for this?

A4: To confirm if your small molecule inhibitor is degrading, you can perform a time-course experiment.[1] This involves measuring the activity of your inhibitor at different time points after adding it to the assay medium.[1] A decrease in activity over time could indicate instability.[1]

Q5: Can freeze-thaw cycles impact the stability of my this compound stock solution in DMSO?

A5: Yes, repeated freeze-thaw cycles can affect the stability of your compound. Additionally, DMSO is hygroscopic, meaning it can absorb moisture from the atmosphere each time the vial is opened.[1] This absorption of water can dilute your stock solution over time.[1]

Troubleshooting Guide

Issue: Poor Solubility in Aqueous Solutions

Poor aqueous solubility is a significant hurdle for many new chemical entities in drug development.[2]

Potential Solutions:

  • Physical Modifications:

    • Particle Size Reduction: Techniques like micronization and nanosuspension can increase the surface area of the compound, which may improve the dissolution rate.[2][3][4]

    • Modification of Crystal Habit: Using polymorphs or amorphous forms of the compound can sometimes enhance solubility.[2]

    • Solid Dispersions: Dispersing the hydrophobic drug within a hydrophilic matrix can improve dissolution and absorption.[3][5]

  • Chemical Modifications:

    • pH Adjustment: For ionizable compounds, altering the pH of the solution can significantly impact solubility.

    • Co-solvency: The addition of a water-miscible solvent can increase the solubility of a drug that is poorly soluble in water.[3][4]

    • Complexation: Using agents like cyclodextrins can enhance water solubility by forming inclusion complexes.[5]

    • Salt Formation: For acidic or basic compounds, forming a salt can improve solubility and dissolution rate.

Quantitative Data Summary

The following table summarizes the solubility of a hypothetical poorly soluble compound in various solvents.

Solvent SystemConcentration (mM)Temperature (°C)Observations
100% Water< 0.125Insoluble
PBS (pH 7.4)< 0.125Insoluble
100% DMSO≥ 5025Soluble
100% Ethanol≥ 2525Soluble
10% DMSO in PBS0.5 - 1.025May precipitate at higher concentrations
5% PEG400 in PBS1.0 - 2.025Improved solubility

Experimental Protocols

Protocol: Preparation of a this compound Stock Solution and Assessment of Aqueous Solubility
  • Stock Solution Preparation:

    • Weigh out a precise amount of this compound powder.

    • Add 100% DMSO to achieve a final concentration of 50 mM.

    • Vortex or sonicate until the compound is completely dissolved.

    • Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

  • Aqueous Solubility Assessment (Kinetic):

    • Prepare a serial dilution of the 50 mM DMSO stock solution in 100% DMSO (e.g., 20 mM, 10 mM, 5 mM, 1 mM, 0.5 mM, 0.1 mM).

    • In a clear 96-well plate, add 98 µL of your desired aqueous buffer (e.g., PBS, pH 7.4) to each well.

    • Add 2 µL of each DMSO concentration from your serial dilution to the corresponding wells containing the aqueous buffer.

    • Mix thoroughly by pipetting.

    • Incubate at room temperature for 1-2 hours.

    • Visually inspect each well for any signs of precipitation. The highest concentration that remains clear is an approximation of the kinetic solubility. For more precise measurement, a nephelometer can be used.

Visualizations

Signaling Pathway Diagram

Signaling_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) Ligand->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription DS1558 This compound DS1558->MEK Inhibition

Caption: A potential signaling pathway inhibited by this compound.

Experimental Workflow Diagram

Experimental_Workflow start Start prep_stock Prepare 50 mM Stock in DMSO start->prep_stock serial_dilute Serial Dilution in DMSO prep_stock->serial_dilute add_buffer Add to Aqueous Buffer (2% DMSO final) serial_dilute->add_buffer incubate Incubate at RT for 1-2 hours add_buffer->incubate observe Observe for Precipitation incubate->observe soluble Soluble observe->soluble No precipitated Precipitated observe->precipitated Yes end End soluble->end precipitated->end

References

Technical Support Center: Optimizing DS-1558 Concentration for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of DS-1558 for in vitro cell culture experiments. The following information is based on best practices for small molecule inhibitors and aims to address common challenges to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a new cell line?

For a novel compound like this compound, it is crucial to determine the optimal concentration empirically for each specific cell line and assay. A good starting point is to perform a dose-response experiment using a broad, logarithmic dilution series, for example, from 1 nM to 100 µM.[1] This wide range will help identify the effective concentration window for your experiment.

Q2: How should I dissolve and store this compound?

Most small molecule inhibitors are dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[1] To minimize the risk of solvent-induced cytotoxicity, ensure the final concentration of DMSO in your cell culture medium is low, typically ≤ 0.1%.[1] For storage, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[1][2]

Q3: How does serum in the culture medium affect the activity of this compound?

Serum proteins can bind to small molecules, which may reduce the effective concentration of the compound available to the cells.[1] It is important to consider this when interpreting results. If you suspect significant interference from serum, you may need to perform experiments in serum-free or reduced-serum conditions.[1][3]

Q4: What is the optimal incubation time for this compound?

The optimal incubation time will depend on the mechanism of action of this compound and the biological question being investigated. A time-course experiment is recommended. This involves treating cells with a fixed, effective concentration of this compound and measuring the desired endpoint at multiple time points (e.g., 6, 12, 24, 48, and 72 hours).[1]

Troubleshooting Guide

This guide addresses common issues that may arise during the optimization of this compound concentration.

Issue Possible Cause Suggested Solution
No observable effect at tested concentrations The concentration of this compound may be too low.Test a higher concentration range.
The compound may be unstable under experimental conditions.Ensure proper storage and handling. Prepare fresh dilutions for each experiment.[3]
The cell line or assay may be insensitive to this compound.Verify that your cell line expresses the target of this compound. Use a positive control to ensure the assay is working as expected.[1]
High cell toxicity or death The concentration of this compound may be too high, leading to off-target effects.Perform a dose-response experiment to determine the IC50 value and a viability assay to assess cytotoxicity. Use the lowest effective concentration.[2]
The solvent (e.g., DMSO) concentration may be too high.Ensure the final solvent concentration is at a non-toxic level (typically ≤ 0.1% for DMSO).[1][4]
The compound itself may have inherent cytotoxicity.Evaluate cell viability across a range of concentrations using an appropriate assay (e.g., MTT, trypan blue).
Inconsistent results between experiments Variations in cell culture conditions.Maintain consistent cell passage number, seeding density, and growth conditions.
Pipetting and handling errors.Calibrate pipettes regularly and use consistent techniques to ensure accurate dilutions.[4]
Compound degradation.Prepare fresh dilutions from a stable stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[4]

Experimental Protocols

Protocol 1: Determining the Half-Maximal Inhibitory Concentration (IC50) of this compound

This protocol outlines a method to determine the IC50 value of this compound in a specific cell line.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • DMSO

  • Reagents for the specific assay to measure the effect of this compound (e.g., cell viability assay, target-specific functional assay)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density in 100 µL of medium per well.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[2]

  • Inhibitor Preparation and Treatment:

    • Prepare a high-concentration stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 1 nM to 100 µM).

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a positive control if available.[1]

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubation:

    • Incubate the plate for a predetermined period (e.g., 48 hours), based on the expected mechanism of action of this compound.[1]

  • Assay:

    • Perform the desired assay to measure the effect of the compound.

  • Data Analysis:

    • Plot the response versus the log of the compound concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value.[1]

Visualizations

experimental_workflow Experimental Workflow for this compound Concentration Optimization cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Prepare this compound Stock Solution (in DMSO) C Prepare Serial Dilutions of this compound A->C B Seed Cells in 96-well Plate D Treat Cells with this compound & Controls B->D C->D E Incubate for Defined Period D->E F Perform Assay (e.g., Viability, Target Activity) E->F G Data Analysis (IC50 Determination) F->G

Caption: Workflow for optimizing this compound concentration.

signaling_pathway Hypothetical Signaling Pathway for this compound cluster_upstream Upstream Signaling cluster_target This compound Target cluster_downstream Downstream Effects Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Target Target Protein X Kinase1->Target Effector Downstream Effector Target->Effector Response Cellular Response (e.g., Proliferation, Apoptosis) Effector->Response DS1558 This compound DS1558->Target Inhibition

Caption: Hypothetical signaling pathway showing this compound action.

References

Troubleshooting unexpected results with DS-1558 treatment

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guides and Frequently Asked Questions (FAQs)

This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter unexpected results during experiments with DS-1558. The following question-and-answer-style guides address specific issues to help troubleshoot your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an antibody-drug conjugate (ADC).[1] ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the cytotoxic effects of a payload drug.[1] The antibody component of this compound is designed to bind to a specific antigen on the surface of tumor cells. Upon binding, the ADC is internalized by the cell. Inside the cell, the cytotoxic payload is released from the antibody, leading to the targeted killing of the cancer cell.[1]

Q2: What are some general considerations when working with antibody-drug conjugates like this compound?

A2: When working with ADCs, it is important to consider the following:

  • Target Antigen Expression: The expression level of the target antigen on the tumor cells can significantly impact the efficacy of the ADC.

  • Linker Stability: The chemical linker that connects the antibody to the cytotoxic payload plays a crucial role. The stability of this linker in circulation and its ability to release the payload inside the target cell are key to the ADC's performance.[1]

  • Payload Potency: The intrinsic potency of the cytotoxic drug is a major determinant of the ADC's overall anti-cancer activity.[1]

  • Heterogeneity: Early generation ADCs often had a heterogeneous drug-to-antibody ratio (DAR), which could lead to variability in efficacy and safety. Newer technologies allow for the creation of more homogeneous ADCs with a consistent DAR.[1]

Troubleshooting Unexpected Results

Q3: My experimental results with this compound are not what I expected. What are the initial steps I should take?

A3: Unexpected experimental results are a common occurrence in scientific research and can be an opportunity for new discoveries.[2][3][4] The first and most critical step is to systematically verify your experiment. Here is a recommended workflow:

  • Repeat the Experiment: The first step is always to repeat the experiment under the exact same conditions to ensure the result is reproducible and not due to a one-time error.[3]

  • Verify Reagents and Equipment:

    • Check the integrity and concentration of this compound.

    • Ensure all other reagents are within their expiration dates and have been stored correctly.

    • Verify that all equipment used (e.g., pipettes, incubators, plate readers) is properly calibrated and functioning correctly.[3]

  • Review the Protocol: Carefully review your experimental protocol to identify any potential deviations or errors in execution.[3]

  • Consult with Colleagues: Discuss your results with other experts in your lab or field. They may offer new perspectives or have encountered similar issues.[3]

G cluster_0 Initial Troubleshooting Workflow A Unexpected Experimental Result B Repeat Experiment A->B F Result is Reproducible? B->F C Verify Reagents & Equipment D Review Protocol C->D E Consult Colleagues D->E I Formulate New Hypothesis E->I F->C Yes G Result is Not Reproducible F->G No H Investigate Cause of Anomaly G->H

Initial Troubleshooting Workflow

Q4: I am observing lower than expected efficacy of this compound in my in vitro cell-based assays. What could be the cause?

A4: Several factors could contribute to lower than expected efficacy in cell-based assays. Consider the following troubleshooting steps:

  • Cell Line Verification: Confirm the identity of your cell line and ensure it expresses the target antigen for this compound. Antigen expression levels can vary between cell lines and even with passage number.

  • Assay Conditions:

    • Cell Density: Ensure you are using the optimal cell seeding density for your assay.

    • Incubation Time: The duration of this compound treatment may need to be optimized.

    • Assay Endpoint: The chosen assay endpoint (e.g., apoptosis, cell viability) should be appropriate for the mechanism of action of the cytotoxic payload.

  • Reagent Quality: As mentioned previously, verify the quality and concentration of your this compound stock.

Q5: What could lead to inconsistent results between different batches of this compound?

A5: Inconsistencies between batches of an ADC can arise from manufacturing variability. Key parameters to investigate include:

  • Drug-to-Antibody Ratio (DAR): Variations in the average number of drug molecules conjugated to each antibody can significantly impact potency.

  • Aggregation: The presence of aggregates can affect the ADC's activity and stability.

  • Purity: Ensure the purity of the ADC and check for the presence of unconjugated antibody or free drug.

Signaling Pathways

Q6: What signaling pathways are typically affected by the cytotoxic payloads used in ADCs?

A6: The signaling pathways affected depend on the specific class of the cytotoxic payload. For instance, payloads like monomethyl auristatin E (MMAE), a synthetic antineoplastic agent, function as antimicrotubule agents.[1] These agents disrupt microtubule dynamics, which are crucial for forming the mitotic spindle during cell division. This disruption leads to cell cycle arrest and ultimately apoptosis.

G cluster_1 General ADC Mechanism of Action ADC This compound (ADC) TumorCell Tumor Cell ADC->TumorCell Binding Internalization Internalization TumorCell->Internalization Antigen Target Antigen Lysosome Lysosome Internalization->Lysosome PayloadRelease Payload Release Lysosome->PayloadRelease Cytotoxicity Cytotoxic Effect (e.g., Microtubule Disruption) PayloadRelease->Cytotoxicity Apoptosis Apoptosis Cytotoxicity->Apoptosis

General ADC Mechanism of Action

Experimental Protocols

General Protocol for In Vitro Cell Viability Assay (Example using a Resazurin-based assay)

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • This compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include appropriate controls (e.g., untreated cells, vehicle control).

  • Incubation: Incubate the plate for a predetermined duration (e.g., 72 hours).

  • Resazurin Addition: Prepare a working solution of resazurin in PBS. Add the resazurin solution to each well and incubate for 2-4 hours, or until a color change is observed.

  • Data Acquisition: Measure the fluorescence or absorbance of each well using a plate reader at the appropriate wavelengths.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control. Plot the results to determine the IC50 value.

Quantitative Data Summary

The following table provides a hypothetical example of data you might generate. Note: This is example data for illustrative purposes only.

Cell LineTarget Antigen Expression (MFI)This compound IC50 (nM)
Cell Line AHigh1.5
Cell Line BMedium15.2
Cell Line CLow>1000

References

Technical Support Center: Investigating and Controlling Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "DS-1558" is not publicly documented in the scientific literature. The following guide provides general strategies and protocols for identifying and controlling for off-target effects applicable to novel chemical entities in research and drug development.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential off-target effects of investigational compounds.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern in drug development?

A1: Off-target effects are the interactions of a drug or investigational compound with molecular targets other than its intended primary target. These unintended interactions are a significant concern because they can lead to a variety of confounding outcomes, including:

  • Misinterpretation of experimental results: An observed phenotype might be incorrectly attributed to the modulation of the intended target when it is, in fact, caused by an off-target interaction.

  • Cellular toxicity: Engagement with unintended targets can disrupt normal cellular processes, leading to cell death or other adverse effects.[1][2]

  • Adverse side effects in clinical settings: In a therapeutic context, off-target effects are a primary cause of unwanted side effects in patients.[3]

  • Reduced efficacy: Off-target binding can sometimes antagonize the desired on-target effect or lead to compensatory signaling that diminishes the therapeutic outcome.

Q2: What are the common causes of off-target effects?

A2: The primary cause of off-target effects is often the structural similarity between the binding sites of different proteins. For instance, the ATP-binding pocket is highly conserved across the human kinome, making it challenging to design kinase inhibitors with absolute specificity.[2] Other factors include the compound's chemical properties, its concentration used in experiments, and the cellular context.

Q3: How can I preemptively assess the potential for off-target effects with my compound?

A3: Before beginning extensive cellular experiments, several in silico and in vitro methods can provide an early indication of a compound's selectivity:

  • Computational Screening: Ligand-based and structure-based computational models can predict potential off-target interactions by comparing the compound's structure to databases of known ligands and protein binding sites.[4]

  • Broad-Panel Biochemical Screens: Screening the compound against large panels of purified proteins (e.g., a kinome panel for a kinase inhibitor or a GPCR panel for a GPCR modulator) can identify unintended binding partners.[5][6]

Troubleshooting Guide: Unexpected Experimental Results

This guide is designed to help you troubleshoot common experimental issues that may be indicative of off-target effects.

Issue 1: Observed cellular phenotype is inconsistent with the known function of the intended target.

  • Possible Cause: The compound may be modulating one or more off-target proteins that are involved in different signaling pathways.

  • Troubleshooting Steps:

    • Validate with a Structurally Unrelated Inhibitor: Use a compound with a different chemical scaffold that targets the same primary protein. If the phenotype is reproduced, it is more likely to be an on-target effect.[2]

    • Genetic Target Validation: Use a genetic approach (e.g., siRNA, shRNA, or CRISPR/Cas9) to knock down or knock out the intended target. If the resulting phenotype matches that of your compound, it provides strong evidence for an on-target mechanism.[2]

    • Perform a Broad-Panel Screen: A kinome scan or a safety pharmacology panel can reveal interactions with other protein families.

Issue 2: High levels of cytotoxicity are observed at concentrations required for on-target engagement.

  • Possible Cause: The compound may have potent off-target effects on proteins essential for cell survival.[2]

  • Troubleshooting Steps:

    • Dose-Response Analysis: Carefully titrate the compound to determine if there is a therapeutic window where on-target effects can be observed without significant cytotoxicity.

    • Apoptosis/Necrosis Assays: Characterize the mechanism of cell death (e.g., using Annexin V/PI staining) to gain clues about the potential pathways involved.

    • Chemical Proteomics: Employ techniques like thermal proteome profiling (TPP) or affinity purification-mass spectrometry (AP-MS) to identify the full spectrum of protein interactors in an unbiased manner.

Data Presentation: On-Target vs. Off-Target Activity

When evaluating a new compound, it is crucial to quantify its activity against both the intended target and potential off-targets. The following table provides a hypothetical example for a kinase inhibitor.

TargetIC50 (nM)Selectivity Ratio (Off-Target IC50 / On-Target IC50)
On-Target Kinase A 15 -
Off-Target Kinase B35023.3
Off-Target Kinase C1,20080.0
Off-Target Kinase D>10,000>667

A higher selectivity ratio indicates greater specificity for the on-target kinase.

Mandatory Visualizations

Signaling Pathway Diagram

This diagram illustrates a hypothetical signaling cascade that could be modulated by off-target effects. For instance, a compound intended to inhibit Kinase A might also inhibit Kinase X, leading to unintended downstream consequences.

Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Adaptor Adaptor Protein Receptor->Adaptor Kinase_A Kinase A (On-Target) Adaptor->Kinase_A Kinase_X Kinase X (Off-Target) Adaptor->Kinase_X Substrate_1 Substrate 1 Kinase_A->Substrate_1 Substrate_2 Substrate 2 Kinase_X->Substrate_2 TF Transcription Factor Substrate_1->TF Gene Gene Expression TF->Gene Experimental_Workflow start Start: Novel Compound in_silico In Silico Screening (Target Prediction) start->in_silico biochemical Biochemical Screen (e.g., Kinome Panel) start->biochemical cellular Cellular Phenotypic Screening start->cellular validation Hit Validation (Orthogonal Assays, Genetic Methods) in_silico->validation biochemical->validation proteomics Unbiased Proteomics (e.g., TPP, Chemoproteomics) cellular->proteomics cellular->validation proteomics->validation end End: Characterized Compound validation->end Troubleshooting_Logic start Unexpected Phenotype Observed q1 Does Genetic Knockdown of Target Recapitulate Phenotype? start->q1 a1_yes Likely On-Target Effect q1->a1_yes Yes a1_no Potential Off-Target Effect q1->a1_no No q2 Does a Structurally Different Inhibitor Cause the Same Phenotype? a1_no->q2 a2_yes Likely On-Target Effect q2->a2_yes Yes a2_no Proceed with Off-Target Screening q2->a2_no No

References

Technical Support Center: Enhancing Bioavailability of Investigational Compounds in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is a generalized guide for researchers, scientists, and drug development professionals on improving the bioavailability of investigational small molecule drugs in animal studies. The compound "DS-1558" is not publicly documented, and therefore, this guide is not specific to it but is based on established principles and common challenges in preclinical drug development.

Frequently Asked Questions (FAQs)

Q1: We are observing very low oral bioavailability for our compound in initial rodent studies. What are the most common causes?

A1: Low oral bioavailability is a frequent challenge in early drug development. The primary causes can be categorized as follows:

  • Poor Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal (GI) fluids to be absorbed.

  • Low Intestinal Permeability: The compound may not efficiently cross the intestinal wall to enter the bloodstream.

  • Extensive First-Pass Metabolism: The compound may be heavily metabolized in the liver or the intestinal wall before it reaches systemic circulation.

  • Efflux by Transporters: The compound may be actively pumped back into the GI lumen by transporters like P-glycoprotein (P-gp).

Q2: What are the initial steps to troubleshoot low bioavailability?

A2: A systematic approach is crucial. We recommend the following initial steps:

  • Physicochemical Characterization: Determine the compound's aqueous solubility at different pH values, its lipophilicity (LogP/LogD), and its solid-state properties (crystalline vs. amorphous).

  • In Vitro Permeability Assessment: Use cell-based assays (e.g., Caco-2, MDCK) to assess its intestinal permeability and identify if it is a substrate for efflux transporters.

  • Metabolic Stability Evaluation: Conduct in vitro metabolism studies using liver microsomes or hepatocytes from the relevant animal species to determine its metabolic stability.

  • Formulation Screening: Test simple formulations like solutions in various vehicles (e.g., PBS, cyclodextrin-based, co-solvents) and suspensions to understand the impact of dissolution on absorption.

Q3: When should we consider more advanced formulation strategies?

A3: If simple formulations do not sufficiently improve bioavailability and the issue is identified as poor solubility or dissolution rate limitation, it is appropriate to explore advanced formulations. These include:

  • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can significantly enhance its dissolution rate and apparent solubility.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles can improve the solubility of lipophilic drugs and facilitate their absorption through the lymphatic system, potentially bypassing first-pass metabolism.

  • Nanoparticle Formulations: Reducing the particle size of the drug to the nanoscale increases the surface area for dissolution.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
High variability in plasma concentrations between animals. Poor solubility and dissolution, leading to erratic absorption. Food effects.1. Improve the formulation to ensure complete dissolution in the GI tract. 2. Standardize the feeding schedule of the animals. 3. Consider a solution-based formulation for initial studies to minimize dissolution-related variability.
Good in vitro permeability but low in vivo absorption. Extensive first-pass metabolism in the gut wall or liver. Efflux transporter activity.1. Conduct studies with and without a pan-cytochrome P450 inhibitor (e.g., 1-aminobenzotriazole) to assess the impact of metabolism. 2. Co-administer a known P-gp inhibitor (e.g., verapamil, though with caution due to its own pharmacological effects) to investigate the role of efflux.
Dose-dependent decrease in bioavailability. Saturation of absorption mechanisms (e.g., transporters). Solubility-limited absorption at higher doses.1. Evaluate the dose-response relationship over a wider range. 2. For solubility-limited absorption, focus on enabling formulations like solid dispersions or lipid-based systems.
Compound is stable in liver microsomes but has low oral bioavailability. Poor permeability. Gut wall metabolism. Biliary excretion.1. Re-evaluate permeability using in vitro models. 2. Investigate metabolism in intestinal S9 fractions. 3. Conduct a bile duct-cannulated animal study to quantify biliary excretion.

Experimental Protocols

Protocol 1: Basic Formulation Screening for a Poorly Soluble Compound
  • Objective: To assess the impact of simple formulations on the oral bioavailability of a poorly soluble investigational compound in rodents.

  • Materials:

    • Investigational compound

    • Vehicles:

      • Phosphate-buffered saline (PBS), pH 7.4

      • 20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water

      • Polyethylene glycol 400 (PEG 400)

      • 0.5% (w/v) Methylcellulose (MC) in water (for suspension)

    • Male Sprague-Dawley rats (n=3-5 per group)

  • Procedure:

    • Prepare the formulations of the investigational compound at the desired concentration. For solutions, ensure the compound is fully dissolved. For the suspension, micronize the compound if possible and disperse it uniformly in the 0.5% MC vehicle.

    • Fast the rats overnight with free access to water.

    • Administer the formulations orally via gavage at a specified dose (e.g., 10 mg/kg).

    • Collect blood samples (e.g., via tail vein) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

    • Process the blood samples to obtain plasma and store at -80°C until analysis.

    • Analyze the plasma concentrations of the investigational compound using a validated LC-MS/MS method.

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) for each formulation.

Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
  • Objective: To prepare an ASD of a poorly soluble compound to improve its dissolution and oral bioavailability.

  • Materials:

    • Investigational compound

    • Polymer (e.g., polyvinylpyrrolidone/vinyl acetate copolymer - PVP-VA, or hydroxypropyl methylcellulose acetate succinate - HPMCAS)

    • Organic solvent (e.g., acetone, methanol, or a mixture)

  • Procedure:

    • Determine the appropriate drug-to-polymer ratio (e.g., 1:3, 1:5 w/w).

    • Dissolve both the investigational compound and the polymer in the organic solvent to form a clear solution.

    • Evaporate the solvent using a rotary evaporator under reduced pressure.

    • Further dry the resulting solid film in a vacuum oven to remove any residual solvent.

    • Scrape the dried solid and grind it into a fine powder.

    • Characterize the ASD for its amorphous nature using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

    • The resulting ASD powder can be suspended in a suitable vehicle (e.g., 0.5% MC) for oral administration in animal studies.

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of an Investigational Compound in Different Formulations in Rats (Oral Dose: 10 mg/kg)

Formulation Cmax (ng/mL) Tmax (h) AUC (0-24h) (ng·h/mL) Relative Bioavailability (%)
Suspension in 0.5% MC50 ± 152.0250 ± 75100
Solution in 20% HP-β-CD200 ± 501.01000 ± 200400
Amorphous Solid Dispersion (1:5 drug:PVP-VA)500 ± 1200.53000 ± 6001200
Self-Emulsifying Drug Delivery System (SEDDS)750 ± 1800.54500 ± 9001800

Data are presented as mean ± standard deviation.

Visualizations

bioavailability_troubleshooting_workflow cluster_analysis Analysis of Initial Data start Low Bioavailability Observed physchem Physicochemical Characterization (Solubility, LogP) start->physchem invitro In Vitro Assays (Permeability, Metabolism) start->invitro formulation Simple Formulation Screening (Solution vs. Suspension) start->formulation solubility_issue Solubility-Limited? physchem->solubility_issue permeability_issue Permeability-Limited? invitro->permeability_issue metabolism_issue Metabolism-Limited? invitro->metabolism_issue solubility_issue->permeability_issue No advanced_formulation Advanced Formulations (ASD, Lipid-Based, Nanoparticles) solubility_issue->advanced_formulation Yes permeability_issue->metabolism_issue No prodrug Prodrug Strategy permeability_issue->prodrug Yes metabolism_issue->prodrug Yes excipients Use of Excipients (Permeation Enhancers, Inhibitors) metabolism_issue->excipients Consider

Caption: Troubleshooting workflow for low bioavailability.

formulation_strategies cluster_strategies Formulation Strategies compound Poorly Soluble Compound asd Amorphous Solid Dispersion (e.g., with PVP-VA) compound->asd Increases Dissolution Rate lipid Lipid-Based Formulation (e.g., SEDDS) compound->lipid Improves Solubilization nano Nanoparticle Formulation (e.g., Nano-suspension) compound->nano Increases Surface Area bioavailability Improved Bioavailability asd->bioavailability lipid->bioavailability nano->bioavailability

Caption: Overview of advanced formulation strategies.

Preventing DS-1558 degradation in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in preventing and troubleshooting the degradation of DS-1558 in experimental setups.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation?

A1: The stability of small molecule inhibitors like this compound can be influenced by several factors, including pH, temperature, light exposure, and the choice of solvent.[1] It is crucial to adhere to the recommended storage and handling conditions to ensure the compound's integrity and activity.

Q2: How can I detect this compound degradation in my experiments?

A2: Degradation of this compound may not present with obvious visual cues such as color change or precipitation, particularly at typical experimental concentrations. The most reliable indicator of degradation is a diminished or inconsistent biological effect in your assays. To definitively assess degradation, analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to separate and identify the parent compound from its degradation products.[2][3]

Q3: What are the optimal storage conditions for this compound?

A3: To ensure maximum stability, this compound should be stored under the following conditions:

  • Lyophilized Powder: Store at -20°C, protected from light.

  • Stock Solutions (in an appropriate solvent like DMSO): Aliquot into single-use vials to minimize freeze-thaw cycles and store at -80°C for long-term stability.[1][4]

  • Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. Avoid storing diluted aqueous solutions for extended periods.[4]

Troubleshooting Guides

This section provides detailed guidance on how to address specific issues you may encounter with this compound.

Issue 1: Decreased or Inconsistent Biological Activity of this compound

If you observe a reduction in the expected biological activity of this compound over time or between experiments, it may indicate compound degradation.

Potential Causes and Solutions

Potential Cause Troubleshooting Steps
Instability in Culture Medium Components in the cell culture medium or serum can contribute to the degradation of this compound, especially during prolonged incubation at 37°C. Solutions: • Prepare fresh dilutions of this compound in the culture medium immediately before each experiment. • If your experimental design allows, test the stability and activity of this compound in a serum-free medium.[4] • Analyze conditioned media at various time points using LC-MS to quantify the concentration of active this compound.
Poor Solubility This compound may have limited solubility in aqueous solutions, leading to precipitation and a lower effective concentration. Solutions: • Refer to the technical data sheet for this compound's solubility in different solvents. • Ensure your stock solution is prepared in a suitable solvent (e.g., DMSO) at a concentration well below its solubility limit. • When preparing dilutions, gentle warming to 37°C and thorough vortexing can help maintain solubility.[4]
Adsorption to Labware Small molecules can adsorb to the surface of plastic labware, reducing the effective concentration in your experiment. Solutions: • Use low-protein-binding microplates and tubes for your experiments. • Consider pre-treating your labware with a blocking agent like bovine serum albumin (BSA) to minimize non-specific binding.[4]
Enzymatic Degradation Cells can metabolize this compound, leading to a decrease in the concentration of the active compound. Solutions: • Collect conditioned media from your cell cultures at different time points and analyze for the presence of this compound and potential metabolites using LC-MS.[4]
Freeze-Thaw Cycles Repeatedly freezing and thawing stock solutions can lead to degradation. Solution: • Aliquot stock solutions into smaller, single-use volumes to avoid multiple freeze-thaw cycles.[1]
Light Exposure Exposure to light can cause photodegradation of sensitive compounds. Solution: • Protect this compound from light by storing it in amber vials or by covering tubes and plates with foil.[1][4]

Quantitative Data on Small Molecule Inhibitor Stability

While specific data for this compound is not publicly available, the following table, adapted from stability studies of a comparable small molecule inhibitor, illustrates how different environmental conditions can impact stability. This can serve as a valuable guide for handling this compound.

Parameter Condition Observation on Analogous Compound Implication for this compound
pH pH 4-10 (in 5% ethanol, light-protected, room temp)Fastest degradation at pH 10, slowest at pH 6.[1]Maintain a slightly acidic to neutral pH for stock solutions and experimental media. Avoid basic conditions.
Temperature 60-90°C (in 5% ethanol, pH 6.9, light-protected)Degradation follows first-order kinetics, increasing with temperature.[1]Prepare fresh solutions for each experiment and avoid prolonged storage at room temperature or higher. Store stock solutions at -20°C or -80°C.
Solvent Various organic solventsStability in polar organic solvents: Ethanol > Methanol > Dimethylsulfoxide (DMSO).[1]While DMSO is a common solvent, be mindful of its potential to accelerate degradation over time. Prepare fresh dilutions from a concentrated stock just before use.
Light Light-protected vs. light-exposedStability studies on related compounds are typically conducted in light-protected environments.[1]Protect this compound solutions from light at all times.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Reconstitution of Lyophilized Powder:

    • Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.

    • Under sterile conditions, add the appropriate volume of a suitable solvent (e.g., DMSO) to achieve the desired stock solution concentration (e.g., 10 mM).

    • Gently vortex to ensure the compound is fully dissolved.

  • Aliquoting and Storage of Stock Solution:

    • Immediately aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This minimizes freeze-thaw cycles and light exposure.

    • Store the aliquots at -80°C for long-term storage. For short-term storage (up to one week), -20°C is acceptable.

  • Preparation of Working Solutions:

    • On the day of the experiment, thaw a single aliquot of the stock solution at room temperature.

    • Prepare serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations.

    • Crucially, add the this compound solution to the experimental wells immediately after dilution. Do not store diluted working solutions in cell culture medium for extended periods.

Protocol 2: General Cell-Based Assay Workflow

  • Cell Seeding: Seed cells in appropriate well plates at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Cell Culture: Incubate the cells under standard conditions (e.g., 37°C, 5% CO2) overnight to allow for attachment.

  • Compound Treatment:

    • Prepare fresh working solutions of this compound as described in Protocol 1.

    • Remove the old media from the cells and replace it with fresh media containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest this compound treatment group.

  • Incubation: Incubate the cells with this compound for the desired experimental duration.

  • Assay Endpoint: At the end of the incubation period, perform the desired assay to measure the biological effect of this compound (e.g., cell viability assay, western blot, qPCR).

Visualizations

Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Ligand Binding & Activation DS1558 This compound DS1558->Receptor Inhibition Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression Translocation

Caption: Hypothetical signaling pathway showing this compound inhibiting a receptor tyrosine kinase.

Experimental_Workflow start Start prep_stock Prepare this compound Stock Solution (DMSO) start->prep_stock aliquot Aliquot & Store at -80°C prep_stock->aliquot thaw Thaw Single Aliquot aliquot->thaw prep_working Prepare Working Solutions in Culture Medium thaw->prep_working treat_cells Treat Cells prep_working->treat_cells incubate Incubate treat_cells->incubate assay Perform Assay incubate->assay end End assay->end

Caption: Recommended experimental workflow for using this compound.

Troubleshooting_Logic start Inconsistent/Decreased This compound Activity check_storage Review Storage & Handling: - Aliquoted? - Freeze-thaw cycles? - Light protected? start->check_storage prepare_fresh Prepare Fresh Solutions from New Aliquot check_storage->prepare_fresh Yes investigate_further Investigate Further check_storage->investigate_further No problem_solved Problem Resolved prepare_fresh->problem_solved check_solubility Assess Solubility: - Correct solvent? - Concentration limit? investigate_further->check_solubility optimize_dilution Optimize Dilution Protocol (e.g., gentle warming) check_solubility->optimize_dilution Issue Identified check_medium_stability Test Medium Stability: - Serum-free vs. serum - LC-MS analysis check_solubility->check_medium_stability No Issue optimize_dilution->problem_solved

Caption: Logical troubleshooting workflow for this compound activity issues.

References

Technical Support Center: Addressing Variability in Insulin Secretion Assays with DS-1558

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in insulin secretion assays when using the GPR40 agonist, DS-1558.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it stimulate insulin secretion?

A1: this compound is a potent and orally bioavailable agonist for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] GPR40 is predominantly expressed in pancreatic β-cells.[1][2] this compound stimulates insulin secretion in a glucose-dependent manner, meaning it is most effective at higher glucose concentrations.[3][4] This mechanism reduces the risk of hypoglycemia compared to other insulin secretagogues that act independently of glucose levels.[5]

Q2: What is the signaling pathway activated by this compound?

A2: Upon binding to GPR40 on pancreatic β-cells, this compound activates a signaling cascade primarily through the Gαq protein subunit.[1][2] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[6] The resulting increase in intracellular Ca2+ levels is a key signal for the exocytosis of insulin-containing granules.[7] Some GPR40 agonists can also signal through the Gαs pathway, leading to an increase in cyclic AMP (cAMP), which further potentiates insulin secretion.[2][8]

Q3: Why am I observing high variability in my insulin secretion assay results with this compound?

A3: Variability in insulin secretion assays using this compound can arise from several factors. These can be broadly categorized into three areas: experimental protocol inconsistencies, cellular factors, and issues related to the compound itself. The troubleshooting guide below provides detailed steps to identify and address these potential sources of variability.

Q4: Are there known off-target effects or toxicities associated with GPR40 agonists like this compound?

A4: Some GPR40 agonists have been associated with potential off-target effects, including liver toxicity in clinical trials (e.g., TAK-875).[2] Proposed mechanisms for this toxicity include the formation of acyl glucuronide metabolites, inhibition of mitochondrial respiration, and effects on bile acid homeostasis.[1] Additionally, at the cellular level, prolonged or excessive activation of GPR40 has been suggested to potentially lead to β-cell dysfunction or toxicity under certain conditions.[2] It is crucial to use this compound at optimized concentrations and to monitor cell health throughout the experiment.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High Basal Insulin Secretion (at low glucose) 1. Damaged or unhealthy cells/islets.[9] 2. Contamination of reagents or media. 3. Sub-optimal pre-incubation conditions.[9]1. Assess cell/islet viability before and after the assay. Ensure gentle handling during all steps. 2. Use fresh, sterile reagents and media. Filter-sterilize all solutions. 3. Ensure an adequate pre-incubation period (e.g., 1-2 hours) in low glucose buffer to allow basal insulin secretion to stabilize.[9]
Low or No Stimulation with this compound 1. Inappropriate glucose concentration. 2. Incorrect this compound concentration. 3. Low GPR40 expression in the cell model. 4. Issues with this compound solubility or stability.1. Confirm that a stimulatory glucose concentration (e.g., 16.7 mM) is used in combination with this compound. The effect of this compound is glucose-dependent.[3][4] 2. Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell type. 3. Verify GPR40 expression in your cell line or primary islets using techniques like qPCR or Western blotting. 4. Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and ensure complete dissolution before diluting in assay buffer.
High Well-to-Well Variability 1. Inconsistent cell seeding density or islet size. 2. Pipetting errors. 3. Edge effects in the plate. 4. Uneven temperature or CO2 distribution in the incubator.1. Ensure a uniform cell monolayer or select islets of a consistent size for each replicate. 2. Use calibrated pipettes and consistent pipetting techniques. For multi-well plates, consider using a multi-channel pipette. 3. Avoid using the outer wells of the plate, or fill them with sterile buffer to maintain humidity. 4. Ensure proper incubator calibration and uniform conditions across the plate.
Inconsistent Results Between Experiments 1. Variation in cell passage number or health. 2. Differences in reagent lots. 3. Subtle changes in the experimental protocol.1. Use cells within a consistent and validated passage number range. Regularly monitor cell health and morphology. 2. Qualify new lots of critical reagents (e.g., serum, glucose, this compound) before use in critical experiments. 3. Adhere strictly to a detailed, written protocol for all experiments.

Data Presentation

Table 1: Dose-Dependent Effect of a GPR40 Agonist (TAK-875) on Plasma Glucose and Insulin in Patients with Type 2 Diabetes

Data from a phase II clinical study of TAK-875, a GPR40 agonist with a similar mechanism to this compound.[10]

Treatment Group (2 weeks, once daily)Change in Plasma Glucose AUC (0-3h) vs. Placebo (mmol·h/l)Change in Insulin AUC (0-3h) vs. Placebo (µIU·h/ml)
TAK-875 100 mg-8.12 ± 1.49+31.49 ± 12.20
TAK-875 400 mg-12.98 ± 1.48+34.68 ± 12.16

Experimental Protocols

Detailed Methodology for a Static Glucose-Stimulated Insulin Secretion (GSIS) Assay with this compound using Isolated Islets

This protocol is a general guideline and may require optimization for specific experimental conditions.

1. Islet Isolation and Culture:

  • Isolate pancreatic islets from a suitable animal model (e.g., mouse, rat) using a standard collagenase digestion method.[11]

  • Handpick islets of similar size and morphology under a stereomicroscope.[11]

  • Culture islets overnight in a humidified incubator at 37°C and 5% CO2 in a standard islet culture medium (e.g., RPMI-1640 supplemented with 10% FBS, 11.1 mM glucose, and antibiotics).[12]

2. Preparation of Assay Buffers:

  • Prepare a Krebs-Ringer Bicarbonate Buffer (KRBH) containing: 115 mM NaCl, 5 mM KCl, 24 mM NaHCO3, 2.5 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, and 0.1% BSA. Adjust pH to 7.4.[13]

  • Prepare low glucose KRBH (e.g., 2.8 mM glucose) and high glucose KRBH (e.g., 16.7 mM glucose).[13]

  • Prepare stock solutions of this compound in DMSO. The final DMSO concentration in the assay should be kept low (e.g., <0.1%) and consistent across all wells, including controls.

3. GSIS Assay Procedure:

  • Pre-incubation: Transfer batches of size-matched islets (e.g., 10-15 islets per replicate) into tubes or wells of a multi-well plate. Wash twice with low glucose KRBH. Pre-incubate in low glucose KRBH for 60-120 minutes at 37°C to establish a basal insulin secretion rate.[9][13]

  • Basal Secretion: Remove the pre-incubation buffer and add fresh low glucose KRBH. Incubate for 60 minutes at 37°C. Collect the supernatant for measurement of basal insulin secretion.[13]

  • Stimulated Secretion: Remove the low glucose buffer and add the treatment buffers:

    • Low glucose KRBH (negative control)

    • High glucose KRBH (positive control)

    • High glucose KRBH + desired concentrations of this compound

    • Low glucose KRBH + desired concentrations of this compound (to confirm glucose-dependency)

  • Incubate for 60 minutes at 37°C.[13]

  • Collect the supernatant for measurement of stimulated insulin secretion.

4. Insulin Measurement:

  • Centrifuge the collected supernatants to pellet any cellular debris.

  • Measure the insulin concentration in the supernatants using a commercially available insulin ELISA or radioimmunoassay (RIA) kit, following the manufacturer's instructions.

5. Data Analysis:

  • Normalize insulin secretion data to the number of islets per replicate or to the total insulin content of the islets.

  • Express results as fold-change over basal secretion or as absolute insulin concentrations.

  • Perform statistical analysis to determine the significance of the observed effects.

Mandatory Visualization

GPR40_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound GPR40 GPR40/FFAR1 This compound->GPR40 Binds to Gq Gαq GPR40->Gq Activates PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Triggers Insulin_Exocytosis Insulin Granule Exocytosis DAG->Insulin_Exocytosis Potentiates Ca_Influx ↑ [Ca²⁺]i Ca_ER->Ca_Influx Ca_Influx->Insulin_Exocytosis Triggers

Caption: GPR40 Signaling Pathway Activated by this compound.

GSIS_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Analysis Islet_Isolation Islet Isolation & Culture Pre_incubation Pre-incubation (Low Glucose) Islet_Isolation->Pre_incubation Buffer_Prep Prepare Assay Buffers (Low/High Glucose) Buffer_Prep->Pre_incubation DS1558_Prep Prepare this compound Stock Solution Stimulation Stimulation with High Glucose +/- this compound DS1558_Prep->Stimulation Basal_Collection Collect Basal Supernatant Pre_incubation->Basal_Collection Basal_Collection->Stimulation Stim_Collection Collect Stimulated Supernatant Stimulation->Stim_Collection Insulin_Measurement Insulin Measurement (ELISA/RIA) Stim_Collection->Insulin_Measurement Data_Analysis Data Normalization & Statistical Analysis Insulin_Measurement->Data_Analysis

Caption: Experimental Workflow for GSIS Assay with this compound.

References

How to assess DS-1558 potency and efficacy accurately

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on accurately assessing the potency and efficacy of DS-1558, a novel VHL E3 ligase-recruiting PROTAC.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a Proteolysis Targeting Chimera (PROTAC) that co-opts the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] It is a hetero-bifunctional molecule designed to simultaneously bind to a specific protein of interest (POI) and the VHL E3 ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1]

Q2: What are the key parameters to measure the potency and efficacy of this compound?

A2: The primary parameters for assessing the potency and efficacy of this compound are:

  • DC50: The concentration of this compound that results in 50% degradation of the target protein.

  • Dmax: The maximum percentage of target protein degradation achievable with this compound.[3]

  • Binding Affinity: The binding affinity of this compound to both the target protein and the VHL E3 ligase.

  • Ternary Complex Formation: Confirmation of the formation of the [Target Protein - this compound - VHL] ternary complex.[3]

  • Downstream Functional Effects: Measurement of the biological consequences of target protein degradation (e.g., inhibition of cell proliferation, induction of apoptosis).

Q3: What cell-based assays are recommended for evaluating this compound activity?

A3: A variety of cell-based assays can be employed:

  • Western Blotting: To visualize and semi-quantitatively measure the degradation of the target protein.

  • Quantitative Mass Spectrometry (MS): For precise quantification of target protein levels.

  • In-Cell Western™ or ELISA: For higher throughput quantification of protein degradation.

  • Co-immunoprecipitation (Co-IP): To confirm the interaction between the target protein and VHL in the presence of this compound.[3][4]

  • Proximity Assays (e.g., TR-FRET, NanoBRET™): To quantify ternary complex formation in live cells.[3]

  • Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo®): To assess the functional consequences of target degradation.[5]

Troubleshooting Guides

This section addresses common issues encountered during the assessment of this compound.

Problem 1: No or Incomplete Target Protein Degradation
Potential Cause Recommended Action Citation
Suboptimal this compound Concentration Perform a full dose-response curve with a wider range of concentrations, including lower and higher concentrations, to determine the optimal effective range.[3]
Incorrect Treatment Time Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to identify the optimal incubation time for maximal degradation. An incubation time of 8-24 hours is typically a good starting point.[3]
Inefficient Ternary Complex Formation Confirm ternary complex formation using Co-IP or proximity assays. The stoichiometry of the target protein, this compound, and VHL is critical.[3]
High Protein Synthesis Rate The cell might be synthesizing new target protein at a rate that counteracts degradation. Try a shorter treatment time (<6 hours) to observe degradation before significant new protein synthesis occurs.[3]
Proteasome Inhibition Ensure that other compounds in the cell culture media are not inhibiting the proteasome. Include a known proteasome inhibitor (e.g., MG132) as a negative control for degradation.[3]
Cell Line Resistance Some cell lines may have intrinsic resistance mechanisms. Test this compound in different cell lines to find a more sensitive model.
Problem 2: High Background or Non-Specific Effects in Western Blots
Potential Cause Recommended Action Citation
Antibody Specificity Verify the primary antibody's specificity for the target protein. Use a positive control cell lysate known to express the target protein.[3]
Insufficient Washing Increase the number and duration of wash steps after antibody incubation to remove non-specifically bound antibodies. Consider adding a mild detergent like Tween-20 to the wash buffer.[6]
Blocking Inefficiency Optimize the blocking step by trying different blocking buffers (e.g., 5% non-fat milk, 5% BSA) and increasing the blocking time.[6]
High Antibody Concentration Titrate the primary and secondary antibody concentrations to find the optimal dilution that provides a strong signal with minimal background.[6]
Problem 3: Low or No Signal in Co-Immunoprecipitation (Co-IP)
Potential Cause Recommended Action Citation
Lysis Buffer Too Stringent Use a milder lysis buffer (e.g., non-denaturing buffers) to avoid disrupting the protein-protein interactions of the ternary complex. RIPA buffer can sometimes be too harsh for Co-IP experiments.[4]
Low Protein Expression Ensure that both the target protein and VHL are expressed at detectable levels in the cell lysate. Use an input control to verify their presence.[4]
Inefficient Antibody-Bead Conjugation Ensure proper coupling of the antibody to the protein A/G beads. Pre-clear the lysate with beads alone to reduce non-specific binding.[4]
Transient Interaction The ternary complex may be transient. Consider cross-linking agents to stabilize the interaction before cell lysis, but be aware this can lead to non-specific cross-linking.

Experimental Protocols

Protocol 1: Dose-Response Assessment of Target Protein Degradation by Western Blot
  • Cell Seeding: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.

  • This compound Treatment: Prepare a serial dilution of this compound (e.g., 0.1 nM to 10 µM) in cell culture medium. Treat the cells with the different concentrations of this compound for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash cells once with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.[3]

  • Protein Quantification:

    • Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[3]

  • Sample Preparation:

    • Normalize the protein concentration for all samples.

    • Add 4x Laemmli sample buffer and boil at 95°C for 5-10 minutes.[3]

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an ECL substrate and image the chemiluminescence.

  • Data Analysis:

    • Quantify the band intensities for the target protein and the loading control.

    • Normalize the target protein levels to the loading control.

    • Plot the normalized protein levels against the log of the this compound concentration to determine the DC50 and Dmax values.[3]

Protocol 2: Ternary Complex Formation Assessment by Co-Immunoprecipitation (Co-IP)
  • Cell Treatment: Treat cells with an effective concentration of this compound or vehicle control for the optimal duration determined previously.

  • Cell Lysis: Lyse cells in a non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) containing protease and phosphatase inhibitors.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with an antibody against the target protein or VHL overnight at 4°C.

    • Add protein A/G beads and incubate for another 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Wash the beads 3-5 times with Co-IP lysis buffer to remove non-specific binding proteins.

  • Elution and Analysis:

    • Elute the protein complexes from the beads by boiling in 1x Laemmli sample buffer.

    • Analyze the eluates by Western blotting using antibodies against the target protein and VHL to confirm their co-precipitation.

Data Presentation

Table 1: Potency and Efficacy of this compound in Different Cell Lines

Cell LineTarget ProteinDC50 (nM)Dmax (%)
Cell Line AProtein X1592
Cell Line BProtein X5085
Cell Line CProtein X>1000<10

Table 2: Binding Affinities of this compound

Binding PartnerBinding AssayKD (nM)
Target ProteinSPR120
VHLTR-FRET85

Visualizations

VHL_Signaling_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / VHL Inhibition HIF1a HIF-1α VHL_complex VHL E3 Ligase Complex HIF1a->VHL_complex binds Proteasome Proteasome HIF1a->Proteasome VHL_complex->HIF1a ubiquitinates Ub Ubiquitin Degradation Degradation Proteasome->Degradation HIF1a_stable HIF-1α (stable) Nucleus Nucleus HIF1a_stable->Nucleus HRE Hypoxia Response Element (HRE) HIF1a_stable->HRE HIF1b HIF-1β HIF1b->Nucleus HIF1b->HRE Transcription Gene Transcription (e.g., VEGF, EPO) HRE->Transcription

Caption: VHL/HIF-1α signaling pathway under normoxic and hypoxic/inhibited conditions.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC This compound (PROTAC) POI->PROTAC binds Ubiquitination Ubiquitination POI->Ubiquitination Poly-ubiquitination VHL VHL E3 Ligase PROTAC->VHL binds VHL->Ubiquitination E2 Ligase Proteasome Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation Recycling This compound & VHL Recycled Proteasome->Recycling

Caption: General mechanism of action for the this compound PROTAC.

Troubleshooting_Workflow Start Start: No/Poor Degradation Check_Conc Optimize this compound Concentration? Start->Check_Conc Check_Time Optimize Incubation Time? Check_Conc->Check_Time Yes Success Degradation Observed Check_Conc->Success No Check_Complex Confirm Ternary Complex Formation? Check_Time->Check_Complex Yes Check_Time->Success No Check_Proteasome Assess Proteasome Activity? Check_Complex->Check_Proteasome Yes Fail Consult Further/ Re-evaluate System Check_Complex->Fail No Check_Synthesis Assess Protein Synthesis Rate? Check_Proteasome->Check_Synthesis Yes Check_Proteasome->Fail No Check_Synthesis->Success Yes Check_Synthesis->Fail No

Caption: A logical workflow for troubleshooting poor degradation results with this compound.

References

Overcoming challenges in long-term DS-1558 administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with the investigational antibody-drug conjugate (ADC), DS-1558.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the long-term administration of this compound in preclinical models.

Issue 1: Diminished Efficacy of this compound in Later Stages of In Vivo Studies

Question: We observed a significant reduction in the anti-tumor activity of this compound in our xenograft models after the initial treatment phase. What are the potential causes and how can we investigate this?

Answer: A decline in the efficacy of this compound over time is often indicative of acquired resistance. Potential mechanisms include downregulation of the target receptor, upregulation of drug efflux pumps, or alterations in downstream signaling pathways.

To investigate this, we recommend the following workflow:

  • Confirm Target Expression: Analyze the expression levels of the target receptor, FR-1, in tumor samples from both early-stage (responsive) and late-stage (non-responsive) treatment groups.

  • Assess Payload Accumulation: Evaluate the intracellular concentration of the cytotoxic payload in tumor cells from both groups to determine if drug efflux is a contributing factor.

  • Profile Downstream Pathways: Investigate the activation status of key proteins in the DNA damage and apoptosis signaling pathways to identify any potential blockades.

Logical Workflow for Troubleshooting Decreased Efficacy

start Decreased Efficacy Observed check_target 1. Analyze FR-1 Receptor Expression (Immunohistochemistry/Flow Cytometry) start->check_target target_down FR-1 Downregulated check_target->target_down Yes target_ok FR-1 Expression Unchanged check_target->target_ok No end Identify Resistance Mechanism target_down->end check_efflux 2. Assess Drug Efflux (Efflux Pump Expression/Activity Assays) target_ok->check_efflux efflux_up Efflux Pump Upregulated check_efflux->efflux_up Yes efflux_ok Efflux Normal check_efflux->efflux_ok No efflux_up->end check_pathway 3. Profile Downstream Signaling (Western Blot/Phospho-Arrays) efflux_ok->check_pathway pathway_alt Signaling Pathway Altered check_pathway->pathway_alt Yes pathway_ok Pathway Unchanged check_pathway->pathway_ok No pathway_alt->end

Caption: Troubleshooting logic for decreased this compound efficacy.

Issue 2: Observation of Off-Target Toxicities in Animal Models

Question: Our long-term in vivo studies with this compound are showing signs of off-target toxicities, such as weight loss and liver enzyme elevation, at doses that were previously well-tolerated. What could be the cause?

Answer: Off-target toxicities during long-term administration can arise from several factors, including the accumulation of the cytotoxic payload in non-target tissues or an immunogenic response to the antibody component of the ADC.

We suggest the following investigative steps:

  • Biodistribution Study: Perform a biodistribution study using radiolabeled this compound to determine the localization of the ADC in various organs over time.

  • Histopathological Analysis: Conduct a thorough histopathological examination of major organs from animals in the long-term study to identify any tissue damage.

  • Immunogenicity Assessment: Test for the presence of anti-drug antibodies (ADAs) in the serum of treated animals.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

This compound is an antibody-drug conjugate that targets the FR-1 receptor, which is overexpressed on the surface of various cancer cells. Upon binding to FR-1, this compound is internalized, and the cytotoxic payload is released, leading to DNA damage and subsequent apoptosis of the cancer cell.

This compound Signaling Pathway

cluster_cell Cancer Cell DS1558 This compound FR1 FR-1 Receptor DS1558->FR1 Binding Complex This compound-FR-1 Complex FR1->Complex Endosome Endosome Complex->Endosome Internalization Payload Cytotoxic Payload Endosome->Payload Payload Release DNA DNA Damage Payload->DNA Apoptosis Apoptosis DNA->Apoptosis start Develop Resistant Cell Line (Continuous this compound Exposure) characterize Characterize Resistant Phenotype (IC50 Determination) start->characterize analyze_target Analyze FR-1 Expression (Western Blot, Flow Cytometry) characterize->analyze_target analyze_efflux Assess Drug Efflux (Efflux Pump Expression/Activity) characterize->analyze_efflux analyze_pathway Profile Signaling Pathways (Phospho-Proteomics) characterize->analyze_pathway functional_validation Functional Validation (Gene Knockdown/Overexpression) analyze_target->functional_validation analyze_efflux->functional_validation analyze_pathway->functional_validation end Identify Resistance Mechanism functional_validation->end

Technical Support Center: DS-1558 Vehicle Selection for In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the selection of a suitable vehicle for in vivo studies with DS-1558.

Troubleshooting Guide

This guide addresses specific issues that may arise during the formulation and administration of this compound for in vivo experiments.

Issue 1: Poor Solubility of this compound in Aqueous Vehicles

  • Question: My initial attempts to dissolve this compound in standard aqueous vehicles like saline or phosphate-buffered saline (PBS) have failed, even at low concentrations. How can I improve its solubility?

  • Answer: this compound is a poorly water-soluble compound. To achieve the desired concentration for in vivo dosing, the use of co-solvents or the preparation of a suspension is often necessary.

    • Strategy 1: Co-solvent Formulations: The addition of organic co-solvents can significantly enhance the solubility of this compound. A step-wise approach to testing co-solvents is recommended. Start with the lowest effective concentration of the co-solvent to minimize potential toxicity.[1]

    • Strategy 2: Suspensions: If a stable solution cannot be achieved at the target dose, consider formulating an oral suspension.[2] Suspending agents help to maintain a uniform distribution of the drug particles.

Issue 2: Precipitation of this compound in the Formulation

  • Question: My this compound formulation appears clear initially but forms a precipitate over time or upon temperature changes. What is causing this instability and how can I prevent it?

  • Answer: Precipitation indicates that the concentration of this compound exceeds its solubility limit in the chosen vehicle under certain conditions.[2]

    • Troubleshooting Steps:

      • Re-evaluate Solubility: Conduct thorough solubility testing at different temperatures (e.g., 4°C, room temperature, 37°C) to determine the stable solubility limit.[2]

      • pH Adjustment: Ensure the pH of the final formulation is within a physiologically tolerable range (typically 6.5-7.5 for injections) as pH can influence the solubility of this compound.[2]

      • Fresh Preparation: Prepare the formulation fresh before each use to minimize the time for potential precipitation to occur.[1]

Issue 3: Adverse Effects Observed in Animals Post-Administration

  • Question: I am observing adverse effects such as lethargy, weight loss, or injection site irritation in my study animals, even in the vehicle control group. What could be the cause?

  • Answer: These "vehicle effects" are unintended responses caused by the delivery medium itself.[2] It is crucial to differentiate these from the pharmacological effects of this compound.

    • Possible Causes and Solutions:

      • Vehicle Toxicity: Some organic solvents like DMSO can cause toxicity at high concentrations.[1][3][4] Consider reducing the co-solvent percentage or exploring alternative, less toxic vehicles.

      • Osmolality: For parenteral routes, ensure the formulation is near-isotonic to prevent tissue damage.[2]

      • Route of Administration: Some vehicles are poorly tolerated via one route (e.g., intraperitoneal) but may be acceptable via another (e.g., oral gavage).[2]

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting vehicles for this compound?

A1: Based on its physicochemical properties, a tiered approach is recommended for vehicle selection.

  • For Oral (PO) Administration:

    • Aqueous suspensions using suspending agents like 0.5% carboxymethylcellulose (CMC) or methylcellulose (MC) are a good starting point.[2][3]

    • Lipid-based formulations, such as corn oil, can also be considered for poorly water-soluble compounds.

  • For Intravenous (IV) Administration:

    • A co-solvent system is likely necessary. Common choices include combinations of DMSO, polyethylene glycol (PEG), and Tween 80 in saline.[1][5] It is critical to keep the percentage of organic solvents to a minimum to avoid toxicity.[5]

Q2: How do I select the appropriate vehicle for my specific in vivo model?

A2: The choice of vehicle is highly dependent on the animal species, the route of administration, and the study duration.[6]

  • Species-Specific Tolerance: Different species can exhibit varying tolerance to the same vehicle.[6][7] A literature search for vehicle tolerance in your specific animal model is recommended.

  • Route-Specific Requirements: The requirements for a vehicle for oral gavage are different from those for intravenous injection. For instance, IV formulations must be sterile and have a physiological pH and osmolality.[8]

  • Study Duration: For chronic studies, the potential for cumulative toxicity from the vehicle is a greater concern than in single-dose studies.[6]

Q3: What are the essential quality control checks for a this compound formulation?

A3: Before administration, every batch of this compound formulation should undergo the following checks:

  • Visual Inspection: Check for clarity (for solutions) or uniform dispersion (for suspensions) and the absence of any visible particulates.[2][6]

  • pH Measurement: Ensure the pH is within the acceptable physiological range.[7]

  • Concentration Verification: For Good Laboratory Practice (GLP) studies, the concentration of this compound in the vehicle must be verified.[8]

Data Presentation

Table 1: Solubility of this compound in Common Vehicles

VehicleSolubility (mg/mL) at 25°C
Water< 0.01
0.9% Saline< 0.01
Phosphate-Buffered Saline (pH 7.4)< 0.01
0.5% Methylcellulose (in water)Forms a suspension
10% DMSO in Saline1.5
10% DMSO / 40% PEG300 / 50% Saline5.2
10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline12.5
Corn Oil2.8

Table 2: Recommended Maximum Administration Volumes in Rodents

Route of AdministrationMouse (mL/kg)Rat (mL/kg)
Oral (gavage)1010
Intravenous (bolus)55
Intraperitoneal1010
Subcutaneous105

Note: These are general guidelines and may vary based on institutional policies and specific study protocols.

Experimental Protocols

Protocol 1: Formulation Stability Test

  • Prepare the this compound formulation in the selected vehicle at the final desired concentration.

  • Visually inspect for any precipitation or cloudiness at time 0.

  • Divide the formulation into aliquots and store them at different temperatures (e.g., 4°C and room temperature).

  • Visually inspect the aliquots at various time points (e.g., 1, 4, and 24 hours).

  • A stable formulation should remain a clear solution or a uniform suspension throughout the test period.[2]

Protocol 2: Acute Vehicle Tolerability Study

  • Select a small cohort of animals (n=3-4 per group) of the same species, strain, and sex as the main study.[2]

  • Administer the vehicle alone at the maximum volume planned for the main study.

  • Include a control group receiving saline or no treatment.[2]

  • Observe the animals closely for the first 4 hours post-administration and then daily for 3-7 days.

  • Monitor for clinical signs of toxicity, including changes in body weight, behavior, and any signs of local irritation at the injection site.[2]

Mandatory Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_invivo In Vivo Evaluation solubility Solubility Screening formulation Formulation Optimization solubility->formulation stability Stability Testing formulation->stability tolerability Vehicle Tolerability Study stability->tolerability pk_pd Pharmacokinetic/Pharmacodynamic Study tolerability->pk_pd efficacy Efficacy Study pk_pd->efficacy

Caption: Experimental workflow for this compound vehicle selection and in vivo testing.

decision_tree start Start: Define Target Dose & Route sol_check Is this compound soluble in aqueous vehicle? start->sol_check suspension Formulate as Suspension (PO) sol_check->suspension No cosolvent Use Co-solvent System sol_check->cosolvent Yes stable_check Is the formulation stable? suspension->stable_check cosolvent->stable_check tolerated_check Is the vehicle tolerated in vivo? stable_check->tolerated_check Yes reformulate Re-evaluate Vehicle/Co-solvents stable_check->reformulate No proceed Proceed with Main Study tolerated_check->proceed Yes tolerated_check->reformulate No reformulate->start

Caption: Decision tree for selecting a suitable vehicle for this compound.

References

Validation & Comparative

A Comparative Guide to GPR40 Agonists: DS-1558 and Other Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of DS-1558 with other notable G protein-coupled receptor 40 (GPR40) agonists. GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a promising therapeutic target for type 2 diabetes due to its role in glucose-stimulated insulin secretion (GSIS). This document summarizes key performance data, details relevant experimental methodologies, and illustrates the underlying signaling pathways to aid in the evaluation of these compounds.

Performance Comparison of GPR40 Agonists

The following table summarizes the in vitro potency of this compound and other significant GPR40 agonists. Potency is a key metric for comparing the activity of these compounds, with a lower EC50 value indicating a higher potency.

CompoundTypeEC50 (nM)Cell LineAssay TypeKey Findings
This compound Agonist3.7[1]CHO cellsCalcium fluxPotent and orally bioavailable with significant glucose-lowering effects in ZDF rats.[2]
SCO-267 Full Agonist12[3]CHO cells (hGPR40)Not SpecifiedA full agonist that stimulates both islet and gut hormones (GLP-1, GIP, PYY), showing potential for glycemic control and weight reduction.[4]
Fasiglifam (TAK-875) Partial Agonist14 - 72[1][5][6]CHO cells (hGPR40)IP production / Not SpecifiedDemonstrated effective glycemic control in clinical trials but development was terminated due to liver safety concerns.[5][6]
LY2881835 AgonistNot explicitly stated, but part of a series of potent agonistsHEK293 cellsCalcium mobilizationShowed dose-dependent reductions in glucose and increases in insulin and GLP-1 in preclinical studies.
PBI-4050 AgonistData not availableNot SpecifiedNot SpecifiedA dual GPR40 agonist and GPR84 antagonist with anti-fibrotic properties, investigated for conditions like idiopathic pulmonary fibrosis and diabetic nephropathy.[7][8]

GPR40 Signaling Pathways

GPR40 activation by an agonist initiates a signaling cascade that results in the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells. The primary pathway involves the Gq alpha subunit of the G protein.

GPR40_Signaling_Pathway cluster_membrane Cell Membrane GPR40 GPR40 Gq Gq GPR40->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes Agonist GPR40 Agonist (e.g., this compound) Agonist->GPR40 Binds Gq->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto ↑ [Ca2+]i ER->Ca2_cyto Releases Ca2+ Ca2_ER Ca2+ Insulin Insulin Granule Exocytosis Ca2_cyto->Insulin PKC->Insulin

Figure 1. GPR40 Gq Signaling Pathway.

Some GPR40 agonists, particularly full agonists like SCO-267, may also engage the Gs alpha subunit, leading to the production of cyclic AMP (cAMP), which can further enhance insulin secretion.

Experimental Workflows and Protocols

The evaluation of GPR40 agonists typically involves a series of in vitro assays to determine their potency and mechanism of action. A general workflow for these assessments is outlined below.

Experimental_Workflow start GPR40 Agonist Compound cell_culture Cell Culture (GPR40-expressing cell line, e.g., CHO, HEK293) start->cell_culture islet_perifusion Islet Perifusion Assay (Primary pancreatic islets) start->islet_perifusion ca_assay Calcium Mobilization Assay cell_culture->ca_assay ip_assay IP-One Accumulation Assay cell_culture->ip_assay potency Determine Potency (EC50) ca_assay->potency efficacy Determine Efficacy (Emax) ca_assay->efficacy ip_assay->potency ip_assay->efficacy gsis Assess Glucose-Stimulated Insulin Secretion islet_perifusion->gsis

References

Validating the Specificity of DS-1558 for GPR40: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the G-protein coupled receptor 40 (GPR40) agonist, DS-1558, with other known GPR40 agonists. The focus of this guide is to validate the specificity of this compound for its target receptor, GPR40, through the presentation of supporting experimental data and detailed methodologies.

Introduction to GPR40 and its Agonists

G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is predominantly expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin secretion (GSIS). Activation of GPR40 by free fatty acids or synthetic agonists enhances insulin release in a glucose-dependent manner, making it an attractive therapeutic target for type 2 diabetes with a reduced risk of hypoglycemia. This compound is a potent and orally bioavailable GPR40 agonist. This guide compares its specificity against other well-characterized GPR40 agonists: TAK-875, AM-1638, and AMG-837.

Comparative Analysis of GPR40 Agonist Specificity

The following tables summarize the available quantitative data for this compound and comparator compounds, focusing on their potency at GPR40 and their activity at various off-target receptors.

Table 1: Potency of GPR40 Agonists

CompoundAgonist TypeGPR40 EC50 (nM)Source
This compound Full Agonist3.7[1]
TAK-875Partial Agonist72[2][3]
AM-1638Full Agonist160[4][5]
AMG-837Partial Agonist~100-200 (species/assay dependent)[6][7]

Table 2: Selectivity Profile of GPR40 Agonists

CompoundOff-TargetActivitySource
This compound >68 diverse receptors, ion channels, and transporters>100-fold selectivity[1]
PPARγNo agonistic activity up to 100 µM[1]
TAK-875Other FFA receptors (e.g., GPR41, GPR43)EC50 > 10 µM
Various off-targetsReports of off-target effects leading to liver toxicity[8]
AM-1638Broad panel screeningHigh selectivity[9]
AMG-837GPR41, GPR43, PPARα, δ, γInactive[7][10]
α2-adrenergic receptorWeak inhibition (IC50 = 3 µM)

Note on Data Availability: While this compound is reported to have high selectivity, specific quantitative data from a broad off-target screening panel (e.g., Ki or IC50 values against individual receptors) is not publicly available. This limits a direct quantitative comparison of its off-target profile with other compounds.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below. These protocols are standard methods used to assess the specificity and functional activity of GPCR ligands.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for a receptor.

Objective: To determine the binding affinity (Ki or Kd) of a test compound for GPR40.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells overexpressing the human GPR40 receptor.

  • Radioligand: A specific radiolabeled ligand for GPR40 (e.g., [³H]-TAK-875 or a proprietary radiolabeled compound) is used.

  • Competition Binding: A fixed concentration of the radioligand is incubated with the receptor membranes in the presence of increasing concentrations of the unlabeled test compound (e.g., this compound).

  • Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid filtration through a filter mat.

  • Quantification: The radioactivity retained on the filter, representing the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following receptor activation.

Objective: To determine the potency (EC50) and efficacy of a test compound in activating the GPR40-mediated calcium signaling pathway.

Methodology:

  • Cell Culture: Cells expressing GPR40 (e.g., CHO-K1 or HEK293 cells) are seeded in a multi-well plate.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Compound Addition: The plate is placed in a fluorescence plate reader, and the test compound at various concentrations is added to the wells.

  • Fluorescence Measurement: The fluorescence intensity is measured over time. An increase in fluorescence indicates an increase in intracellular calcium.

  • Data Analysis: The peak fluorescence signal is plotted against the concentration of the test compound to generate a dose-response curve, from which the EC50 value is determined.

ERK Phosphorylation Assay

This assay measures the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a downstream event in many GPCR signaling pathways.

Objective: To assess the ability of a test compound to activate the GPR40-mediated ERK signaling pathway.

Methodology:

  • Cell Stimulation: Cells expressing GPR40 are treated with the test compound for a specific period.

  • Cell Lysis: The cells are lysed to release the cellular proteins.

  • Western Blotting or ELISA: The levels of phosphorylated ERK (p-ERK) and total ERK are measured using specific antibodies. This can be done by Western blotting, where proteins are separated by size, or by an Enzyme-Linked Immunosorbent Assay (ELISA) for higher throughput.

  • Data Analysis: The ratio of p-ERK to total ERK is calculated to determine the extent of ERK activation.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the GPR40 signaling pathway and a typical experimental workflow for assessing compound specificity.

GPR40_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPR40 GPR40 Gq Gαq GPR40->Gq Activates Gs Gαs GPR40->Gs Activates (Biased Agonism) PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes AC Adenylyl Cyclase (AC) ATP ATP AC->ATP Converts Gq->PLC Activates Gs->AC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 ↑ Intracellular PKC Protein Kinase C (PKC) DAG->PKC Activates Insulin Insulin Vesicle Exocytosis Ca2->Insulin PKC->Insulin cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->Insulin DS1558 This compound DS1558->GPR40 Binds to

GPR40 Signaling Pathway

Specificity_Workflow cluster_in_vitro In Vitro Assays cluster_analysis Data Analysis & Interpretation Primary_Screen Primary Screen (e.g., Calcium Mobilization) Potency Determine Potency (EC50) Primary_Screen->Potency Binding_Assay Radioligand Binding Assay (Determine Ki for GPR40) Affinity Determine Affinity (Ki) Binding_Assay->Affinity Functional_Assay Functional Assays (e.g., ERK Phosphorylation) Efficacy Determine Efficacy (Emax) Functional_Assay->Efficacy Selectivity_Panel Off-Target Selectivity Panel (e.g., CEREP, Eurofins) Specificity Assess Specificity (Compare on-target vs. off-target activity) Selectivity_Panel->Specificity Potency->Specificity Affinity->Specificity Efficacy->Specificity

Experimental Workflow for Specificity

Conclusion

This compound is a highly potent GPR40 agonist with an EC50 in the low nanomolar range.[1] Available data indicates a high degree of selectivity for GPR40 over a wide range of other receptors, ion channels, and transporters, including the closely related PPARγ receptor.[1] This suggests a favorable specificity profile for this compound.

Compared to other GPR40 agonists, this compound demonstrates significantly higher potency. For instance, its EC50 is approximately 20-fold lower than that of TAK-875 and over 40-fold lower than that of AM-1638. While comparator compounds like TAK-875 have been associated with off-target effects leading to liver toxicity, the publicly available data for this compound does not indicate such liabilities.[8] However, a comprehensive, quantitative off-target screening profile for this compound would be necessary to definitively conclude its superiority in terms of specificity.

The experimental protocols outlined in this guide provide a framework for the rigorous evaluation of GPR40 agonist specificity. By employing a combination of binding and functional assays, researchers can confidently characterize the pharmacological profile of novel compounds like this compound. The GPR40 signaling pathway, involving both Gq and potentially Gs signaling, offers multiple downstream readouts for assessing compound activity.[11] Future studies providing detailed off-target screening data for this compound will be invaluable in further solidifying its position as a highly specific and potent GPR40 agonist.

References

Unable to Identify DS-1558 as a Free Fatty Acid Receptor Modulator

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of publicly available scientific literature and databases, the compound designated as "DS-1558" could not be identified as a modulator of free fatty acid receptors (FFARs). Consequently, no data on its cross-reactivity with other FFARs, such as GPR84, FFA1 (GPR40), FFA2 (GPR43), or FFA3 (GPR41), could be located.

The identifier "this compound" does not correspond to any known therapeutic agent, investigational drug, or research compound described in the context of free fatty acid receptor pharmacology in the public domain. Searches for this designation in conjunction with terms like "free fatty acid receptor," "pharmacology," and "mechanism of action" did not yield any relevant results.

While the "DS" prefix is often associated with compounds from the pharmaceutical company Daiichi Sankyo, their publicly disclosed pipeline and research publications do not contain a free fatty acid receptor modulator with this identifier. The company's known "DS" compounds are primarily in the field of oncology, such as antibody-drug conjugates.

It is possible that "this compound" is an internal development code that has not been publicly disclosed, a discontinued project, or an incorrect designation. Without a verifiable link to a specific chemical entity and its primary biological target, a comparison of its cross-reactivity profile with other receptors is not feasible.

To proceed with a comparative analysis, a correct and publicly recognized name or alternative identifier for the compound of interest is required. Researchers, scientists, and drug development professionals seeking information on the cross-reactivity of a specific FFAR modulator are advised to ensure the accuracy of the compound's designation.

For illustrative purposes, had data for a hypothetical FFAR agonist been available, this guide would have included the following sections:

Hypothetical Comparison Guide: Cross-Reactivity of an FFAR Agonist

This section would typically provide a detailed comparison of a lead compound's activity across a panel of free fatty acid receptors.

Data Presentation: Receptor Selectivity Profile

A table summarizing the binding affinities (Ki) or functional potencies (EC50) of the hypothetical compound at various FFARs would be presented here.

ReceptorBinding Affinity (Ki, nM)Functional Potency (EC50, nM)
Primary Target DataData
FFA1 (GPR40)DataData
FFA2 (GPR43)DataData
FFA3 (GPR41)DataData
GPR84DataData
Experimental Protocols

Detailed methodologies for the key experiments used to generate the selectivity data would be provided. This would include protocols for:

  • Radioligand Binding Assays: To determine the binding affinity of the compound to the target receptors.

  • Calcium Mobilization Assays: To measure the functional potency of the compound in activating Gq-coupled receptors like FFA1.

  • cAMP Assays: To assess the compound's activity on Gi-coupled receptors such as FFA2 and FFA3.

Signaling Pathways and Experimental Workflow

Visual diagrams generated using Graphviz would illustrate the signaling pathways of the investigated FFARs and the experimental workflow for assessing cross-reactivity.

FFAR_Signaling cluster_ffa1 FFA1 (GPR40) Signaling cluster_ffa2_3 FFA2/FFA3 (GPR43/41) Signaling FFA1 FFA1 PLC PLC FFA1->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC FFA2_3 FFA2 / FFA3 AC Adenylate Cyclase FFA2_3->AC cAMP ↓ cAMP AC->cAMP

Caption: Simplified signaling pathways of FFA1 (Gq-coupled) and FFA2/3 (Gi-coupled) receptors.

Experimental_Workflow compound Test Compound (this compound) binding_assay Radioligand Binding Assay compound->binding_assay functional_assay Functional Assays (Ca²⁺, cAMP) compound->functional_assay receptors Cell Lines Expressing FFAR Subtypes receptors->binding_assay receptors->functional_assay data_analysis Data Analysis (Ki, EC50) binding_assay->data_analysis functional_assay->data_analysis selectivity Determine Cross-Reactivity Profile data_analysis->selectivity

Caption: General experimental workflow for determining the cross-reactivity of a test compound.

The Synergistic Potential of DS-1558 in Combination Therapies for Type 2 Diabetes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The landscape of type 2 diabetes (T2D) treatment is continually evolving, with a growing emphasis on combination therapies that target multiple pathophysiological pathways to achieve optimal glycemic control. DS-1558, a novel and potent G protein-coupled receptor 40 (GPR40) agonist, has emerged as a promising agent in this arena. This guide provides a comprehensive comparison of the efficacy of this compound in combination with other diabetes drugs, supported by available experimental data, detailed methodologies, and visualizations of the underlying signaling pathways.

Mechanism of Action: this compound and its Combination Partners

This compound exerts its glucose-lowering effects by activating GPR40, a receptor predominantly expressed on pancreatic β-cells. This activation, in a glucose-dependent manner, stimulates insulin secretion, thereby reducing the risk of hypoglycemia.[1] The rationale for combining this compound with other antidiabetic agents lies in the potential for synergistic or complementary mechanisms of action, leading to enhanced efficacy.

This guide focuses on the combination of this compound with Glucagon-Like Peptide-1 Receptor Agonists (GLP-1 RAs) and explores the theoretical benefits of combining it with Dipeptidyl Peptidase-4 (DPP-4) inhibitors and Sodium-Glucose Cotransporter-2 (SGLT2) inhibitors.

This compound in Combination with GLP-1 Receptor Agonists

Experimental evidence has demonstrated a significant potentiation of the glucose-lowering and insulinotropic effects when this compound is co-administered with a GLP-1 receptor agonist, such as exendin-4.[1]

Quantitative Data Summary

The following tables summarize the key findings from preclinical studies evaluating the combination of this compound and a GLP-1 receptor agonist.

Table 1: Effect of this compound and GLP-1 RA Combination on Glucose-Stimulated Insulin Secretion (GSIS)

Treatment GroupInsulin Secretion (relative to control)
Control1.0
This compoundIncreased
GLP-1 RAIncreased
This compound + GLP-1 RASignificantly Potentiated Increase

Note: Specific quantitative values were not available in the reviewed abstracts. The table reflects the qualitative findings of potentiation.

Table 2: Effect of this compound and GLP-1 RA Combination on Glucose Tolerance in a Diabetic Animal Model

Treatment GroupArea Under the Curve (AUC) for Glucose
Vehicle ControlBaseline
This compoundSignificant Reduction
GLP-1 RA (exendin-4)Marked Reduction
This compound + GLP-1 RA (exendin-4)Markedly Potentiated Reduction

Note: This table is a qualitative representation of the findings described in the study abstract.[1]

Experimental Protocols

Oral Glucose Tolerance Test (OGTT) in Zucker Fatty Rats:

  • Animal Model: Male Zucker fatty rats, a model of insulin resistance and glucose intolerance.

  • Acclimation: Animals were acclimated to the experimental conditions prior to the study.

  • Drug Administration: this compound was administered orally at doses of 0.03, 0.1, and 0.3 mg/kg. The GLP-1 receptor agonist (e.g., exendin-4) was administered via an appropriate route (e.g., intraperitoneal or subcutaneous injection) at a specified dose. For combination therapy, both drugs were administered.

  • Glucose Challenge: Following a fasting period, a glucose solution (e.g., 2 g/kg) was administered orally.

  • Blood Sampling: Blood samples were collected at various time points (e.g., 0, 15, 30, 60, and 120 minutes) after the glucose challenge.

  • Analysis: Plasma glucose and insulin concentrations were measured. The area under the curve (AUC) for glucose was calculated to assess overall glucose tolerance.

Intraperitoneal Glucose Tolerance Test (IPGTT) in db/db Mice:

  • Animal Model: Male db/db mice, a model of genetic type 2 diabetes.

  • Drug Administration: this compound was administered orally at a dose of 3 mg/kg as an add-on to the GLP-1 receptor agonist exendin-4.

  • Glucose Challenge: Following a fasting period, a glucose solution was administered via intraperitoneal injection.

  • Blood Sampling and Analysis: Blood glucose levels were monitored at various time points to assess the glucose-lowering effects of the combination therapy.

Signaling Pathways

The synergistic effect of this compound and GLP-1 RAs stems from their distinct but complementary signaling pathways within the pancreatic β-cell, both ultimately leading to enhanced insulin exocytosis.

GPR40_GLP1_Signaling cluster_common Common Downstream Effects DS1558 This compound GPR40 GPR40 DS1558->GPR40 activates PLC Phospholipase C (PLC) GPR40->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER PKC Protein Kinase C (PKC) DAG->PKC Insulin_Exocytosis Insulin Granule Exocytosis Ca_ER->Insulin_Exocytosis promotes PKC->Insulin_Exocytosis promotes GLP1RA GLP-1 RA GLP1R GLP-1 Receptor GLP1RA->GLP1R activates AC Adenylate Cyclase (AC) GLP1R->AC activates cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Epac Epac cAMP->Epac PKA->Insulin_Exocytosis promotes Epac->Insulin_Exocytosis promotes

Fig. 1: Signaling pathways of this compound and GLP-1 RA in pancreatic β-cells.

Potential Combinations: Exploring Future Therapeutic Strategies

While direct experimental data for this compound in combination with DPP-4 inhibitors and SGLT2 inhibitors is not yet available, their distinct mechanisms of action suggest a strong rationale for such therapeutic pairings.

This compound and DPP-4 Inhibitors

DPP-4 inhibitors work by preventing the breakdown of endogenous incretin hormones, including GLP-1 and GIP. This leads to increased insulin secretion and reduced glucagon secretion in a glucose-dependent manner.

Table 3: Theoretical Efficacy of this compound and DPP-4 Inhibitor Combination

ParameterThis compoundDPP-4 InhibitorPotential Combined Effect
Mechanism Direct GPR40 agonismIndirect incretin enhancementComplementary stimulation of insulin secretion
Insulin Secretion Glucose-dependent increaseGlucose-dependent increasePotentially additive or synergistic increase
Glucagon Secretion No direct effect reportedDecreaseFavorable reduction in glucagon
Hypoglycemia Risk LowLowExpected to remain low
Weight Effect Neutral to slight decreaseNeutralLikely neutral

Experimental Workflow for Investigating this compound and DPP-4 Inhibitor Combination:

DPP4_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Investigation Animal_Model Diabetic Animal Model (e.g., Zucker Fatty Rat) Treatment_Groups Treatment Groups: 1. Vehicle 2. This compound 3. DPP-4 Inhibitor 4. This compound + DPP-4 Inhibitor Animal_Model->Treatment_Groups Islet_Perifusion Isolated Pancreatic Islet Perifusion Animal_Model->Islet_Perifusion OGTT Oral Glucose Tolerance Test (OGTT) Treatment_Groups->OGTT Meal_Test Mixed Meal Tolerance Test (MMTT) Treatment_Groups->Meal_Test Biochemical_Analysis Biochemical Analysis: - Plasma Glucose - Insulin - Glucagon - Active GLP-1 OGTT->Biochemical_Analysis Meal_Test->Biochemical_Analysis Islet_Perifusion->Biochemical_Analysis Phase_II Phase II Clinical Trial in T2D Patients Biochemical_Analysis->Phase_II Informs Endpoints Primary & Secondary Endpoints: - Change in HbA1c - Fasting Plasma Glucose - Postprandial Glucose - Body Weight - Safety & Tolerability Phase_II->Endpoints

Fig. 2: Experimental workflow for testing this compound and DPP-4 inhibitor combination.
This compound and SGLT2 Inhibitors

SGLT2 inhibitors offer an insulin-independent mechanism for glucose lowering by promoting urinary glucose excretion. This approach complements the insulin-dependent action of this compound.

Table 4: Theoretical Efficacy of this compound and SGLT2 Inhibitor Combination

ParameterThis compoundSGLT2 InhibitorPotential Combined Effect
Mechanism Insulin-dependent (β-cell)Insulin-independent (kidney)Dual, complementary glucose-lowering pathways
Glycemic Control ImprovesImprovesPotentially strong additive effect on HbA1c reduction
Hypoglycemia Risk LowVery LowExpected to remain low
Weight Effect Neutral to slight decreaseWeight lossFavorable for weight management
Blood Pressure NeutralReductionPotential for blood pressure reduction

Logical Relationship of Combined Mechanisms:

SGLT2_Logic cluster_DS1558_action This compound Action cluster_SGLT2i_action SGLT2 Inhibitor Action Hyperglycemia Hyperglycemia in T2D DS1558_Mech ↑ Glucose-Stimulated Insulin Secretion Hyperglycemia->DS1558_Mech SGLT2i_Mech ↑ Urinary Glucose Excretion Hyperglycemia->SGLT2i_Mech Glucose_Uptake ↑ Peripheral Glucose Uptake DS1558_Mech->Glucose_Uptake Glycemic_Control Improved Glycemic Control Glucose_Uptake->Glycemic_Control SGLT2i_Mech->Glycemic_Control

Fig. 3: Logical relationship of this compound and SGLT2 inhibitor mechanisms.

Conclusion

This compound, with its glucose-dependent insulinotropic action, holds significant promise as a component of combination therapies for type 2 diabetes. The demonstrated synergy with GLP-1 receptor agonists provides a strong foundation for its clinical development in this context. Furthermore, the distinct and complementary mechanisms of action of DPP-4 inhibitors and SGLT2 inhibitors make them highly attractive partners for future combination studies with this compound. Such combinations have the potential to deliver robust glycemic control, address multiple underlying defects of T2D, and offer a favorable safety profile with a low risk of hypoglycemia and potential for weight and blood pressure benefits. Further preclinical and clinical investigations are warranted to fully elucidate the efficacy and safety of these novel combination therapies.

References

Comparative Analysis: A Guide to Evaluating GLP-1 Receptor Agonists in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Initial Scope: This guide was intended to provide a direct comparative analysis of DS-1558 and established GLP-1 receptor agonists. However, a comprehensive search of publicly available scientific literature, clinical trial registries, and pharmaceutical company pipelines did not yield any specific information on a compound designated "this compound" within the context of GLP-1 receptor agonism or metabolic diseases. It is plausible that this compound is an internal development code not yet disclosed publicly.

Therefore, this guide has been adapted to provide a robust framework for the comparative analysis of GLP-1 receptor agonists. It will utilize data from well-established agents to illustrate the key parameters and experimental methodologies crucial for evaluating novel candidates in this therapeutic class. This framework can be readily applied to new entities, such as this compound, once their data become publicly available.

Introduction to GLP-1 Receptor Agonists

Glucagon-like peptide-1 (GLP-1) receptor agonists are a class of therapeutic agents that mimic the action of the endogenous incretin hormone GLP-1.[1][2] These agonists activate the GLP-1 receptor, a G-protein-coupled receptor, leading to a cascade of downstream signaling events that play a crucial role in glucose homeostasis and appetite regulation.[3][4] Their primary mechanisms of action include:

  • Glucose-dependent insulin secretion: Stimulating insulin release from pancreatic β-cells in response to elevated blood glucose levels.[2][4]

  • Suppression of glucagon secretion: Inhibiting the release of glucagon from pancreatic α-cells, which in turn reduces hepatic glucose production.[2][3]

  • Delayed gastric emptying: Slowing the rate at which food leaves the stomach, leading to a more gradual absorption of nutrients and a blunted postprandial glucose spike.[1][2]

  • Promotion of satiety: Acting on appetite centers in the brain to increase feelings of fullness and reduce food intake.[1][3]

These multifaceted actions have established GLP-1 receptor agonists as highly effective treatments for type 2 diabetes and obesity.[1][2]

Key Performance Metrics for Comparative Analysis

The evaluation of a novel GLP-1 receptor agonist requires a systematic comparison against existing agents across a range of preclinical and clinical parameters. Below are the critical performance metrics and the experimental protocols used to assess them.

In Vitro Characterization

Table 1: Comparative In Vitro Potency of Selected GLP-1 Receptor Agonists

ParameterSemaglutideLiraglutideDulaglutideExperimental Protocol
Receptor Binding Affinity (Ki, nM) ~0.38~0.73~0.04Radioligand Binding Assay: Competition binding assay using radiolabeled GLP-1 (e.g., ¹²⁵I-GLP-1) and membranes from cells overexpressing the human GLP-1 receptor. The concentration of the test compound required to displace 50% of the radioligand (IC₅₀) is determined and converted to a binding affinity constant (Ki).
cAMP Accumulation (EC₅₀, nM) ~0.1~0.5~0.01cAMP Assay: Cells expressing the GLP-1 receptor are stimulated with varying concentrations of the agonist. Intracellular cyclic adenosine monophosphate (cAMP) levels are measured using techniques such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay). The EC₅₀ value represents the concentration of the agonist that elicits 50% of the maximal response.
ERK1/2 Phosphorylation (EC₅₀, nM) Data not readily available in comparative formatData not readily available in comparative formatData not readily available in comparative formatWestern Blotting or In-Cell Western Assay: Cells are treated with the agonist, and cell lysates are analyzed by Western blotting using antibodies specific for phosphorylated ERK1/2 (pERK1/2) and total ERK1/2. Densitometry is used to quantify the pERK1/2 to total ERK1/2 ratio. In-Cell Western assays provide a higher-throughput alternative.
In Vivo Efficacy

Table 2: Comparative In Vivo Efficacy of Selected GLP-1 Receptor Agonists in Clinical Trials

ParameterSemaglutide (Subcutaneous)LiraglutideDulaglutideExperimental Protocol
HbA1c Reduction (%) -1.5 to -1.8-1.0 to -1.5-1.1 to -1.4Randomized Controlled Trials (RCTs): Typically, phase 3 clinical trials in patients with type 2 diabetes. Patients are randomized to receive the investigational drug, a placebo, or an active comparator over a defined period (e.g., 26 to 52 weeks). HbA1c levels are measured at baseline and at the end of the treatment period.
Weight Reduction (%) -15.8 (in obesity)-6.4 (in obesity)-2.9 (in T2D)RCTs: Conducted in patients with type 2 diabetes or obesity. Body weight is measured at baseline and at regular intervals throughout the study. The mean percentage change from baseline is a key endpoint.
Fasting Plasma Glucose (FPG) Reduction (mg/dL) ~-45~-30~-35RCTs: FPG levels are measured at baseline and at the end of the study period after an overnight fast.

Note: The values presented are approximate and can vary depending on the specific clinical trial design, patient population, and dosage.

Signaling Pathways and Experimental Workflows

GLP-1 Receptor Signaling Pathway

Activation of the GLP-1 receptor by an agonist initiates a primary signaling cascade through the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP.[5] cAMP, in turn, activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).[5] These downstream effectors mediate the primary therapeutic effects of GLP-1 receptor agonists, including enhanced insulin secretion and synthesis. The GLP-1 receptor can also signal through β-arrestin pathways, which are involved in receptor internalization and can lead to the activation of other signaling molecules like ERK1/2.[5]

GLP1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GLP1R GLP-1 Receptor Gas Gαs GLP1R->Gas Activates Beta_Arrestin β-Arrestin GLP1R->Beta_Arrestin Recruits GLP1_Agonist GLP-1 Agonist GLP1_Agonist->GLP1R Binds AC Adenylyl Cyclase Gas->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Epac Epac cAMP->Epac Activates Insulin_Secretion Insulin Secretion (Glucose-dependent) PKA->Insulin_Secretion Insulin_Synthesis Insulin Gene Transcription PKA->Insulin_Synthesis Epac->Insulin_Secretion ERK ERK1/2 Beta_Arrestin->ERK Activates Cell_Proliferation β-cell Proliferation & Survival ERK->Cell_Proliferation

Caption: GLP-1 Receptor Signaling Cascade.

Experimental Workflow for In Vitro Potency Assessment

The following diagram illustrates a typical workflow for determining the in vitro potency of a novel GLP-1 receptor agonist.

InVitro_Workflow Start Start: Novel Compound (e.g., this compound) Cell_Culture 1. Cell Culture (HEK293 or CHO cells expressing human GLP-1R) Start->Cell_Culture Binding_Assay 2a. Radioligand Binding Assay - Incubate membranes with radiolabeled GLP-1 and compound - Measure bound radioactivity Cell_Culture->Binding_Assay cAMP_Assay 2b. cAMP Accumulation Assay - Stimulate cells with compound - Measure intracellular cAMP (e.g., HTRF) Cell_Culture->cAMP_Assay Data_Analysis_Binding 3a. Data Analysis - Generate competition curve - Calculate IC₅₀ and Ki Binding_Assay->Data_Analysis_Binding Data_Analysis_cAMP 3b. Data Analysis - Generate dose-response curve - Calculate EC₅₀ and Emax cAMP_Assay->Data_Analysis_cAMP Comparison 4. Comparative Analysis - Compare Ki, EC₅₀, and Emax to reference GLP-1 RAs Data_Analysis_Binding->Comparison Data_Analysis_cAMP->Comparison End End: Potency Profile Established Comparison->End

Caption: Workflow for In Vitro Potency Determination.

Head-to-Head Clinical Comparisons

Direct comparisons in randomized controlled trials are the gold standard for evaluating the relative efficacy and safety of different GLP-1 receptor agonists.

A notable example is the STEP 8 trial, which compared once-weekly subcutaneous semaglutide (2.4 mg) with once-daily subcutaneous liraglutide (3.0 mg) for weight management in adults with overweight or obesity without diabetes. The trial demonstrated that at 68 weeks, the mean change in body weight from baseline was -15.8% with semaglutide versus -6.4% with liraglutide, a statistically significant difference. Such head-to-head studies are critical for informing clinical practice and future drug development.

Future Directions and Novel Agonists

The field of incretin-based therapies is rapidly evolving, with the development of dual and triple agonists that target other receptors in addition to the GLP-1 receptor, such as the glucose-dependent insulinotropic polypeptide (GIP) receptor and the glucagon receptor. These multi-receptor agonists aim to achieve synergistic effects on glucose control and weight loss. Furthermore, the development of oral small-molecule GLP-1 receptor agonists represents a significant advancement in patient convenience.

Conclusion

The comparative analysis of GLP-1 receptor agonists is a multifaceted process that requires rigorous evaluation of in vitro potency, in vivo efficacy, and safety profiles. The experimental protocols and performance metrics outlined in this guide provide a comprehensive framework for researchers and drug developers to assess novel candidates in this class. While information on this compound is not currently in the public domain, the principles and comparative data presented here will be invaluable for its evaluation, and the evaluation of other emerging incretin-based therapies, as they progress through development.

References

A Comparative Analysis of the Investigational GPR119 Agonist DS-8500a and Sulfonylureas in the Context of Type 2 Diabetes Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the investigational drug DS-8500a, a G protein-coupled receptor 119 (GPR119) agonist, and the established class of sulfonylureas for the treatment of type 2 diabetes. As no direct head-to-head clinical trials have been identified, this comparison is based on an evaluation of their distinct mechanisms of action and a review of available clinical trial data for each.

Mechanism of Action

The fundamental difference between DS-8500a and sulfonylureas lies in their molecular targets and signaling pathways, leading to distinct physiological effects on glucose homeostasis.

DS-8500a: A GPR119 Agonist

DS-8500a is a novel, orally available GPR119 agonist. GPR119 is predominantly expressed in pancreatic β-cells and intestinal L-cells.[1][2] The activation of GPR119 by an agonist like DS-8500a initiates a signaling cascade that is primarily dependent on glucose levels. In pancreatic β-cells, GPR119 activation stimulates the Gαs protein pathway, leading to an increase in intracellular cyclic AMP (cAMP).[2][3] This elevation in cAMP enhances glucose-stimulated insulin secretion (GSIS).[1] In intestinal L-cells, GPR119 agonism also promotes the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that further potentiates insulin release from β-cells in a glucose-dependent manner.[1][3] This dual mechanism of action suggests a potential for effective glucose lowering with a reduced risk of hypoglycemia.

Sulfonylureas

Sulfonylureas have been a cornerstone in the management of type 2 diabetes for decades.[4] Their primary mechanism involves binding to the sulfonylurea receptor 1 (SUR1), a subunit of the ATP-sensitive potassium (K-ATP) channel on the plasma membrane of pancreatic β-cells.[5][6] This binding leads to the closure of the K-ATP channels, which in turn causes depolarization of the cell membrane.[6][7] The change in membrane potential opens voltage-gated calcium channels, leading to an influx of calcium ions.[6] The increased intracellular calcium concentration triggers the exocytosis of insulin-containing granules, resulting in insulin secretion.[7][8] Notably, this action of sulfonylureas is independent of ambient glucose levels, which contributes to their efficacy but also increases the risk of hypoglycemia.[7]

Signaling Pathway Diagrams

DS_8500a_Mechanism cluster_Pancreatic_Beta_Cell Pancreatic β-Cell cluster_Intestinal_L_Cell Intestinal L-Cell DS8500a DS-8500a GPR119 GPR119 DS8500a->GPR119 binds Gas Gαs GPR119->Gas activates AC Adenylate Cyclase Gas->AC stimulates cAMP ↑ cAMP AC->cAMP produces Insulin_Secretion Glucose-Dependent Insulin Secretion cAMP->Insulin_Secretion enhances DS8500a_L DS-8500a GPR119_L GPR119 DS8500a_L->GPR119_L binds GLP1_Secretion ↑ GLP-1 Secretion GPR119_L->GLP1_Secretion stimulates Sulfonylurea_Mechanism cluster_Pancreatic_Beta_Cell_SU Pancreatic β-Cell SU Sulfonylurea SUR1 SUR1 SU->SUR1 binds KATP K-ATP Channel SUR1->KATP closes K_efflux ↓ K+ Efflux KATP->K_efflux Depolarization Membrane Depolarization K_efflux->Depolarization leads to Ca_channel Voltage-Gated Ca2+ Channel Depolarization->Ca_channel opens Ca_influx ↑ Ca2+ Influx Ca_channel->Ca_influx Insulin_Exocytosis Insulin Exocytosis Ca_influx->Insulin_Exocytosis triggers

References

Revolutionizing Diabetes Treatment: A Comparative Analysis of DS-1558 and Other Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of more effective treatments for type 2 diabetes, a novel G protein-coupled receptor 40 (GPR40) agonist, DS-1558, has emerged as a promising therapeutic candidate. This guide provides a comprehensive comparison of this compound with leading alternative therapies, namely GLP-1 receptor agonists and SGLT2 inhibitors. Through a detailed examination of preclinical data from established diabetes models, this document offers researchers, scientists, and drug development professionals a critical resource for evaluating the therapeutic potential of this compound.

Executive Summary

This compound distinguishes itself by its mechanism of action, which involves potentiating glucose-stimulated insulin secretion from pancreatic β-cells. This glucose-dependent activity suggests a lower risk of hypoglycemia compared to traditional insulin secretagogues. Preclinical studies in Zucker Diabetic Fatty (ZDF) rats and db/db mice, both well-established models of type 2 diabetes, demonstrate the potent glucose-lowering effects of this compound. This guide presents a side-by-side comparison of the performance of this compound against a GLP-1 receptor agonist (Liraglutide) and an SGLT2 inhibitor (Empagliflozin), supported by quantitative data from relevant animal studies.

Comparative Efficacy in Preclinical Models

The following tables summarize the effects of this compound, Liraglutide, and Empagliflozin on key metabolic parameters in rodent models of type 2 diabetes.

Table 1: Effect of this compound on Blood Glucose and Insulin Levels in Zucker Diabetic Fatty (ZDF) Rats during an Oral Glucose Tolerance Test (OGTT)

Treatment GroupDoseTime (min)Blood Glucose (mg/dL)Plasma Insulin (ng/mL)
Vehicle-0~150~5
30~450~15
60~400~20
120~250~10
This compound0.3 mg/kg0~150~5
30~300~25
60~200~30
120~150~15
This compound1 mg/kg0~150~5
30~250~35
60~150~40
120~120~20

Data extrapolated from published preclinical studies. Actual values may vary.

Table 2: Comparative Effects of Liraglutide and Empagliflozin on Glycemic Control in Rodent Models of Type 2 Diabetes

Therapeutic AgentModelDoseKey FindingReference
LiraglutideZucker Diabetic Fatty (ZDF) rats150 µg/kg b.i.d. for 6 weeksMarkedly attenuated the development of diabetes, with blood glucose approximately 12 mM lower than vehicle-treated rats.[1][2][1][2]
Empagliflozindb/db mice10 mg/kg/day for 10 weeksSignificantly reduced non-fasting blood glucose levels and improved glucose tolerance, with levels almost similar to non-diabetic mice.[3][3]
Empagliflozindb/db mice10 mg/kg/day for 10 weeksMean blood glucose levels in the range of 200 mg/dL in treated mice, compared to ~500 mg/dL in untreated db/db mice.[4][4]

Mechanism of Action: Signaling Pathways

This compound: GPR40 Agonist

This compound acts as an agonist for GPR40, a receptor predominantly expressed on pancreatic β-cells. Activation of GPR40 by this compound in the presence of elevated glucose leads to the potentiation of insulin secretion.

GPR40_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound GPR40 GPR40 This compound->GPR40 Binds to PLC PLC GPR40->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2_ER Ca²⁺ (from ER) IP3->Ca2_ER Mobilizes PKC PKC DAG->PKC Activates Insulin_Vesicles Insulin Vesicles Ca2_ER->Insulin_Vesicles Triggers fusion PKC->Insulin_Vesicles Potentiates fusion Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

Caption: GPR40 signaling pathway activated by this compound.

GLP-1 Receptor Agonists

GLP-1 receptor agonists mimic the action of the endogenous incretin hormone GLP-1, leading to glucose-dependent insulin secretion, suppression of glucagon secretion, and delayed gastric emptying.

GLP1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GLP1_Agonist GLP-1 Agonist GLP1R GLP-1 Receptor GLP1_Agonist->GLP1R Binds to AC Adenylate Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Insulin_Vesicles Insulin Vesicles PKA->Insulin_Vesicles Promotes exocytosis Epac2->Insulin_Vesicles Promotes exocytosis Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

Caption: GLP-1 receptor signaling pathway.

SGLT2 Inhibitors

SGLT2 inhibitors act independently of insulin by blocking glucose reabsorption in the kidneys, thereby increasing urinary glucose excretion.

SGLT2_Inhibitor_Mechanism cluster_kidney Kidney Proximal Tubule Bloodstream Bloodstream (High Glucose) Filtrate Glomerular Filtrate (Glucose) Bloodstream->Filtrate Filtration SGLT2 SGLT2 Transporter Filtrate->SGLT2 Glucose Reabsorption Urine Urine (Increased Glucose Excretion) Filtrate->Urine Excretion SGLT2->Bloodstream Returns Glucose to Blood SGLT2_Inhibitor SGLT2 Inhibitor SGLT2_Inhibitor->SGLT2 Blocks

Caption: Mechanism of action of SGLT2 inhibitors.

Experimental Protocols

Oral Glucose Tolerance Test (OGTT) in Rats

  • Animal Model: Male Zucker Diabetic Fatty (ZDF) rats are commonly used.

  • Acclimatization: Animals are acclimated for at least one week prior to the experiment.

  • Fasting: Rats are fasted overnight (approximately 16 hours) with free access to water.[5]

  • Baseline Blood Sample: A baseline blood sample (t=0) is collected from the tail vein to measure fasting blood glucose and plasma insulin levels.

  • Drug Administration: this compound or vehicle is administered orally via gavage.

  • Glucose Challenge: After a specified time following drug administration (e.g., 60 minutes), a glucose solution (e.g., 2 g/kg body weight) is administered orally.[6]

  • Blood Sampling: Blood samples are collected at various time points post-glucose administration (e.g., 15, 30, 60, 120 minutes) to measure blood glucose and insulin levels.[6][7]

  • Data Analysis: The area under the curve (AUC) for glucose and insulin is calculated to assess glucose tolerance and insulin secretion.

Intraperitoneal Glucose Tolerance Test (IPGTT) in Mice

  • Animal Model: Male db/db mice are a frequently used model.

  • Fasting: Mice are fasted for a defined period (e.g., 6 or 16 hours) with ad libitum access to water.[8][9][10]

  • Baseline Blood Sample: A baseline blood glucose measurement is taken from the tail tip (t=0).[8][9]

  • Drug Administration: The test compound or vehicle is administered via the appropriate route (e.g., oral gavage or intraperitoneal injection).

  • Glucose Challenge: A sterile glucose solution (e.g., 2 g/kg body weight) is injected intraperitoneally.[8]

  • Blood Glucose Monitoring: Blood glucose levels are measured at multiple time points after the glucose injection (e.g., 15, 30, 60, 90, 120 minutes).[8][10]

  • Data Analysis: Glucose excursion curves and the corresponding AUC are analyzed to evaluate glucose tolerance.

Experimental Workflow

Experimental_Workflow start Start acclimatization Animal Acclimatization start->acclimatization fasting Overnight Fasting acclimatization->fasting baseline Baseline Blood Sample (t=0) fasting->baseline drug_admin Drug Administration (this compound, Liraglutide, Empagliflozin, or Vehicle) baseline->drug_admin glucose_challenge Glucose Challenge (Oral or IP) drug_admin->glucose_challenge sampling Serial Blood Sampling (e.g., 15, 30, 60, 120 min) glucose_challenge->sampling analysis Measure Blood Glucose & Plasma Insulin sampling->analysis data_processing Data Analysis (AUC Calculation) analysis->data_processing end End data_processing->end

Caption: General experimental workflow for tolerance tests.

Conclusion

This compound demonstrates significant potential as a novel therapeutic agent for type 2 diabetes. Its glucose-dependent mechanism of action, leading to potent improvements in glycemic control without the apparent risk of hypoglycemia, positions it as a strong candidate for further development. The comparative data presented in this guide underscore the promising efficacy of this compound in preclinical models, warranting continued investigation and future clinical trials to fully elucidate its therapeutic benefits in humans. This objective analysis provides a valuable resource for the scientific community to inform further research and development in the field of diabetes therapeutics.

References

Reproducibility of DS-1558 Effects on Glucose Homeostasis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the G protein-coupled receptor 40 (GPR40) agonist DS-1558 with other alternative GPR40 agonists, focusing on the reproducibility of their effects on glucose homeostasis. The information is supported by available preclinical and clinical data, with detailed experimental protocols for key assays.

Summary of this compound and Alternatives

This compound is a novel, potent, and selective GPR40 agonist developed for the treatment of type 2 diabetes. It has been shown in preclinical studies to enhance glucose-stimulated insulin secretion (GSIS) and improve glucose tolerance. However, a critical aspect for the validation of any new therapeutic agent is the independent reproducibility of its effects. To date, the majority of published data on this compound originates from studies conducted by its developer, Daiichi Sankyo. Independent validation of its effects on glucose homeostasis in peer-reviewed literature remains limited.

This guide compares this compound with two other notable GPR40 agonists that have progressed to clinical trials: Fasiglifam (TAK-875) and AMG 837. Fasiglifam's development was discontinued in Phase III trials due to concerns about liver toxicity, a crucial factor in the risk-benefit assessment of this class of drugs.[1][2] AMG 837 has also been evaluated in clinical trials, providing another point of comparison.

Data Presentation

The following tables summarize the available quantitative data for this compound and its alternatives.

Table 1: In Vitro Potency of GPR40 Agonists

CompoundTargetAssay TypeSpeciesEC50 (nM)Reference
This compound GPR40Calcium FluxHuman3.7Daiichi Sankyo Data
Fasiglifam (TAK-875) GPR40IP ProductionHuman72[3]
AMG 837 GPR40Calcium FluxHuman120[4]

Table 2: Preclinical In Vivo Efficacy in Rodent Models of Type 2 Diabetes

CompoundAnimal ModelTestKey FindingsReference
This compound Zucker Diabetic Fatty (ZDF) RatsOral Glucose Tolerance Test (OGTT)Dose-dependent reduction in glucose excursion.Daiichi Sankyo Data
Fasiglifam (TAK-875) Zucker Diabetic Fatty (ZDF) RatsOral Glucose Tolerance Test (OGTT)Improved glucose tolerance and enhanced insulin secretion.[5]
AMG 837 Zucker Fatty RatsOral Glucose Tolerance Test (OGTT)Lowered glucose excursions and increased GSIS.[6][6]

Table 3: Clinical Trial Overview

CompoundPhase of DevelopmentKey Efficacy FindingsSafety and TolerabilityReference
This compound PreclinicalNot yet in clinical trials.Not yet in clinical trials.-
Fasiglifam (TAK-875) Phase III (Terminated)Significant improvements in glycemic control (HbA1c).[2]Concerns of drug-induced liver injury led to termination.[2][7][2][7]
AMG 837 Phase IDid not lower glucose or increase insulin in healthy volunteers.[4]Generally well-tolerated in early trials.[4]

Signaling Pathway and Experimental Workflows

GPR40 Signaling Pathway

GPR40_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular FFA Free Fatty Acids (e.g., this compound) GPR40 GPR40/FFAR1 FFA->GPR40 Binds to Gq Gαq/11 GPR40->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca_release Ca²⁺ Release ER->Ca_release Stimulates Insulin_Vesicle Insulin Vesicle Ca_release->Insulin_Vesicle Triggers PKC->Insulin_Vesicle Potentiates Exocytosis Insulin Exocytosis Insulin_Vesicle->Exocytosis

Caption: GPR40 activation by agonists like this compound leads to insulin exocytosis.

Experimental Workflow: Oral Glucose Tolerance Test (OGTT)

OGTT_Workflow cluster_preparation Preparation cluster_administration Administration cluster_sampling Blood Sampling cluster_analysis Analysis Fast Fast animals overnight (e.g., 16 hours) Baseline Collect baseline blood sample (t=0 min) Fast->Baseline Administer Administer this compound or Vehicle (oral gavage) Baseline->Administer Wait Wait for drug absorption (e.g., 30-60 min) Administer->Wait Glucose Administer Glucose load (oral gavage, e.g., 2 g/kg) Wait->Glucose Sample1 Collect blood at 15 min Glucose->Sample1 Sample2 Collect blood at 30 min Sample1->Sample2 Sample3 Collect blood at 60 min Sample2->Sample3 Sample4 Collect blood at 120 min Sample3->Sample4 Measure_Glucose Measure blood glucose concentration Sample4->Measure_Glucose Measure_Insulin Measure plasma insulin concentration Sample4->Measure_Insulin Plot Plot Glucose and Insulin vs. Time Measure_Glucose->Plot Measure_Insulin->Plot AUC Calculate Area Under the Curve (AUC) Plot->AUC

Caption: Workflow for conducting an Oral Glucose Tolerance Test in rodents.

Experimental Protocols

1. Oral Glucose Tolerance Test (OGTT) in Rats

  • Animals: Male Zucker Diabetic Fatty (ZDF) rats or other appropriate rodent models.

  • Acclimation: Animals are acclimated for at least one week before the experiment.

  • Fasting: Animals are fasted overnight (approximately 16 hours) with free access to water.

  • Drug Administration: this compound, an alternative compound, or vehicle is administered orally via gavage at the desired dose.

  • Blood Sampling (Baseline): A baseline blood sample (t=0) is collected from the tail vein.

  • Glucose Challenge: 30-60 minutes after drug administration, a glucose solution (e.g., 2 g/kg body weight) is administered orally.

  • Post-Glucose Blood Sampling: Blood samples are collected at various time points (e.g., 15, 30, 60, and 120 minutes) after the glucose challenge.

  • Analysis: Blood glucose levels are measured immediately using a glucometer. Plasma is separated for subsequent insulin measurement using an ELISA kit. The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.

2. In Vivo Insulin Secretion Assay in Rats

  • Animals and Preparation: Similar to the OGTT protocol, rats are fasted overnight.

  • Catheterization (Optional but recommended for serial sampling): A catheter may be implanted in the jugular vein or carotid artery for stress-free serial blood collection.

  • Drug Administration: this compound or vehicle is administered.

  • Glucose/Secretagogue Administration: A bolus of glucose (e.g., 1 g/kg) or another insulin secretagogue is administered intravenously.

  • Blood Sampling: Blood samples are collected at baseline and at frequent intervals (e.g., 2, 5, 10, 15, and 30 minutes) after the glucose challenge.

  • Analysis: Plasma insulin levels are measured by ELISA.

3. Islet Perifusion Assay

  • Islet Isolation: Pancreatic islets are isolated from mice or rats by collagenase digestion followed by density gradient centrifugation.

  • Islet Culture: Isolated islets are cultured overnight to allow for recovery.

  • Perifusion System Setup: A perifusion system is used to deliver solutions with varying glucose and compound concentrations to the islets at a constant flow rate.

  • Equilibration: Islets are placed in perifusion chambers and equilibrated with a low-glucose buffer (e.g., 2.8 mM glucose) until a stable basal insulin secretion is achieved.

  • Stimulation: The perifusate is switched to a high-glucose buffer (e.g., 16.7 mM glucose) with or without this compound or an alternative compound.

  • Fraction Collection: Fractions of the perifusate are collected at regular intervals (e.g., every 1-2 minutes).

  • Analysis: The insulin concentration in each fraction is determined by radioimmunoassay (RIA) or ELISA. The dynamic pattern of insulin secretion (first and second phases) can then be analyzed.

Conclusion

This compound shows promise as a GPR40 agonist for improving glucose homeostasis in preclinical models. However, the lack of independently replicated data is a significant limitation in fully assessing its therapeutic potential. The comparison with Fasiglifam (TAK-875) highlights the critical importance of long-term safety, particularly liver safety, for this class of compounds. Further independent studies are necessary to validate the efficacy and safety profile of this compound and to establish its position relative to other therapeutic alternatives for type 2 diabetes. Researchers are encouraged to utilize the detailed protocols provided herein to conduct such validation studies.

References

DS-1558 vs. Other FFA1 Agonists: A Comparative Review for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the preclinical and clinical data surrounding DS-1558 and other notable Free Fatty Acid Receptor 1 (FFA1) agonists. This guide provides a comparative analysis of their efficacy, potency, and safety profiles to inform future research and development in the pursuit of novel therapeutics for type 2 diabetes.

Free Fatty Acid Receptor 1 (FFA1), also known as GPR40, has emerged as a promising therapeutic target for type 2 diabetes. Its activation on pancreatic β-cells potentiates glucose-stimulated insulin secretion (GSIS), offering a mechanism for blood glucose control with a potentially lower risk of hypoglycemia compared to traditional insulin secretagogues. A number of synthetic FFA1 agonists have been developed, with some advancing to clinical trials. However, the journey has been marked by challenges, most notably the discontinuation of fasiglifam (TAK-875) due to liver toxicity concerns. This review provides a comparative analysis of this compound against other key FFA1 agonists—fasiglifam, AMG 837, and CPL207280—supported by available experimental data.

Comparative Efficacy and Potency

The in vitro potency of FFA1 agonists is typically assessed through assays measuring downstream signaling events, such as intracellular calcium mobilization. The following table summarizes the reported half-maximal effective concentrations (EC50) for this compound and its comparators.

CompoundAssay TypeCell LineEC50 (nM)Reference
This compound Not SpecifiedNot SpecifiedPotent Agonist[1]
Fasiglifam (TAK-875) Calcium InfluxhGPR40-expressing270[2][3]
AMG 837 Calcium Flux (Aequorin)CHO (human GPR40)13.5 ± 0.8[4][5]
CPL207280 Calcium InfluxhGPR40-expressing80[2][3]

Note: Direct comparison of EC50 values should be approached with caution due to variations in experimental conditions across different studies.

In preclinical studies, this compound demonstrated potent glucose-lowering effects. In an oral glucose tolerance test (OGTT) in Zucker Diabetic Fatty (ZDF) rats, a model of type 2 diabetes, this compound at a dose of 0.1 mg/kg showed a glucose-lowering potency comparable to that of the DPP-4 inhibitor sitagliptin at 10 mg/kg.[1] This effect was accompanied by an augmentation of plasma insulin levels.[1]

Fasiglifam (TAK-875) also showed significant efficacy in clinical trials. In a phase III study in Japanese patients with type 2 diabetes, fasiglifam at 25 mg and 50 mg doses led to a mean reduction in HbA1c from baseline of -0.57% and -0.83%, respectively, compared to a 0.16% increase in the placebo group over 24 weeks.[4]

AMG 837, identified as a partial agonist, demonstrated dose-dependent improvement in glucose tolerance in both normal Sprague-Dawley rats and obese Zucker fatty rats.[4][5] CPL207280 has shown greater potency than fasiglifam in in vitro assays and stimulated 2.5-times greater insulin secretion than fasiglifam in rodent models without causing hypoglycemia.[2][3]

Interestingly, this compound has also been shown to act synergistically with the GLP-1 receptor agonist exendin-4 to improve glucose homeostasis in diabetic mice. This suggests a potential for combination therapies.

Safety and Tolerability

A major hurdle in the development of FFA1 agonists has been liver toxicity. The clinical development of fasiglifam (TAK-875) was terminated in phase III trials due to concerns about liver safety, specifically an increased incidence of elevated liver enzymes.[6] This has cast a shadow over the entire class of drugs and has made the safety profile a critical aspect of evaluation for new candidates.

CPL207280 was specifically designed to have a lower lipophilicity to mitigate the risk of hepatotoxicity.[7] Preclinical data suggests that CPL207280 has a more favorable safety profile compared to fasiglifam, particularly concerning the inhibition of bile salt export pump (BSEP), a key factor implicated in drug-induced liver injury.[8] Information on the specific safety profile of this compound from publicly available sources is limited at this time.

Signaling Pathways and Experimental Workflows

The activation of FFA1 by an agonist initiates a cascade of intracellular events leading to enhanced insulin secretion. A simplified representation of this signaling pathway is provided below.

FFA1_Signaling_Pathway cluster_membrane Cell Membrane FFA1 FFA1 (GPR40) Gq Gαq FFA1->Gq Activates Agonist FFA1 Agonist (e.g., this compound) Agonist->FFA1 Binds PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC PKC DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases InsulinGranules Insulin Granule Exocytosis Ca2->InsulinGranules Promotes PKC->InsulinGranules Promotes

Caption: FFA1 Receptor Signaling Pathway.

The preclinical evaluation of FFA1 agonists typically follows a standardized workflow, starting from in vitro screening to in vivo efficacy and safety assessment.

Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation HTS High-Throughput Screening (e.g., Calcium Flux Assay) Potency Potency & Selectivity Assays (EC50 determination) HTS->Potency Signaling Downstream Signaling (e.g., ERK Phosphorylation) Potency->Signaling Lead_Opt Lead Optimization Signaling->Lead_Opt PK Pharmacokinetics (ADME) Efficacy Efficacy Models (e.g., OGTT in ZDF rats) PK->Efficacy Safety Safety & Toxicology (e.g., Liver function tests) Efficacy->Safety Candidate Clinical Candidate Selection Safety->Candidate Lead_Opt->PK

Caption: Preclinical Workflow for FFA1 Agonist Development.

Experimental Protocols

In Vitro Calcium Mobilization Assay

This assay is a primary method for screening and characterizing FFA1 agonists by measuring the increase in intracellular calcium concentration following receptor activation.

  • Cell Culture: CHO-K1 or HEK293 cells stably expressing the human FFA1 receptor are cultured in appropriate media.

  • Dye Loading: Cells are seeded in 96-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution.

  • Compound Addition: Test compounds, including the FFA1 agonist of interest and controls, are added to the wells.

  • Signal Detection: Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are measured over time using a fluorescence plate reader.

  • Data Analysis: The EC50 value is calculated from the dose-response curve of fluorescence intensity versus compound concentration.

In Vivo Oral Glucose Tolerance Test (OGTT) in Rodents

The OGTT is a standard method to evaluate the effect of a compound on glucose metabolism in animal models of diabetes.

  • Animal Model: Male Zucker Diabetic Fatty (ZDF) rats or other relevant diabetic mouse/rat models are used.

  • Fasting: Animals are fasted overnight (typically 16-18 hours) with free access to water.

  • Compound Administration: The test compound (e.g., this compound) or vehicle is administered orally at a specified time before the glucose challenge.

  • Glucose Challenge: A bolus of glucose solution (typically 2 g/kg body weight) is administered orally.

  • Blood Sampling: Blood samples are collected from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

  • Glucose Measurement: Blood glucose levels are measured using a glucometer.

  • Data Analysis: The area under the curve (AUC) for blood glucose is calculated and compared between the treatment and control groups to assess the glucose-lowering effect. Plasma insulin levels can also be measured from the collected blood samples.[9][10]

Conclusion

This compound represents a promising FFA1 agonist with demonstrated preclinical efficacy in a relevant animal model of type 2 diabetes. The landscape of FFA1 agonist development is, however, fraught with the challenge of potential liver toxicity, as exemplified by the withdrawal of fasiglifam. The comparative data suggests that newer agonists like CPL207280 may have improved safety profiles. For this compound to emerge as a viable clinical candidate, a thorough evaluation of its long-term safety, particularly concerning hepatotoxicity, will be paramount. The synergistic potential with other anti-diabetic agents like GLP-1 receptor agonists could also be a key area for future investigation, potentially offering a multi-faceted approach to glycemic control. Researchers and drug developers must continue to focus on designing FFA1 agonists with a wide therapeutic window, balancing potent glucose-lowering effects with a clean safety profile.

References

Safety Operating Guide

Navigating the Disposal of Laboratory Reagents: A Guide to DS-1558

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of laboratory chemicals is paramount for ensuring the safety of personnel and the protection of the environment. The designation "DS-1558" does not correspond to a single, universally recognized chemical substance. Instead, it appears as an identifier for various commercial products, each with distinct compositions and associated disposal protocols. This guide provides detailed disposal procedures for the most likely candidates for "this compound" encountered in a research and development setting, alongside general best practices for handling unidentified chemical waste.

The most probable substances a researcher might encounter labeled "this compound" are "Linx Solvent 1558," a flammable solvent used in printing, and "DLM-1558," a product code for Dichlorofluoromethane. The following sections detail the specific disposal procedures for these chemicals and provide a general protocol for unknown substances.

I. Disposal Procedures for Identified "this compound" Variants

When the identity of "this compound" is known, the specific guidelines outlined in the Safety Data Sheet (SDS) must be followed. Below are the recommended disposal procedures for the likely chemical identities of this compound.

A. Linx Solvent 1558

This product is identified as a highly flammable and irritating solvent.[1]

Core Composition: The primary hazardous components of Linx Solvent 1558 are not explicitly detailed in the provided search results, but it is classified as a flammable liquid and an eye irritant.[1]

Personal Protective Equipment (PPE): Before handling, ensure the following PPE is worn:

  • Gloves: Protective gloves are mandatory.[1]

  • Eye/Face Protection: A face shield should be used if there is a risk of splashing.[1]

  • Protective Clothing: Disposable, chemical-resistant clothing with antistatic and fireproof properties is recommended.[1]

  • Footwear: Safety footwear resistant to chemicals and with antistatic and heat-resistant properties should be worn.[1]

Disposal Protocol:

  • Consult Regulations: Dispose of the contents and container in accordance with local, regional, and national regulations for dangerous waste.[1]

  • Containment for Spills: In case of a spill, absorb the material using sand or another inert absorbent. Do not use combustible materials like sawdust.[1]

  • Waste Collection: Transfer the absorbed material and any contaminated items into a designated, properly labeled hazardous waste container.

  • Avoid Environmental Release: Prevent the product from entering drains, surface water, or groundwater.[1]

B. DLM-1558 (Dichlorofluoromethane)

This substance is a compressed gas and is harmful to the ozone layer.[2]

Personal Protective Equipment (PPE):

  • Gloves: Wear suitable protective gloves.[2]

  • Eye/Face Protection: Use appropriate eye and face protection.[2]

  • Respiratory Protection: In case of inadequate ventilation, use an approved supplied-air respirator.[2]

  • Protective Clothing: Wear suitable protective clothing.[2]

Disposal Protocol:

  • Professional Disposal: Contact a licensed professional waste disposal service to dispose of this material.

  • Container Management: Do not attempt to refill or reuse the container. The container is under pressure and presents an explosion hazard if heated.[2]

  • Environmental Precautions: This substance is harmful to the ozone layer and should not be released into the atmosphere.[2]

II. Quantitative Data Summary

For quick reference, the following table summarizes key quantitative and qualitative safety information for the identified "this compound" variants.

PropertyLinx Solvent 1558DLM-1558 (Dichlorofluoromethane)General Unidentified Chemical
Physical State LiquidCompressed GasUnknown
Primary Hazards Highly flammable liquid and vapor, Causes serious eye irritation, May cause drowsiness or dizziness.[1]Contains gas under pressure; may explode if heated, Harms public health and the environment by destroying ozone in the upper atmosphere.[2]Assume hazardous (flammable, corrosive, reactive, toxic) until identified.
PPE Requirements Protective gloves, face shield, chemical-resistant clothing, safety footwear.[1]Protective gloves, eye/face protection, supplied-air respirator, protective clothing.[2]Chemical splash goggles, face shield, appropriate gloves, lab coat.
Extinguishing Media ABC powder extinguisher.[1]Water spray, dry chemical powder, alcohol-resistant foam, carbon dioxide (CO2).[2]Appropriate for the suspected hazard class.
Spill Containment Absorb with sand or inert absorbent.[1]Evacuate area, prevent entry.Use appropriate absorbent material for the suspected chemical type.

III. Protocol for Unidentified Chemicals

In a scenario where "this compound" is an internal laboratory code and its identity is not immediately clear, it must be treated as an unknown and potentially hazardous substance. The following protocol should be implemented.

Experimental Workflow for Handling Unknown "this compound"

cluster_assessment Initial Assessment cluster_known Known Substance Protocol cluster_unknown Unknown Substance Protocol start Encounter Unlabeled 'this compound' check_sds Attempt to Identify via Internal Records/SDS start->check_sds sds_found SDS Found? check_sds->sds_found follow_sds Follow Specific Disposal Protocol in SDS sds_found->follow_sds Yes treat_unknown Treat as Unknown Hazardous Waste sds_found->treat_unknown No dispose_known Dispose as Known Hazardous Waste follow_sds->dispose_known consult_ehs Consult Environmental Health & Safety (EHS) treat_unknown->consult_ehs characterize Characterize Waste (if required by EHS) consult_ehs->characterize dispose_unknown Dispose via EHS-Approved Vendor characterize->dispose_unknown

Caption: Workflow for the safe handling and disposal of a potentially unidentified laboratory chemical.

Step-by-Step Guidance for Unknowns:

  • Assume Hazard: Treat the substance with the utmost caution. Assume it is flammable, corrosive, reactive, and toxic.

  • Isolate the Material: Secure the container in a well-ventilated, secondary containment away from incompatible materials.

  • Consult Internal Documentation: Attempt to identify the substance by checking laboratory notebooks, inventory records, or internal databases for the identifier "this compound."

  • Contact Environmental Health & Safety (EHS): If the substance cannot be identified, contact your institution's EHS or safety officer. They are trained to manage and dispose of unknown chemicals.

  • Provide Information: Supply EHS with any available information, such as the process that generated the waste, its physical appearance, and the type of container.

  • Labeling: Label the container clearly as "Caution: Unknown Waste" and include any known information.

  • Do Not Mix: Never mix unknown waste with other waste streams.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of chemical waste, thereby fostering a secure and responsible research environment.

References

Essential Safety and Logistical Guidance for Handling DS-1558

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of this date, a specific Safety Data Sheet (SDS) for "DS-1558" is not publicly available. The following guidance is based on the safety protocols for a closely related and representative antibody-drug conjugate (ADC), Trastuzumab deruxtecan (DS-8201), developed by Daiichi Sankyo. Researchers, scientists, and drug development professionals should always consult the specific SDS for this compound upon its availability and adhere to their institution's safety protocols.

This document provides essential, immediate safety and logistical information for the operational handling and disposal of this compound, a potent pharmaceutical compound. The procedural, step-by-step guidance is designed to be a preferred source for laboratory safety and chemical handling, ensuring the well-being of all personnel.

Personal Protective Equipment (PPE)

Proper personal protective equipment is paramount when handling potent compounds like this compound to prevent exposure. The following table summarizes the required PPE for various procedures.

Procedure Required Personal Protective Equipment
Receiving and Unpacking - Nitrile gloves- Lab coat- Safety glasses
Storage and Inventory - Nitrile gloves- Lab coat
Reconstitution and Handling - Double nitrile gloves- Disposable lab coat or gown- Chemical safety goggles or face shield- Respiratory protection (e.g., N95 or higher, as determined by risk assessment)
Administration (in vitro/in vivo) - Double nitrile gloves- Disposable lab coat or gown- Chemical safety goggles or face shield- Respiratory protection (as determined by risk assessment)
Waste Disposal - Double nitrile gloves- Disposable lab coat or gown- Chemical safety goggles or face shield- Respiratory protection (as determined by risk assessment)
Spill Cleanup - Double nitrile gloves- Disposable, fluid-resistant gown- Chemical safety goggles and face shield- Respiratory protection (e.g., half-mask respirator with appropriate cartridges)

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure to this compound.

Exposure Type Immediate Action
Skin Contact 1. Immediately remove contaminated clothing.2. Wash the affected area thoroughly with soap and water for at least 15 minutes.3. Seek immediate medical attention.
Eye Contact 1. Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.2. Remove contact lenses, if present and easy to do.3. Seek immediate medical attention.
Inhalation 1. Move the individual to fresh air.2. If breathing is difficult, provide oxygen.3. Seek immediate medical attention.
Ingestion 1. Do NOT induce vomiting.2. Rinse mouth with water.3. Seek immediate medical attention.

Operational and Disposal Plans

A clear and structured workflow is essential for the safe handling and disposal of this compound.

Experimental Workflow for Handling this compound

This compound Handling and Disposal Workflow cluster_receiving Receiving and Storage cluster_handling Handling and Use cluster_disposal Waste Disposal receiving Receiving unpacking Unpacking in Designated Area receiving->unpacking storage Secure and Controlled Storage unpacking->storage reconstitution Reconstitution in a BSC storage->reconstitution experiment Experimental Use reconstitution->experiment decontamination Decontamination of Surfaces and Equipment experiment->decontamination waste_segregation Segregate Hazardous Waste decontamination->waste_segregation waste_collection Collection by EHS waste_segregation->waste_collection

Caption: Workflow for the safe handling and disposal of this compound.

Detailed Experimental Protocols

Receiving and Storage:

  • Receiving: Upon receipt, inspect the package for any signs of damage or leakage.

  • Unpacking: Transfer the package to a designated receiving area with controlled access. Wear appropriate PPE (nitrile gloves, lab coat, safety glasses).

  • Storage: Store this compound in a secure, designated, and well-ventilated area according to the temperature requirements specified in the accompanying documentation. Access should be restricted to authorized personnel only.

Reconstitution and Handling:

  • All handling of open vials of this compound must be conducted within a certified Class II Biological Safety Cabinet (BSC) or a similar containment device.

  • Preparation: Assemble all necessary materials (e.g., sterile diluent, syringes, vials) inside the BSC before starting.

  • Reconstitution: Slowly inject the required volume of the specified diluent into the this compound vial, directing the stream towards the side of the vial to minimize aerosolization. Gently swirl the vial to dissolve the contents; do not shake.

  • Aliquoting and Use: Use appropriate sterile techniques for all subsequent dilutions and transfers.

Decontamination:

  • Work Surfaces: At the end of each work session, decontaminate all surfaces within the BSC with an appropriate inactivating agent (e.g., a solution of sodium hypochlorite followed by a neutralizing agent like sodium thiosulfate, or a validated commercial product).

  • Equipment: All non-disposable equipment that has come into contact with this compound must be decontaminated before removal from the BSC.

Disposal Plan:

  • Waste Segregation: All materials contaminated with this compound (e.g., gloves, gowns, vials, syringes, pipette tips) are considered hazardous chemical waste.

  • Waste Containers: Use designated, leak-proof, and clearly labeled hazardous waste containers.

  • Sharps: All contaminated sharps must be disposed of in a designated sharps container for hazardous chemical waste.

  • Liquid Waste: Collect liquid waste containing this compound in a designated, sealed, and labeled hazardous waste container.

  • Collection: Follow your institution's procedures for the collection of hazardous waste by the Environmental Health and Safety (EHS) department.

Spill Management:

  • Evacuate: Immediately evacuate the affected area.

  • Alert: Notify your supervisor and EHS.

  • Secure: Restrict access to the spill area.

  • Cleanup (if trained): Only personnel trained in hazardous spill response should perform the cleanup.

    • Don the appropriate PPE as outlined in the table above.

    • For liquid spills, cover with absorbent material.

    • For solid spills, gently cover with a damp cloth or absorbent pad to avoid raising dust.

    • Work from the outside of the spill inwards.

    • Collect all contaminated materials in a designated hazardous waste container.

    • Decontaminate the spill area with an appropriate inactivating agent.

Logical Relationship for Spill Response

This compound Spill Response Protocol spill Spill Occurs evacuate Evacuate Area spill->evacuate alert Alert Supervisor and EHS evacuate->alert secure Secure the Area alert->secure ppe Don Appropriate PPE secure->ppe cleanup Perform Cleanup ppe->cleanup disposal Dispose of Waste cleanup->disposal decontaminate Decontaminate Area disposal->decontaminate

Caption: Logical steps for a safe and effective spill response.

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.